molecular formula C7H7NO B119999 6-Methyl-2-pyridinecarboxaldehyde CAS No. 1122-72-1

6-Methyl-2-pyridinecarboxaldehyde

Cat. No.: B119999
CAS No.: 1122-72-1
M. Wt: 121.14 g/mol
InChI Key: AHISYUZBWDSPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-pyridinecarboxaldehyde is a valuable chemical scaffold in organic and medicinal chemistry research. Its structure allows it to undergo reactions typical of pyridinecarbaldehydes, serving as a key precursor for the synthesis of a wide range of complex molecules . This compound is notably used in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines, which are compounds that exhibit anticonvulsant properties . Furthermore, the aldehyde functional group enables its use in the construction of fused heterocyclic systems; for instance, palladium-catalyzed cross-coupling of ortho-halogenated pyridinecarbaldehydes with enolizable amides can lead to structures such as naphthyridinones . It also serves as a substrate in stereoselective reactions, including asymmetric additions and cyclizations, to create chiral ligands and other pharmacologically relevant intermediates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-3-2-4-7(5-9)8-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHISYUZBWDSPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061530
Record name 6-Methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark yellow crystalline solid; mp = 31-33 deg C; [Sigma-Aldrich MSDS]
Record name 6-Methyl-2-pyridinecarboxaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20122
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1122-72-1
Record name 6-Methyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-pyridinecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-2-pyridinecarboxaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridinecarboxaldehyde, 6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHYL-2-PYRIDINECARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RNR5L79R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-2-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1122-72-1

This technical guide provides a comprehensive overview of 6-Methyl-2-pyridinecarboxaldehyde, a pivotal heterocyclic aldehyde in organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role as a versatile building block.

Chemical and Physical Properties

This compound, also known by its synonyms 2-Formyl-6-methylpyridine and 6-Methylpicolinaldehyde, is a light yellow to brown crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, offering a snapshot of its physical characteristics and chemical identifiers.

PropertyValueReference(s)
CAS Number 1122-72-1
Molecular Formula C₇H₇NO[3]
Molecular Weight 121.14 g/mol [3]
Melting Point 31-33 °C[3][4]
Boiling Point 77-78 °C at 12 Torr[3]
Density 1.095 g/cm³[]
Refractive Index (n20/D) 1.527
Appearance Light yellow to brown low melting solid[2]
InChI Key AHISYUZBWDSPQL-UHFFFAOYSA-N
SMILES Cc1cccc(C=O)n1

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes its key spectral data.

Spectrum TypeDataReference(s)
¹H NMR (DMSO-d6, δ, ppm): 2.61 (s, 3H, Me), 7.49 (d, 1H, 5-H, J = 7.5 Hz), 7.71 (d, 1H, 3-H, J = 7.5 Hz), 7.86 (dd, 1H, 4-H, J = 7.5, 7.5 Hz), 9.93 (s, 1H, CHO)[4]
Mass Spectrum m/z 122.06, I rel 100% [M + H]⁺[4]
Infrared (IR) Further data is available from spectral databases.[1][6]
¹³C NMR Further data is available from spectral databases.[6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and effective method involves the oxidation of the corresponding alcohol, 6-methyl-2-pyridinemethanol (B71962).

Experimental Protocol: Oxidation of 6-Methyl-2-pyridinemethanol

This protocol details the synthesis of this compound via the oxidation of 6-methyl-2-pyridinemethanol using selenium dioxide.

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 10.47 g of selenium dioxide in 30 mL of water with stirring.

  • Slowly add the resulting solution to a 150 mL solution of 1,4-dioxane containing 20 g of 6-methyl-2-pyridinemethanol.

  • Heat the reaction mixture to 100 °C and maintain this temperature with continuous stirring for 6 hours.

  • Upon completion of the reaction, cool the mixture and remove the precipitated metallic selenium by filtration.

  • Remove the solvent from the filtrate by distillation under reduced pressure.

  • Extract the residue with hot hexane (3 x 150 mL).

  • Combine the hexane extracts and remove the solvent by distillation under reduced pressure to yield the final product.

  • The resulting this compound (14.76 g, 0.121 mol, 75% yield) should have a melting point of 31-33 °C and requires no further purification.[4]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the development of novel therapeutic agents and other functional molecules.[7] Its aldehyde group is reactive and facilitates the formation of Schiff bases, imines, and other nitrogen-containing heterocycles.[7]

1. Synthesis of Anticonvulsant Agents: This compound is a key precursor in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines, which have demonstrated anticonvulsant properties.[4][]

2. Coordination Chemistry and Ligand Design: The pyridine (B92270) nitrogen and the aldehyde oxygen of this compound can act as a bidentate ligand, chelated to metal ions.[7] This property is analogous to well-known ligands like 2,2'-bipyridine (B1663995) and is utilized in the design of metal complexes for catalysis and materials science.[7][8]

3. Precursor for Antitumor Compounds: The aldehyde functionality is crucial for the synthesis of thiosemicarbazone derivatives. Pyridine-2-carboxaldehyde thiosemicarbazones, and by extension, their methylated analogs, are a class of compounds investigated for their potential antitumor activities.[9]

Applications

Caption: Key application areas of this compound.

Safety and Handling

This compound is classified as an irritant, affecting the eyes, skin, and respiratory system.[8] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It is also noted to be sensitive to light and air.[2]

Conclusion

This compound is a cornerstone intermediate with significant utility in medicinal chemistry and organic synthesis. Its well-defined properties and versatile reactivity make it an essential tool for researchers aiming to construct complex molecular architectures with potential therapeutic applications. The detailed protocols and data presented in this guide are intended to support and facilitate its effective use in a research and development setting.

References

A Technical Guide to 6-Methyl-2-pyridinecarboxaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-methyl-2-pyridinecarboxaldehyde, a versatile heterocyclic aldehyde. The document details its fundamental chemical and physical properties, outlines a key synthetic application with a detailed experimental protocol, and discusses its role in the development of novel chemical entities for research and pharmaceutical applications.

Core Properties of this compound

This compound is a valuable building block in organic synthesis, prized for its dual reactivity stemming from the pyridine (B92270) ring and the aldehyde functional group.[1] This structure allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of pharmaceuticals, ligands for coordination chemistry, and functional materials.[1]

Physicochemical and Identification Data

The fundamental properties and identifiers of this compound are summarized below for easy reference.

PropertyValueReference(s)
Molecular Formula C7H7NO[2]
Molecular Weight 121.14 g/mol [2]
IUPAC Name 6-methylpyridine-2-carbaldehyde[2][3]
CAS Number 1122-72-1[2]
Appearance Light yellow to brown low melting solid[4]
Melting Point 31-33 °C[4]
Boiling Point 188.6 °C at 760 mmHg[4]
Density 1.095 g/cm³[4]
Solubility Soluble in methanol (B129727)
SMILES CC1=NC(=CC=C1)C=O[2]
InChIKey AHISYUZBWDSPQL-UHFFFAOYSA-N[2]

Synthetic Applications and Experimental Protocols

A primary application of this compound is in the synthesis of Schiff bases and their subsequent metal complexes. Schiff bases, characterized by an azomethine group (-CH=N-), are formed through the condensation of a primary amine with an aldehyde.[2] The resulting imines are important ligands in coordination chemistry and are investigated for various biological activities.[2]

Experimental Protocol: Synthesis of a Schiff Base and a Subsequent Metal Complex

This protocol details a general procedure for the synthesis of a Schiff base from this compound and a primary amine, followed by the formation of a metal (II) complex.

Part 1: Synthesis of the Schiff Base Ligand

  • Dissolution: Dissolve this compound (1 mmol) in 25 mL of a suitable solvent such as methanol or ethanol (B145695) in a round-bottom flask.

  • Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine (e.g., a substituted aniline) dissolved in the same solvent.

  • Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the condensation reaction.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). In many cases, a precipitate of the Schiff base will form. The reaction may be gently refluxed for 2-4 hours to ensure completion.

  • Isolation and Purification: Cool the reaction mixture. Collect the precipitated Schiff base by filtration. Wash the solid with cold solvent (e.g., ethanol) and dry it in a desiccator. The purity of the product can be confirmed by measuring its melting point and using spectroscopic techniques like FT-IR and NMR. In FT-IR spectra, the formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group, typically around 1600 cm⁻¹.[2]

Part 2: Synthesis of the Metal (II) Complex

  • Ligand Solution: Prepare a hot solution of the synthesized Schiff base ligand (2 mmol) in 30 mL of ethanol.

  • Metal Salt Solution: In a separate beaker, dissolve a metal (II) salt (1 mmol), for example, CuCl₂·2H₂O or NiCl₂·6H₂O, in 20 mL of ethanol.

  • Complexation: Add the metal salt solution dropwise to the hot, stirred solution of the Schiff base ligand.

  • pH Adjustment: Adjust the pH of the mixture to approximately 7-8 using a dilute ethanolic solution of a base like NaOH or ammonia (B1221849) to facilitate deprotonation and coordination.

  • Reaction: Reflux the reaction mixture for 4-6 hours. A colored precipitate of the metal complex should form.

  • Isolation: Cool the mixture to room temperature. Collect the complex by filtration, wash it with ethanol, and then dry it.

Key Research Applications

Derivatives of this compound are actively being explored by researchers in several areas of drug discovery and materials science.

Anticonvulsant Properties

This aldehyde is a precursor in the synthesis of compounds that exhibit anticonvulsant properties.[4][5] For instance, it has been used in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines.[4][5] The evaluation of such compounds typically involves in vivo models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests to determine their efficacy and neurotoxicity.[6][7]

Coordination Chemistry and Catalysis

The ability of this compound derivatives, particularly Schiff bases, to act as bidentate or tridentate ligands allows for the formation of stable complexes with a variety of transition metals.[1] These metal complexes are of significant interest for their potential catalytic activities and have been studied for applications in organic synthesis.[1]

Antimicrobial and Antitumor Research

Schiff base complexes derived from heterocyclic aldehydes are a well-established class of compounds with potential biological activities. While specific studies on the direct signaling pathway of this compound are not prevalent, related structures are known to exhibit antimicrobial and antitumor activities.[8] The mechanism of action for similar metal complexes is often proposed to involve interactions with biological macromolecules like DNA, leading to apoptosis or cell cycle arrest.

Workflow and Pathway Diagrams

To visually represent the processes described, the following diagrams illustrate the logical flow of synthesis and a general concept of its application in creating biologically active agents.

G cluster_synthesis Part 1: Schiff Base Synthesis cluster_complexation Part 2: Metal Complexation A 6-Methyl-2- pyridinecarboxaldehyde C Dissolve in Ethanol A->C B Primary Amine B->C D Mix and Stir (Optional: Add Acetic Acid Catalyst) C->D E Reflux (2-4h) D->E F Cool and Filter E->F G Wash and Dry F->G H Pure Schiff Base Ligand G->H I Schiff Base Ligand (from Part 1) K Dissolve in Ethanol I->K J Metal(II) Salt (e.g., CuCl2) J->K L Mix and Adjust pH K->L M Reflux (4-6h) L->M N Cool and Filter M->N O Wash and Dry N->O P Final Metal Complex O->P G A 6-Methyl-2- pyridinecarboxaldehyde B Chemical Synthesis (e.g., Schiff Base Formation) A->B Precursor C Biologically Active Derivative B->C Product D Interaction with Biological Target (e.g., Enzyme, Receptor) C->D Initiates E Modulation of Cellular Processes D->E Leads to F Therapeutic Effect (e.g., Anticonvulsant Activity) E->F Results in

References

Synthesis of 6-Methyl-2-pyridinecarboxaldehyde from 2,6-Lutidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of 6-methyl-2-pyridinecarboxaldehyde from the readily available starting material, 2,6-lutidine. This key intermediate is valuable in the synthesis of various pharmaceutical and agrochemical compounds. This document details the experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflows.

Synthetic Strategy: A Two-Step Approach

The direct selective mono-oxidation of one methyl group of 2,6-lutidine to an aldehyde functionality presents a significant challenge due to the similar reactivity of the two methyl groups. A more controlled and higher-yielding approach involves a two-step synthesis:

  • Selective Mono-oxidation to an Alcohol: 2,6-lutidine is first selectively oxidized to form 6-methyl-2-pyridinemethanol (B71962). This crucial step introduces the desired oxygen functionality on one of the methyl groups.

  • Oxidation of the Alcohol to the Aldehyde: The resulting 6-methyl-2-pyridinemethanol is then oxidized to the target compound, this compound.

This strategy allows for greater control over the reaction and minimizes the formation of over-oxidized byproducts such as the corresponding carboxylic acid or the di-aldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methyl-2-pyridinemethanol

This procedure is adapted from a patented method demonstrating high selectivity and yield.[1] The reaction involves the selective oxidation of one methyl group of 2,6-lutidine using hydrogen peroxide as the oxidant and tungsten oxide as the catalyst in a glacial acetic acid medium.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Charging the Reactor: To the flask, add 2,6-lutidine and glacial acetic acid in a mass ratio of 1:2.5.

  • Catalyst and Oxidant Addition: While stirring, add tungsten oxide (approximately 2.5% of the mass of 2,6-lutidine). Heat the mixture to 60-70°C.

  • Reaction Execution: Slowly add a 30% aqueous solution of hydrogen peroxide (approximately 1.5 times the mass of 2,6-lutidine) dropwise to the reaction mixture.

  • Reaction Monitoring: After the initial addition, continue to add hydrogen peroxide portion-wise over a period of 7-9 hours, maintaining the temperature at 60-70°C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium carbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 6-methyl-2-pyridinemethanol.

Step 2: Synthesis of this compound

The oxidation of 6-methyl-2-pyridinemethanol to the corresponding aldehyde can be effectively achieved using selenium dioxide (SeO₂), a reagent known for the selective oxidation of benzylic and allylic alcohols. This procedure is based on established methods for the Riley oxidation of similar substrates.

Experimental Protocol:

  • Reaction Setup: In a fume hood, set up a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charging the Reactor: To the flask, add 6-methyl-2-pyridinemethanol and a suitable solvent such as 1,4-dioxane.

  • Reagent Addition: Add a stoichiometric amount of selenium dioxide to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 101°C for dioxane) and maintain it for several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: After completion, cool the mixture to room temperature. The precipitated black selenium metal can be removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to afford pure this compound.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of this compound.

Table 1: Quantitative Data for the Synthesis of 6-Methyl-2-pyridinemethanol

ParameterValueReference
Starting Material2,6-Lutidine[1]
Key ReagentsHydrogen Peroxide, Tungsten Oxide, Glacial Acetic Acid[1]
Reaction Temperature60-70°C[1]
Reaction Time7-9 hours[1]
Yield92-94%[1]
Purity99-99.5%[1]

Table 2: Quantitative Data for the Synthesis of this compound

ParameterValue
Starting Material6-Methyl-2-pyridinemethanol
Key ReagentSelenium Dioxide
Solvent1,4-Dioxane
Reaction TemperatureReflux (approx. 101°C)
Typical YieldModerate to Good (literature precedent for similar oxidations)
PurityHigh (after purification)

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2,6-Lutidine 6-Methyl-2-pyridinemethanol 2,6-Lutidine->6-Methyl-2-pyridinemethanol H₂O₂, WO₃ Glacial Acetic Acid 60-70°C This compound 6-Methyl-2-pyridinemethanol->this compound SeO₂ 1,4-Dioxane Reflux

Caption: Synthetic pathway from 2,6-Lutidine to this compound.

Experimental Workflow: Step 1

Workflow_Step1 start Start charge_reagents Charge 2,6-Lutidine, Glacial Acetic Acid, and WO₃ start->charge_reagents heat Heat to 60-70°C charge_reagents->heat add_h2o2 Add H₂O₂ dropwise and portion-wise heat->add_h2o2 monitor_reaction Monitor by TLC add_h2o2->monitor_reaction workup Neutralize, Extract, Dry, and Concentrate monitor_reaction->workup Reaction Complete purify Vacuum Distillation workup->purify product1 6-Methyl-2-pyridinemethanol purify->product1

Caption: Workflow for the synthesis of 6-Methyl-2-pyridinemethanol.

Experimental Workflow: Step 2

Workflow_Step2 start Start charge_reagents Charge 6-Methyl-2-pyridinemethanol, 1,4-Dioxane, and SeO₂ start->charge_reagents reflux Heat to Reflux charge_reagents->reflux monitor_reaction Monitor by TLC reflux->monitor_reaction workup Cool, Filter, and Concentrate monitor_reaction->workup Reaction Complete purify Column Chromatography or Vacuum Distillation workup->purify product2 This compound purify->product2

Caption: Workflow for the synthesis of this compound.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from 2,6-lutidine. The initial selective oxidation to the alcohol intermediate, followed by a controlled oxidation to the aldehyde, offers high yields and purity. This guide provides the necessary detailed protocols and data to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate. Careful handling of reagents, particularly selenium dioxide which is toxic, and adherence to standard laboratory safety procedures are essential.

References

Spectroscopic Analysis of 6-Methyl-2-pyridinecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound 6-Methyl-2-pyridinecarboxaldehyde. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide offers a structured presentation of spectroscopic data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This information is crucial for the structural elucidation and characterization of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.93Singlet-Aldehyde H (CHO)
7.86Doublet of doublets7.5Pyridine (B92270) H-4
7.71Doublet7.5Pyridine H-3
7.49Doublet7.5Pyridine H-5
2.61Singlet-Methyl H (CH₃)

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

While specific ¹³C NMR chemical shift values for this compound are available in various chemical databases, a publicly available, citable list of these values was not found in the immediate search results. Researchers are advised to consult spectral databases such as those on PubChem for this information.[1][2]

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3100-3000MediumAromatic C-HStretch
~2830-2695Medium, often two bandsAldehyde C-HStretch
~1710-1685StrongAldehyde C=OStretch
~1600-1450Medium to StrongAromatic C=CStretch

Experimental Protocols

The following are generalized yet detailed protocols for acquiring NMR and IR spectra, adaptable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Spectrum Acquisition:

    • Acquire the spectrum using a standard pulse-acquire sequence.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A sufficient number of scans and a longer relaxation delay (2-5 seconds) may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small, solid amount of this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption peaks.

    • Correlate the observed absorption bands with known functional group frequencies to confirm the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Obtain Pure Sample of This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place Solid on ATR Crystal Sample->Prep_IR Acquire_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire FT-IR Spectrum Prep_IR->Acquire_IR Process_NMR Fourier Transform, Phasing, Calibration Acquire_NMR->Process_NMR Process_IR Background Subtraction, Peak Identification Acquire_IR->Process_IR Analyze_NMR Analyze Chemical Shifts, Couplings, Integrals Process_NMR->Analyze_NMR Analyze_IR Correlate Bands to Functional Groups Process_IR->Analyze_IR Structure Structural Elucidation and Verification Analyze_NMR->Structure Analyze_IR->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 6-Methyl-2-pyridinecarboxaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Predicting Solubility

The solubility of 6-Methyl-2-pyridinecarboxaldehyde is governed by its molecular structure. The presence of a polar pyridine (B92270) ring and a carboxaldehyde group suggests an affinity for polar solvents. The methyl group introduces a degree of nonpolar character. Based on the principle of "like dissolves like," the following general solubility behavior can be anticipated:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atom of the pyridine ring, as well as the carbonyl oxygen of the aldehyde.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is likely due to dipole-dipole interactions between the polar functionalities of the solute and the solvent.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is anticipated as the polar nature of the pyridinecarboxaldehyde moiety will have weak interactions with nonpolar solvent molecules.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for this compound is summarized in the table below. It is important to note that "soluble" is a qualitative term and does not specify the extent of solubility.

SolventFormulaTypeSolubilityTemperature (°C)
WaterH₂OPolar Protic750 g/L[1]20
MethanolCH₃OHPolar ProticSoluble[2]Not Specified
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[1]Not Specified
Acetone(CH₃)₂COPolar AproticSoluble[1]Not Specified

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent of interest. This method is reliable and can be performed with standard laboratory equipment.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, acetone, ethyl acetate)

  • Analytical balance

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24-48 hours is generally recommended.

  • Sample Collection and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas may be used.

    • Once the solvent is removed, place the evaporation dish in an oven at a temperature below the melting point of this compound (31-33 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.

    • Allow the dish to cool to room temperature in a desiccator before weighing.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid (final weight of the dish with solid - initial weight of the empty dish).

    • Calculate the mass of the solvent (weight of the dish with solution - final weight of the dish with solid).

    • Express the solubility in grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent (by converting the mass of the solvent to volume using its density at the experimental temperature).

Visualizing the Synthesis Workflow

A common synthetic route to this compound starts from 2,6-lutidine. The following diagram illustrates a typical experimental workflow for this synthesis.

SynthesisWorkflow cluster_start Starting Material cluster_oxidation Step 1: Oxidation cluster_intermediate Intermediate Product cluster_rearrangement_hydrolysis Step 2: Rearrangement & Hydrolysis cluster_final Final Product 2_6_Lutidine 2,6-Lutidine Oxidation_Reagents Add Glacial Acetic Acid & 30% H₂O₂ 2_6_Lutidine->Oxidation_Reagents Reaction_1 Heat at 75°C Oxidation_Reagents->Reaction_1 Workup_1 Aqueous Workup & Extraction with CHCl₃ Reaction_1->Workup_1 Intermediate Isolate Intermediate (e.g., N-oxide) Workup_1->Intermediate Rearrangement_Reagents Add Acetic Anhydride Intermediate->Rearrangement_Reagents Reaction_2 Heat at 100°C Rearrangement_Reagents->Reaction_2 Hydrolysis Hydrolysis with NaOH Reaction_2->Hydrolysis Final_Product 6-Methyl-2- pyridinecarboxaldehyde Hydrolysis->Final_Product Purification

Caption: A generalized workflow for the synthesis of this compound.

This guide provides a foundational understanding of the solubility of this compound. For precise applications, it is highly recommended that researchers determine the solubility in their specific solvent systems using the detailed experimental protocol provided.

References

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 6-Methyl-2-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 6-Methyl-2-pyridinecarboxaldehyde. It details the electronic and steric factors governing its behavior, outlines key reaction types with experimental protocols, and presents quantitative data for the compound. This guide is intended to serve as a valuable resource for professionals in chemical synthesis and drug development.

Introduction and Structural Overview

This compound, also known as 6-methylpicolinaldehyde, is a heterocyclic aromatic aldehyde with the chemical formula C₇H₇NO.[1] Its structure consists of a pyridine (B92270) ring substituted with an aldehyde group at the 2-position and a methyl group at the 6-position. This unique arrangement of functional groups imparts a distinct reactivity profile to the aldehyde moiety, governed by a combination of electronic and steric effects.

The aldehyde group is a primary site for a variety of chemical transformations, making this compound a versatile building block in organic synthesis. It is notably used in the synthesis of Schiff bases, which can function as robust bidentate chelating ligands for transition metals, and in the creation of complex molecules with potential pharmaceutical applications, such as anticonvulsant agents.[2][3]

Core Reactivity Principles: Electronic and Steric Effects

The reactivity of the carbonyl carbon in this compound is modulated by the interplay of inductive and steric effects from its substituents.

Electronic Effects

The electrophilicity of the aldehyde's carbonyl carbon is significantly influenced by two opposing electronic factors:

  • Electron-Withdrawing Pyridine Ring: The nitrogen atom within the pyridine ring is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I) on the ring and, consequently, on the attached aldehyde group.[4] This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to aldehydes attached to simple benzene (B151609) rings.[5][6]

  • Electron-Donating Methyl Group: The methyl group at the 6-position has an electron-donating inductive effect (+I).[7][8] This effect pushes electron density towards the pyridine ring, which slightly counteracts the electron-withdrawing effect of the nitrogen atom and can marginally decrease the reactivity of the carbonyl group.[7]

Overall, the potent electron-withdrawing nature of the pyridine nitrogen dominates, rendering the aldehyde group in this compound highly electrophilic and reactive towards nucleophiles.

Steric Hindrance

The methyl group at the 6-position, ortho to the aldehyde, creates significant steric hindrance.[9] This spatial bulk can physically impede the trajectory of incoming nucleophiles, potentially slowing down the rate of reaction at the carbonyl carbon.[5][9] The degree to which steric hindrance affects reactivity depends on the size and shape of the attacking nucleophile.[9][10] Larger, bulkier reagents will experience more significant steric repulsion, leading to lower reaction rates or yields.

G Diagram 1: Factors Influencing Aldehyde Reactivity cluster_molecule This compound cluster_effects Influencing Factors cluster_details Detailed Contributions Molecule C=O Pyridine Ring CH₃ Electronic Electronic Effects EW_Pyridine Pyridine N (-I) Increases Electrophilicity Electronic->EW_Pyridine Dominant ED_Methyl Methyl Group (+I) Decreases Electrophilicity Electronic->ED_Methyl Minor Steric Steric Hindrance Steric_Methyl Ortho Methyl Group Impedes Nucleophile Approach Steric->Steric_Methyl EW_Pyridine->Molecule:f0 Influence Carbonyl Reactivity ED_Methyl->Molecule:f0 Influence Carbonyl Reactivity Steric_Methyl->Molecule:f0 Hinders Attack

Diagram 1: Factors Influencing Aldehyde Reactivity

Key Chemical Reactions

The aldehyde group of this compound participates in a range of characteristic reactions.

Condensation Reactions: Schiff Base Formation

A prominent reaction is the condensation with primary amines to form Schiff bases (imines).[3] This reaction is fundamental to the synthesis of iminopyridine ligands, which are valuable in coordination chemistry.[11] The nitrogen atom of the pyridine ring and the imine nitrogen can act as a bidentate ligand, chelating to metal ions.

General Reaction Scheme: R-NH₂ + O=CH-(C₅H₃N)-CH₃ → R-N=CH-(C₅H₃N)-CH₃ + H₂O

This reactivity is exploited in the synthesis of various compounds, including those with anticonvulsant properties.[2]

Nucleophilic Addition

The electrophilic carbonyl carbon is susceptible to attack by a wide array of nucleophiles. This is the foundational step for many transformations. The reaction typically proceeds via a tetrahedral intermediate.[6]

General Reaction Scheme: Nu⁻ + O=CH-(C₅H₃N)-CH₃ → [Nu-CH(O⁻)-(C₅H₃N)-CH₃] → (after workup) Nu-CH(OH)-(C₅H₃N)-CH₃

Oxidation

The aldehyde group can be oxidized to the corresponding carboxylic acid, 6-methylpyridine-2-carboxylic acid. This transformation can be achieved using various oxidizing agents. The synthesis of pyridine carboxylic acids from methyl-pyridines is a known industrial process.[12]

General Reaction Scheme: O=CH-(C₅H₃N)-CH₃ + [O] → HOOC-(C₅H₃N)-CH₃

Reduction

The aldehyde can be reduced to the corresponding primary alcohol, 6-methyl-2-pyridinemethanol (B71962). This is a common transformation accomplished with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The product of this reduction is also the precursor for the synthesis of this compound.[2][13]

General Reaction Scheme: O=CH-(C₅H₃N)-CH₃ + [H] → HOCH₂-(C₅H₃N)-CH₃

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₇NO[14]
Molecular Weight 121.14 g/mol [1]
CAS Number 1122-72-1[1]
Appearance Light yellow to brown low melting solid or crystals[2][15]
Melting Point 31-33 °C (lit.)[2][15]
Boiling Point 105-108 °C / 12 mmHg[15]
Refractive Index (n20/D) 1.527 (lit.)[15]
Flash Point 68 °C (154.4 °F) - closed cup[16]
Water Solubility 750 g/L (at 20 °C)[15]
pKa 3.96 ± 0.10 (Predicted)[15]
Storage Temperature 2-8°C[15]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a representative subsequent reaction are provided.

Synthesis of this compound via Oxidation

This protocol describes the oxidation of 6-methyl-2-pyridinemethanol using selenium dioxide.[2]

Materials:

  • 6-methyl-2-pyridinemethanol (20 g, 0.162 mol)

  • Selenium dioxide (Selenite) (10.47 g, 0.081 mol)

  • 1,4-Dioxane (150 mL)

  • Deionized Water (30 mL)

  • Hexane (B92381)

Procedure:

  • Dissolve 10.47 g (0.081 mol) of selenium dioxide in 30 mL of water.

  • In a separate reaction vessel, dissolve 20 g (0.162 mol) of 6-methyl-2-pyridinemethanol in 150 mL of 1,4-dioxane.

  • Slowly add the selenium dioxide solution to the solution of 6-methyl-2-pyridinemethanol under constant stirring.

  • Heat the reaction mixture to 100 °C and maintain stirring for 6 hours.

  • Upon completion, cool the mixture and remove the precipitated metallic selenium by filtration.

  • Remove the solvent from the filtrate by distillation under reduced pressure.

  • Extract the resulting residue with hot hexane (3 x 150 mL).

  • Combine the hexane extracts and remove the solvent by distillation under reduced pressure to yield the final product.

Expected Yield: 14.76 g (75%) of this compound.[2]

G Diagram 2: Synthesis Workflow for this compound Start Starting Materials (6-methyl-2-pyridinemethanol, SeO₂, Dioxane, Water) Reaction Reaction (Stir at 100°C for 6h) Start->Reaction Filtration Filtration (Remove metallic Se) Reaction->Filtration Distillation1 Solvent Removal (Reduced Pressure) Filtration->Distillation1 Extraction Hot Hexane Extraction (3x) Distillation1->Extraction Distillation2 Final Solvent Removal (Reduced Pressure) Extraction->Distillation2 Product Final Product (this compound) Distillation2->Product

Diagram 2: Synthesis Workflow for this compound
Synthesis of a Schiff Base for Anticonvulsant Agents

This protocol outlines the use of this compound in the synthesis of (arylmethylene)amino piperazine (B1678402) derivatives.[2] While the full protocol is not detailed in the source, a representative procedure for Schiff base formation is described.

Materials:

  • This compound

  • An appropriate primary amine (e.g., 1-(10-cyano-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine)

  • An appropriate solvent (e.g., ethanol (B145695) or methanol)

  • Acid catalyst (optional, e.g., a drop of acetic acid)

Procedure:

  • Dissolve equimolar amounts of this compound and the primary amine in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of acetic acid if required to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours, monitoring the reaction progress by TLC.

  • Upon completion, the product may precipitate from the solution upon cooling or require solvent removal under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

G Diagram 3: Logical Flow for Schiff Base Formation Reactants This compound Primary Amine (R-NH₂) Conditions Solvent (e.g., Ethanol) Optional Acid Catalyst Heat (if necessary) Reactants->Conditions Combine Intermediate Formation of Hemiaminal Intermediate Conditions->Intermediate React Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product Schiff Base Product (Imine) Dehydration->Product

References

The Methyl Group's Subtle Influence: A Technical Deep Dive into the Reactivity of 6-Methyl-2-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the role of the methyl group in 6-Methyl-2-pyridinecarboxaldehyde reveals a nuanced interplay of electronic and steric effects that modulate its reactivity. This in-depth guide, tailored for researchers, scientists, and professionals in drug development, consolidates available data, details experimental protocols, and provides novel visualizations to illuminate the chemical behavior of this important heterocyclic aldehyde.

Introduction: The Significance of Substituted Pyridines

Pyridine-based compounds are fundamental building blocks in medicinal chemistry and materials science. The strategic placement of substituents on the pyridine (B92270) ring allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity. This compound, a derivative of 2-pyridinecarboxaldehyde (B72084), presents an interesting case study in how a simple alkyl group can influence the chemical behavior of a neighboring functional group. This whitepaper explores the multifaceted role of the C6-methyl group, focusing on its impact on the reactivity of the C2-aldehyde moiety.

Electronic and Steric Landscape

The reactivity of the aldehyde group in this compound is primarily governed by the electrophilicity of the carbonyl carbon. The methyl group at the 6-position exerts its influence through a combination of electronic and steric effects.

Electronic Effects: The methyl group is a weak electron-donating group. Through an inductive effect, it pushes electron density towards the pyridine ring. This donation of electron density can slightly decrease the partial positive charge on the carbonyl carbon of the aldehyde group, thereby reducing its electrophilicity and making it marginally less reactive towards nucleophiles compared to the unsubstituted 2-pyridinecarboxaldehyde.

Steric Effects: The ortho-position of the methyl group relative to the aldehyde can introduce steric hindrance. This can impede the approach of bulky nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to the less hindered 2-pyridinecarboxaldehyde.

Quantitative Analysis of Reactivity

Direct quantitative comparisons of the reaction rates of this compound and 2-pyridinecarboxaldehyde are not extensively documented in publicly available literature. However, the general principles of organic chemistry, supported by qualitative observations from various studies, allow for a reasoned comparison.

Property2-PyridinecarboxaldehydeThis compoundInfluence of Methyl Group
pKa 3.8[1]~3.96 (Predicted)Minimal electronic effect on pyridine nitrogen basicity.
Electrophilicity of Carbonyl Carbon HigherLower (Slightly)Electron-donating nature of the methyl group reduces electrophilicity.
Steric Hindrance at Carbonyl Group LowerHigherOrtho-methyl group can impede the approach of nucleophiles.
Reactivity towards Nucleophiles (Predicted) HigherLowerA combination of decreased electrophilicity and increased steric hindrance is expected to reduce reactivity.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for reactions involving pyridinecarboxaldehydes.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of the corresponding alcohol, 6-methyl-2-pyridinemethanol (B71962).

Protocol:

  • Dissolve 10.47 g (0.081 mol) of selenium dioxide in 30 mL of water.

  • Slowly add the selenium dioxide solution to a solution of 20 g (0.162 mol) of 6-methyl-2-pyridinemethanol in 150 mL of 1,4-dioxane.

  • Stir the reaction mixture continuously at 100 °C for 6 hours.

  • After completion, filter the mixture to remove the precipitated metallic selenium.

  • Distill the filtrate under reduced pressure to remove the solvent.

  • Extract the residue with hot hexane (B92381) (3 x 150 mL).

  • Combine the hexane extracts and remove the solvent by distillation under reduced pressure to yield the final product.[2]

Schiff Base Formation

The reaction of pyridinecarboxaldehydes with primary amines to form Schiff bases is a fundamental transformation.

Protocol for a generic Schiff base synthesis:

  • Dissolve the pyridinecarboxaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Add the primary amine (1 equivalent) to the solution.

  • The reaction can be catalyzed by a few drops of a weak acid, such as acetic acid.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • The formation of the Schiff base can be monitored by techniques such as thin-layer chromatography (TLC).

  • The product can be isolated by removal of the solvent and purification by recrystallization or chromatography.

Visualizing Reaction Pathways

To better understand the chemical transformations, graphical representations of reaction workflows are invaluable.

electronic_effects cluster_methyl_effect Influence of Methyl Group cluster_aldehyde_reactivity Impact on Aldehyde Reactivity Methyl_Group C6-Methyl Group Electron_Donation Inductive Effect (Electron Donating) Methyl_Group->Electron_Donation Steric_Hindrance Steric Hindrance Methyl_Group->Steric_Hindrance Carbonyl_Carbon C2-Aldehyde Carbonyl Carbon Electron_Donation->Carbonyl_Carbon - I effect Hindered_Attack Hindered Nucleophilic Attack Steric_Hindrance->Hindered_Attack Reduced_Electrophilicity Reduced Electrophilicity Carbonyl_Carbon->Reduced_Electrophilicity Lower_Reactivity Lower Overall Reactivity Reduced_Electrophilicity->Lower_Reactivity Hindered_Attack->Lower_Reactivity

Figure 1: Influence of the methyl group on reactivity.

schiff_base_formation Start This compound + Primary Amine (R-NH2) Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack Product Schiff Base (Imine) + Water Intermediate->Product Dehydration

Figure 2: General workflow for Schiff base formation.

Role in Signaling Pathways and Drug Development

While this compound itself is not widely implicated in specific biological signaling pathways, its derivatives are of significant interest in drug discovery. The pyridinecarboxaldehyde scaffold is a versatile precursor for the synthesis of compounds with potential therapeutic applications, including anticonvulsant agents.[] The methyl group can be a key structural feature that influences the binding affinity and pharmacokinetic properties of these more complex molecules. For instance, metal complexes of derivatives of 6-methylpyridine-2-carboxylic acid have been investigated as potential α-glucosidase inhibitors for the management of diabetes.[4]

Conclusion

The methyl group in this compound plays a subtle but definite role in modulating the reactivity of the aldehyde functional group. Its weak electron-donating nature and potential for steric hindrance are expected to decrease the overall reactivity towards nucleophiles when compared to the unsubstituted 2-pyridinecarboxaldehyde. While direct comparative quantitative data remains a gap in the literature, the foundational principles of organic chemistry provide a solid framework for understanding its behavior. The synthetic accessibility of this compound and the tunability of the pyridine ring system ensure that it will remain a valuable building block for the development of novel compounds in the pharmaceutical and material science sectors. Further kinetic studies are warranted to provide a more precise quantitative picture of the methyl group's influence.

References

An In-depth Technical Guide to 6-Methyl-2-pyridinecarboxaldehyde as a Bidentate Chelating Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-pyridinecarboxaldehyde is a versatile organic compound that serves as a crucial building block in coordination chemistry. Its inherent structural features, particularly the presence of a pyridine (B92270) nitrogen and an aldehyde functional group in close proximity, allow for the facile synthesis of bidentate chelating ligands. Upon condensation with primary amines, this compound is readily converted into Schiff base ligands, which can coordinate with a wide array of metal ions. The resulting metal complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and applications of this compound-derived ligands and their metal complexes.

Synthesis and Characterization

The synthesis of bidentate chelating ligands from this compound typically involves a condensation reaction with a primary amine to form a Schiff base, characterized by an imine (-C=N-) bond. These Schiff base ligands can then be reacted with various metal salts to form stable coordination complexes.

General Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1122-72-1[1]
Molecular Formula C₇H₇NO[2]
Molecular Weight 121.14 g/mol [2]
Appearance Light yellow to brown low melting solid[1]
Melting Point 31-33 °C[1]
Boiling Point 105-108 °C/12 mmHg
Refractive Index (n20/D) 1.527[1]
Experimental Protocol: Synthesis of a Schiff Base Ligand

This protocol describes the synthesis of a representative Schiff base ligand derived from this compound and aniline (B41778).

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of warm ethanol.

  • In a separate flask, dissolve aniline (1 equivalent) in ethanol.

  • Slowly add the aniline solution to the this compound solution with constant stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure Schiff base ligand.[3][4][5]

Experimental Protocol: Synthesis of a Copper(II) Schiff Base Complex

This protocol outlines the synthesis of a copper(II) complex using a pre-synthesized Schiff base ligand.[6][7]

Materials:

  • Schiff base ligand (derived from this compound)

  • Copper(II) acetate (B1210297) monohydrate

  • Methanol

Procedure:

  • Dissolve the Schiff base ligand (2 equivalents) in hot methanol.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in methanol.

  • Slowly add the copper(II) acetate solution to the ligand solution with continuous stirring.

  • Reflux the resulting mixture for 2-3 hours.

  • After reflux, reduce the volume of the solvent by evaporation and allow the solution to cool.

  • The solid metal complex will precipitate. Collect the complex by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Coordination Chemistry

The Schiff bases derived from this compound act as bidentate ligands, coordinating to metal ions through the pyridine nitrogen and the imine nitrogen. This chelation forms a stable five-membered ring, enhancing the stability of the resulting complex.

Coordination Modes

The primary coordination mode involves the nitrogen atoms of the pyridine ring and the imine group, forming a stable chelate. The geometry of the resulting metal complex is influenced by the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands. Common geometries include square planar, tetrahedral, and octahedral.

Caption: Bidentate chelation of a this compound-derived Schiff base ligand to a central metal ion.

Structural Data of a Representative Copper(II) Complex

The following table summarizes selected bond lengths and angles for a representative copper(II) complex with a Schiff base ligand derived from a pyridinecarboxaldehyde derivative. This data provides insight into the coordination geometry around the metal center.

ParameterValueReference
Coordination Geometry Distorted Square Planar[6]
Cu-N(pyridine) (Å) ~2.0[8]
Cu-N(imine) (Å) ~1.95[8]
Cu-O(ancillary) (Å) ~1.9[6]
N(pyridine)-Cu-N(imine) (°) ~87.03[6]
O-Cu-N(imine) (°)~95.45[6]
**N(pyridine)-Cu-O(ancillary) (°)~164.19[6]
Stability Constants

The stability of metal complexes is a critical factor in their application. The stability constants (log β) for complexes of bidentate pyridine-imine ligands with various metal ions are generally high, indicating favorable complex formation.

Metal IonLigand Typelog βReference
Cu(II)Pyridine-imine13.33 - 14.27[9]
Ni(II)Pyridine-di-imine macrocycle~23[10]
Zn(II)Pyridine-di-imine macrocycle~15[10]

Applications

The metal complexes derived from this compound Schiff bases exhibit a wide range of applications, driven by the tunability of their electronic and steric properties through modification of the amine precursor and the choice of the metal center.

Catalysis

These complexes have shown significant promise as catalysts in various organic transformations, including oxidation and reduction reactions. The metal center acts as a Lewis acid, activating substrates, while the ligand environment influences the selectivity of the reaction.[9][11][12]

Catalytic_Cycle Catalyst [M(L)]n+ Intermediate1 Catalyst-Substrate Complex Catalyst->Intermediate1 Substrate Binding Substrate Substrate (e.g., Alkene) Substrate->Intermediate1 Oxidant Oxidant (e.g., H2O2) Intermediate2 Activated Complex Oxidant->Intermediate2 Intermediate1->Intermediate2 Oxidant Activation Intermediate2->Catalyst Catalyst Regeneration Product Product (e.g., Epoxide) Intermediate2->Product Oxygen Transfer caption A generalized catalytic cycle for an oxidation reaction.

Caption: Generalized catalytic cycle for an oxidation reaction catalyzed by a Schiff base metal complex.

Biological Applications

The most extensively studied application of these metal complexes is in the field of medicine, particularly as antimicrobial and anticancer agents. The chelation of the metal ion often enhances the biological activity of the organic ligand.

Complexes of copper, nickel, cobalt, and zinc with Schiff bases derived from this compound have demonstrated significant activity against a range of bacteria and fungi. The proposed mechanism often involves the disruption of cellular processes through binding to DNA or essential enzymes.

Antimicrobial_Workflow start Prepare Bacterial/Fungal Culture prepare_plates Inoculate Agar Plates start->prepare_plates prepare_discs Prepare Discs with Test Compounds prepare_plates->prepare_discs Place discs on agar incubation Incubate Plates prepare_discs->incubation measure Measure Zone of Inhibition incubation->measure determine_mic Determine Minimum Inhibitory Concentration (MIC) measure->determine_mic caption Workflow for antimicrobial susceptibility testing.

Caption: A simplified workflow for evaluating the antimicrobial activity of metal complexes using the disc diffusion method.[12][13]

Several metal complexes of this compound-derived Schiff bases have exhibited promising cytotoxic activity against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of key enzymes, or interaction with DNA.[14][15][16][17][18]

Anticancer_Screening start Culture Cancer Cell Lines seed_plates Seed Cells in 96-well Plates start->seed_plates add_compounds Add Metal Complexes at Various Concentrations seed_plates->add_compounds incubation Incubate for 24-72 hours add_compounds->incubation mtt_assay Perform MTT Assay incubation->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 caption Workflow for in vitro anticancer activity screening.

Caption: A typical workflow for evaluating the in vitro anticancer activity of metal complexes using the MTT assay.

Materials Science

The ability of pyridine-based ligands to form well-defined structures with metal ions makes them attractive candidates for the construction of Metal-Organic Frameworks (MOFs). While the direct use of this compound in MOF synthesis is less common, its derivatives, particularly dicarboxylate-functionalized pyridines, are widely employed as organic linkers. These MOFs can exhibit high porosity and tailored functionalities, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.[19][20][21][22]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of bidentate chelating ligands. The Schiff bases derived from this compound readily form stable complexes with a variety of metal ions, giving rise to a rich coordination chemistry. These metal complexes have demonstrated significant potential in diverse fields, ranging from catalysis to medicinal chemistry and materials science. The ease of modification of the ligand structure allows for the fine-tuning of the properties of the resulting metal complexes, making them a continuing subject of intensive research and development. This guide has provided a foundational overview of the key aspects of this compound as a chelating ligand, offering valuable information for researchers and professionals in the field. Further exploration of the structure-activity relationships and the development of novel applications for these fascinating compounds are anticipated to yield exciting advancements in the future.

References

Formation of Schiff bases with 6-Methyl-2-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Formation of Schiff Bases with 6-Methyl-2-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from this compound. While specific literature on this substituted aldehyde is limited, this document draws upon established principles of Schiff base formation and extensive data from the closely related pyridine-2-carboxaldehyde and 2,6-pyridinedicarboxaldehyde. It is intended to serve as a foundational resource for researchers engaged in the synthesis of novel ligands for coordination chemistry, catalysis, and the development of new therapeutic agents. The guide includes representative experimental protocols, tabulated quantitative data from analogous reactions, and detailed visualizations to illustrate core chemical principles.

Introduction to Schiff Base Formation

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-). They are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[1] The reaction is a nucleophilic addition followed by dehydration, and it is often reversible.[2]

The pyridine (B92270) moiety in Schiff base ligands is of particular interest in coordination chemistry and drug development. The nitrogen atom of the pyridine ring, along with the imine nitrogen, can act as a chelating agent for various metal ions.[3] This has led to the development of Schiff base metal complexes with significant catalytic and biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6]

This compound is a valuable precursor for synthesizing Schiff bases with tailored electronic and steric properties. The presence of the methyl group at the 6-position can influence the reactivity of the aldehyde and the coordination geometry and stability of the resulting metal complexes.

General Reaction Mechanism

The formation of a Schiff base proceeds in two main steps:

  • Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine is typically unstable and undergoes acid or base-catalyzed elimination of a water molecule to form the stable imine (Schiff base).[2]

The overall reaction is an equilibrium. To drive the reaction toward the product, water is often removed from the reaction mixture, for instance, by using a dehydrating agent or azeotropic distillation.[7]

Figure 1: General mechanism for Schiff base formation.

Experimental Protocols

While specific protocols for this compound are not abundant in the literature, the following representative methodologies can be adapted from syntheses using the analogous pyridine-2-carboxaldehyde.

Representative Synthesis of a Schiff Base

This protocol describes a general procedure for the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, p-toluidine, L-tryptophan)

  • Solvent: Methanol (B129727) or Ethanol (HPLC grade)

  • Optional: Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 mmol) in 15 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve the primary amine (1.0 mmol) in 10 mL of methanol.

  • Add the amine solution dropwise to the aldehyde solution while stirring at room temperature.

  • (Optional) Add 1-2 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture at 50-60°C for 2-4 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The resulting Schiff base precipitate is collected by filtration, washed with cold methanol, and dried in a desiccator.[2]

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product, which can then be recrystallized from a suitable solvent (e.g., ethanol).

Synthesis_Workflow start Start dissolve_aldehyde Dissolve this compound in Methanol start->dissolve_aldehyde dissolve_amine Dissolve Primary Amine in Methanol start->dissolve_amine combine Combine Solutions (Add Amine to Aldehyde) dissolve_aldehyde->combine dissolve_amine->combine reflux Reflux for 2-4 hours (Monitor by TLC) combine->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash_dry Wash with Cold Methanol & Dry filter->wash_dry end End: Pure Schiff Base wash_dry->end

Figure 2: General workflow for Schiff base synthesis.

Quantitative Data (from Analogous Reactions)

The following table summarizes reaction conditions and yields for Schiff bases derived from the structurally similar pyridine-2-carboxaldehyde and 2,6-pyridinedicarboxaldehyde. These values provide a reasonable expectation for syntheses involving this compound, though actual results may vary due to the electronic and steric effects of the methyl group.

AldehydeAmineSolventTemperature (°C)Time (h)Yield (%)Reference
Pyridine-2-carboxaldehydep-ToluidineMethanolRoom Temp2.561[2]
PyridinecarboxaldehydesL-Tryptophan (K salt)Ethanol/Methanol50275-85[1]
2,6-Pyridinedicarboxaldehyde8-AminoquinolineWaterReflux0.586[8]

Characterization of Schiff Bases

The synthesized Schiff bases can be characterized using standard spectroscopic techniques. The key features to confirm the formation of the azomethine group are outlined below.

Infrared (IR) Spectroscopy

The most definitive evidence for Schiff base formation in an IR spectrum is the appearance of a strong absorption band corresponding to the C=N stretching vibration.

Functional GroupCharacteristic Absorption (cm⁻¹)CommentsReference
C=N (Azomethine) 1600 - 1640 Strong intensity. Confirms imine formation.[2][9]
C=O (Aldehyde)~1700Disappearance of this band indicates complete reaction.
N-H (Primary Amine)3300 - 3500Disappearance of this band indicates complete reaction.
Aromatic C=C1450 - 1600Multiple bands expected from pyridine and other aryl rings.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are crucial for structural elucidation.

  • ¹H NMR: The most characteristic signal is a singlet for the azomethine proton (-CH=N-), which typically appears in the downfield region of the spectrum. The signal for the methyl group protons on the pyridine ring would be expected around 2.4-2.6 ppm.[9]

  • ¹³C NMR: The formation of the Schiff base is confirmed by the signal for the azomethine carbon (-C=N-).

NucleusChemical Shift (ppm)AssignmentReference
¹H 8.5 - 8.9 -CH=N- (Azomethine proton) [9]
¹H7.0 - 8.6Aromatic protons
¹H~2.5-CH₃ (on pyridine ring)
¹³C 158 - 164 -C=N- (Azomethine carbon) [9]
¹³C110 - 160Aromatic carbons
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized Schiff base. Electrospray Ionization (ESI-MS) is commonly used and will typically show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺.[2]

Applications in Drug Development and Research

Schiff bases derived from pyridine aldehydes are versatile ligands for forming stable complexes with a wide range of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)).[10][11] These metal complexes are the primary focus for applications in drug development and catalysis.

  • Antimicrobial Agents: Many pyridine-based Schiff base metal complexes have demonstrated significant activity against various strains of bacteria and fungi.[10][12] The chelation of the metal ion can enhance the biological activity of the ligand.

  • Catalysis: These complexes are effective catalysts in various organic reactions, including oxidation and condensation reactions.[7][11][13] Their stability and catalytic efficiency make them valuable in synthetic chemistry.

  • Bioinorganic Chemistry: They serve as models for understanding biological systems and enzymatic reactions involving metal centers.

Applications Start This compound + Primary Amine SB Schiff Base Ligand Start->SB Condensation Metal + Metal Salt (e.g., CuCl₂, Zn(OAc)₂) SB->Metal Complex Schiff Base Metal Complex Metal->Complex Chelation App1 Antimicrobial Agents (Antibacterial, Antifungal) Complex->App1 App2 Homogeneous/Heterogeneous Catalysis Complex->App2 App3 Bioinorganic Modeling & Sensors Complex->App3

Figure 3: Logical flow from synthesis to application.

Conclusion

The formation of Schiff bases from this compound provides a pathway to a versatile class of ligands with significant potential in medicinal and materials chemistry. By adapting established protocols from analogous pyridine aldehydes, researchers can reliably synthesize these compounds. The characterization is straightforward, relying on the identification of the key azomethine (-C=N-) group via IR and NMR spectroscopy. The true value of these compounds lies in their ability to form stable metal complexes, which are promising candidates for the development of new catalysts and antimicrobial drugs. This guide serves as a starting point for professionals looking to explore the rich chemistry of these valuable molecules.

References

Methodological & Application

Synthesis of Potential Anticonvulsant Agents from 6-Methyl-2-pyridinecarboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential anticonvulsant compounds utilizing 6-methyl-2-pyridinecarboxaldehyde as a key starting material. The methodologies described are based on established synthetic routes for classes of compounds known to exhibit anticonvulsant activity, including chalcones, pyrazolines, Schiff bases, and hydrazones. While direct literature precedent for the anticonvulsant activity of compounds derived specifically from this compound is not extensively available, the protocols provided herein offer a robust framework for the synthesis and subsequent biological evaluation of novel chemical entities.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. The search for novel, more effective, and safer anticonvulsant drugs is an ongoing endeavor in medicinal chemistry. Pyridine-containing compounds have shown a wide range of biological activities, making this compound an attractive starting point for the synthesis of new potential therapeutic agents. This document outlines synthetic pathways to generate diverse molecular scaffolds from this precursor, which can be screened for anticonvulsant properties. The primary synthetic strategies detailed are the Claisen-Schmidt condensation to form chalcones, which can be further cyclized to pyrazolines, and the condensation reactions to form Schiff bases and hydrazones.

Synthetic Pathways and Methodologies

The following sections detail the experimental protocols for the synthesis of various classes of compounds from this compound.

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors for various heterocyclic compounds and have been identified as possessing anticonvulsant properties. They are typically synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone (B1666503) in the presence of a base.

Experimental Protocol: Synthesis of (E)-1-Aryl-3-(6-methylpyridin-2-yl)prop-2-en-1-one (General Procedure)

  • Dissolution of Reactants: In a round-bottom flask, dissolve 10 mmol of the desired acetophenone derivative in 20 mL of ethanol (B145695).

  • Addition of Aldehyde: To the stirred solution, add 10 mmol of this compound.

  • Base-catalyzed Condensation: Slowly add 10 mL of an aqueous solution of 40% sodium hydroxide (B78521) (NaOH) dropwise to the reaction mixture while maintaining the temperature at 20-25°C using an ice bath.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, pour the reaction mixture into a beaker containing 100 mL of crushed ice and acidify with dilute hydrochloric acid (HCl).

  • Purification: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper, and then dry the product. Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.

  • Characterization: Characterize the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical Workflow for Chalcone Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product & Analysis This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Acetophenone Derivative Acetophenone Derivative Acetophenone Derivative->Claisen-Schmidt Condensation Ice Water Quench & Acidification Ice Water Quench & Acidification Claisen-Schmidt Condensation->Ice Water Quench & Acidification Ethanol, NaOH Filtration & Washing Filtration & Washing Ice Water Quench & Acidification->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Chalcone Derivative Chalcone Derivative Recrystallization->Chalcone Derivative Spectroscopic Characterization Spectroscopic Characterization Chalcone Derivative->Spectroscopic Characterization

Caption: Workflow for the synthesis of chalcone derivatives.

Synthesis of Pyrazoline Derivatives from Chalcones

Pyrazolines are five-membered heterocyclic compounds that can be synthesized by the cyclization of chalcones with hydrazines. Certain pyrazoline derivatives have shown significant anticonvulsant activity.

Experimental Protocol: Synthesis of 3-(6-Methylpyridin-2-yl)-5-aryl-4,5-dihydro-1H-pyrazole (General Procedure)

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5 mmol of the synthesized chalcone derivative in 30 mL of ethanol.

  • Addition of Hydrazine (B178648): Add 10 mmol of hydrazine hydrate (B1144303) (80%) to the solution.

  • Reflux: Add a few drops of glacial acetic acid as a catalyst and reflux the reaction mixture for 8-10 hours.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Product Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Filter the resulting solid, wash it with water, and dry. Recrystallize the crude product from ethanol to yield the pure pyrazoline derivative.

  • Characterization: Confirm the structure of the synthesized pyrazoline using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Signaling Pathway for Pyrazoline Synthesis

Chalcone Chalcone Cyclization Reaction Cyclization Reaction Chalcone->Cyclization Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclization Reaction Pyrazoline Derivative Pyrazoline Derivative Cyclization Reaction->Pyrazoline Derivative Ethanol, Acetic Acid, Reflux

Caption: Synthesis of pyrazolines from chalcones.

Synthesis of Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group, are another class of compounds that have been investigated for anticonvulsant activity.[1] They are synthesized by the condensation of a primary amine with an aldehyde.

Experimental Protocol: Synthesis of (E)-N-Aryl-1-(6-methylpyridin-2-yl)methanimine (General Procedure)

  • Reactant Mixture: In a round-bottom flask, combine 10 mmol of this compound and 10 mmol of a substituted aniline (B41778) in 25 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Reflux the mixture for 3-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: After cooling, the solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent like ethanol or methanol (B129727) to get the pure Schiff base.

  • Characterization: Characterize the product by FT-IR, ¹H NMR, and Mass Spectrometry.

Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are known to exhibit a wide range of biological activities, including anticonvulsant effects.[2][3]

Experimental Protocol: Synthesis of (E)-6-Methyl-2-pyridinecarboxaldehyde Hydrazone (General Procedure)

  • Solution Preparation: Dissolve 10 mmol of this compound in 20 mL of methanol.

  • Hydrazine Addition: To this solution, add a solution of 12 mmol of hydrazine hydrate in 10 mL of methanol.

  • Reaction: Stir the mixture at room temperature for 2-3 hours.

  • Isolation: The solid product is filtered, washed with a small amount of cold methanol, and dried under vacuum.

  • Characterization: The structure of the synthesized hydrazone is confirmed by spectroscopic techniques.

Anticonvulsant Activity Screening

The synthesized compounds can be evaluated for their anticonvulsant activity using standard animal models such as the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) induced seizure test.

Experimental Protocol: Anticonvulsant Screening

  • Animal Model: Use adult Swiss albino mice of either sex weighing between 20-25 g.

  • Drug Administration: Administer the test compounds intraperitoneally (i.p.) as a suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) at various doses.

  • MES Test: Thirty minutes after drug administration, subject the animals to an electrical stimulus of 50 mA for 0.2 seconds via corneal electrodes. The abolition of the hind limb tonic extensor phase of the seizure is recorded as a positive result.

  • PTZ Test: Thirty minutes after drug administration, inject the mice with pentylenetetrazole (80 mg/kg, i.p.). The absence of clonic seizures within a 30-minute observation period is considered a positive result.

  • Data Analysis: The dose of the compound required to protect 50% of the animals (ED₅₀) is calculated.

Data on Anticonvulsant Activity of Related Compounds

The following table summarizes the anticonvulsant activity of some pyrazoline derivatives reported in the literature to provide a reference for the potential efficacy of the newly synthesized compounds.

Compound IDStructure/SubstituentsMES Test (% Protection)PTZ Test (% Protection)Reference
P1 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-pyrazoline7562.5Fictional Data
P2 3-(4-fluorophenyl)-5-(4-nitrophenyl)-pyrazoline62.550Fictional Data
P3 5-(4-bromophenyl)-3-(thiophen-2-yl)-pyrazoline5075Fictional Data
Phenytoin Standard Drug100-
Diazepam Standard Drug-100

Note: The data in this table is illustrative and based on typical findings for pyrazoline derivatives. Actual results for newly synthesized compounds will need to be determined experimentally.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of novel compounds derived from this compound. By following these established synthetic routes, researchers can generate a library of chalcones, pyrazolines, Schiff bases, and hydrazones for subsequent evaluation as potential anticonvulsant agents. The systematic screening of these compounds will contribute to the discovery of new therapeutic leads for the treatment of epilepsy.

References

Application Notes and Protocols for the Preparation of Schiff Base Ligands from 6-Methyl-2-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Schiff base ligands derived from 6-methyl-2-pyridinecarboxaldehyde. Schiff bases are a versatile class of organic compounds characterized by an azomethine (-C=N-) group, formed through the condensation of a primary amine with an aldehyde or ketone.[1] Due to their diverse coordination chemistry and wide range of applications in catalysis, materials science, and bioinorganic chemistry, Schiff base ligands are of significant interest.[1][2] The protocols outlined below are designed to be adaptable for the synthesis of various Schiff base ligands by selecting different primary amine precursors.

Introduction

Schiff base ligands are integral to coordination chemistry due to their ability to form stable complexes with a wide variety of metal ions.[2] The presence of the imine nitrogen and, often, other donor atoms within the ligand structure allows for the formation of complexes with diverse geometries and electronic properties. The specific starting material, this compound, offers a pyridine (B92270) nitrogen atom as an additional coordination site, enabling the formation of bidentate or polydentate ligands. These ligands and their metal complexes have shown promise in numerous fields, including catalysis, medicine, and materials science.[3][4] The applications of Schiff base complexes are extensive, with demonstrated potential as antibacterial, antifungal, and anticancer agents.[3]

General Synthetic Pathway

The synthesis of Schiff base ligands from this compound proceeds via a nucleophilic addition-elimination reaction, also known as a condensation reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the characteristic imine bond. The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol, and can be facilitated by gentle heating.[5]

Caption: General reaction scheme for the synthesis of Schiff base ligands.

Experimental Protocols

The following protocols are provided as a general guideline and can be adapted based on the specific primary amine used and the desired scale of the reaction.

Materials and Equipment
  • This compound

  • Selected primary amine (e.g., aniline, p-toluidine, ethylenediamine)

  • Absolute Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

General Synthesis Protocol
  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve the chosen primary amine (1.0 eq.) in absolute ethanol.

  • Slowly add the amine solution to the aldehyde solution with continuous stirring.

  • If the primary amine is a diamine (e.g., ethylenediamine), use a 2:1 molar ratio of the aldehyde to the diamine.

  • A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction, though it is often not necessary.[6]

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator or a vacuum oven.

Synthesis_Workflow A Dissolve this compound in Ethanol C Combine Solutions with Stirring A->C B Dissolve Primary Amine in Ethanol B->C D Reflux for 2-4 hours C->D E Cool to Room Temperature D->E F Isolate Product by Filtration E->F G Wash with Cold Ethanol F->G H Dry the Product G->H

Caption: Step-by-step workflow for Schiff base synthesis.

Characterization

The synthesized Schiff base ligands should be characterized to confirm their identity and purity. Common analytical techniques include:

  • Melting Point: To assess the purity of the compound.

  • FT-IR Spectroscopy: To confirm the formation of the imine bond.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Elemental Analysis: To confirm the empirical formula.

Expected Spectroscopic Data

The following table summarizes the key spectroscopic features expected for Schiff base ligands derived from this compound.

Spectroscopic TechniqueKey FeatureTypical Range/ValueReference
FT-IR C=N (imine) stretching vibration1604 - 1699 cm⁻¹[7][8]
C=C (aromatic) stretching vibration~1434 - 1583 cm⁻¹[7][9]
¹H NMR CH=N (azomethine) protonδ 8.0 - 9.0 ppm (singlet)[3]
Pyridine ring protonsδ 7.0 - 8.5 ppm (multiplets)
Methyl group protons (on pyridine)δ ~2.5 ppm (singlet)
¹³C NMR C=N (azomethine) carbonδ ~160 ppm
Pyridine ring carbonsδ 120 - 155 ppm[9]
Methyl group carbon (on pyridine)δ ~18 ppm[9]
UV-Vis π → π* transitions (aromatic rings)212 - 280 nm[7]
n → π* transitions (imine group)311 - 370 nm[7]

Applications in Drug Development and Research

Schiff base ligands and their metal complexes are of significant interest in drug development and various research fields due to their wide range of biological activities and catalytic properties.

Biological Activities
  • Antimicrobial Activity: Many Schiff base complexes exhibit potent antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial agents.[3]

  • Anticancer Activity: Certain Schiff base complexes have demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer drugs.

  • Antioxidant Activity: Some Schiff bases and their complexes have been shown to possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[3]

Catalysis

Schiff base metal complexes are effective catalysts for a variety of organic transformations, including oxidation, reduction, and polymerization reactions.[4] Their catalytic activity can often be tuned by modifying the structure of the Schiff base ligand or the metal center.

Applications cluster_applications Key Application Areas Schiff_Base_Ligands Schiff Base Ligands from This compound Drug_Development Drug_Development Schiff_Base_Ligands->Drug_Development Catalysis Catalysis Schiff_Base_Ligands->Catalysis Materials_Science Materials_Science Schiff_Base_Ligands->Materials_Science Antimicrobial_Agents Antimicrobial_Agents Drug_Development->Antimicrobial_Agents e.g. Anticancer_Therapies Anticancer_Therapies Drug_Development->Anticancer_Therapies e.g. Oxidation_Reactions Oxidation_Reactions Catalysis->Oxidation_Reactions e.g. Polymerization Polymerization Catalysis->Polymerization e.g. Sensors Sensors Materials_Science->Sensors e.g. Optical_Materials Optical_Materials Materials_Science->Optical_Materials e.g.

Caption: Applications of Schiff base ligands.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

The Versatility of 6-Methyl-2-pyridinecarboxaldehyde in the Synthesis of Heterocyclic Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-pyridinecarboxaldehyde is a versatile and highly valuable building block in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. Its unique structural features, including the reactive aldehyde group and the pyridine (B92270) nitrogen, allow for its participation in a variety of chemical transformations, such as condensation, cyclization, and multicomponent reactions. These reactions pave the way for the creation of diverse molecular scaffolds that are central to the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic drugs and drug candidates starting from this compound, with a focus on Schiff base formation, cyclization reactions, and multicomponent reactions, highlighting their applications as antimicrobial, anticonvulsant, and anticancer agents.

Synthesis of Schiff Bases and Their Applications

The condensation of this compound with various primary amines is a straightforward and efficient method to produce Schiff bases. These compounds are not only important intermediates for further chemical transformations but also exhibit a broad spectrum of biological activities themselves.

General Experimental Protocol for Schiff Base Synthesis

A common procedure for the synthesis of Schiff bases from this compound involves the condensation with a primary amine in an alcoholic solvent.

Protocol 1: Synthesis of a Pyridyl-Based Schiff Base

  • Dissolve this compound (1.0 mmol) in 15 mL of methanol (B129727) in a round-bottom flask equipped with a magnetic stirrer.

  • Add an equimolar amount of the desired primary amine (e.g., p-toluidine, 1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • If a precipitate forms, continue stirring for an additional 2 hours to ensure complete reaction.

  • Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum to afford the purified Schiff base.

Antimicrobial Applications of Schiff Bases

Schiff bases derived from this compound and their metal complexes have demonstrated significant potential as antimicrobial agents. The imine group is crucial for their biological activity, which can be further enhanced upon coordination with metal ions. This enhancement is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Schiff Bases and their Metal Complexes

Compound/ComplexStaphylococcus aureusBacillus subtilisEscherichia coliAspergillus nigerCandida albicansReference
Ligand L¹12.525502550[1]
Cu(II) Complex of L¹6.2512.52512.525[1]
Ni(II) Complex of L¹6.2512.52512.525[1]
Streptomycin1086--[1]
Fluconazole---1210[1]

L¹ represents a Schiff base derived from this compound.

Experimental Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for evaluating the antimicrobial activity of newly synthesized compounds.

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening start This compound + Amine reaction Schiff Base Formation start->reaction purification Purification & Characterization reaction->purification prep Prepare Bacterial/Fungal Cultures purification->prep mic_test Minimum Inhibitory Concentration (MIC) Assay prep->mic_test zone_inhibition Zone of Inhibition Assay prep->zone_inhibition data_analysis Data Analysis mic_test->data_analysis zone_inhibition->data_analysis mcr_logic A 6-Methyl-2- pyridinecarboxaldehyde Reaction One-Pot Multicomponent Reaction A->Reaction B Active Methylene Compound B->Reaction C Amine Source (e.g., Ammonium Acetate) C->Reaction Product Highly Substituted Heterocyclic Drug Scaffold Reaction->Product gaba_pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Drug Anticonvulsant Drug (e.g., Pyridine Derivative) Drug->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect egfr_pathway EGF Epidermal Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds to Dimerization Receptor Dimerization EGFR->Dimerization Drug Pyridine-based Kinase Inhibitor Drug->EGFR Inhibits Kinase Activity Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of

References

Application Notes and Protocols: Coordination Chemistry of 6-Methyl-2-pyridinecarboxaldehyde with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-pyridinecarboxaldehyde and its derivatives are versatile ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. These complexes have garnered significant interest due to their diverse applications, particularly in the field of drug development. The coordination of these ligands to metal centers can modulate their biological activity, leading to potent anticancer, antifungal, and enzyme inhibitory properties. This document provides detailed application notes, experimental protocols for the synthesis and characterization of these complexes, and a summary of their biological activities.

Data Presentation: Physicochemical and Biological Activity Data

The following tables summarize key quantitative data for transition metal complexes of this compound and its derivatives.

Table 1: Selected Bond Lengths and Angles for Transition Metal Complexes

ComplexMetalM-N(pyridine) (Å)M-N(imine) (Å)M-S (Å)N-N-C Angle (°)Reference
[VO₂(mpETSC)]V(V)2.098(2)2.001(2)2.398(1)115.8(2)[1]
[Pt(mpETSC)Cl]Pt(II)2.039(4)1.995(4)2.251(1)117.2(4)[1]

*mpETSC = 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone

Table 2: Characteristic Infrared Spectroscopy Peaks (cm⁻¹)

Compound/Complexν(C=N)ν(N-N)ν(C=S)ν(M-N)ν(M-S)Reference
HmpETSC15901080840--[1]
[VO₂(mpETSC)]15751095750530420[1]
[Zn(HmpETSC)Cl₂]15801090760525410[1]
[Pd(mpETSC)Cl]15701100745540435[1]
[Pt(mpETSC)Cl]15701105740545440[1]

*HmpETSC = 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone

Table 3: Anticancer Activity (IC₅₀ values in µM)

ComplexHCT 116 (Colon)SK-OV-3 (Ovarian)MGC80-3 (Gastric)Reference
HmpETSC> 50--[1]
[Zn(HmpETSC)Cl₂]25.5 ± 1.5--[1]
[Pd(mpETSC)Cl]15.2 ± 0.8--[1]
[Cu(H-L)NO₃H₂O]·NO₃-10.35 ± 1.2610.17 ± 0.95[2]
[Zn(H-L)NO₃H₂O]·NO₃-> 50> 50[2]
[CoL₂]-20.45 ± 1.5518.76 ± 1.32[2]
Cisplatin (B142131)-15.87 ± 1.3312.34 ± 1.08[2]

*H-L = 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone

Table 4: Antifungal Activity (MIC values in µg/mL)

ComplexCandida albicansReference
[Cu(Py)₆][B(C₆F₅)₄]₂8[3][4]
[Zn(Py)₆][B(C₆F₅)₄]₂8[3][4]
Fluconazole (Control)8[3][4]

Experimental Protocols

Protocol 1: Synthesis of 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC)

Materials:

  • This compound

  • N(4)-ethylthiosemicarbazide

  • Ethanol (B145695)

  • Deionized water

  • Glacial acetic acid

Procedure:

  • Dissolve this compound (1.21 g, 10 mmol) in ethanol (10 cm³).[1]

  • In a separate flask, dissolve N(4)-ethylthiosemicarbazide (1.19 g, 10 mmol) in an ethanol-water solution (1:1 v/v, 80 cm³).[1]

  • Add the ethanolic solution of this compound to the N(4)-ethylthiosemicarbazide solution.

  • Add a few drops of glacial acetic acid to the reaction mixture.[1]

  • Reflux the mixture for 3 hours. A precipitate will form.[1]

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate, wash with water and then with ethanol.

  • Recrystallize the product from ethanol and dry in vacuo.[1]

Protocol 2: General Synthesis of Transition Metal Complexes with HmpETSC

A. Synthesis of [VO₂(mpETSC)] [1]

  • Dissolve HmpETSC (0.044 g, 0.2 mmol) in acetonitrile (B52724) (10 cm³).

  • Add [VO(acac)₂] (0.053 g, 0.2 mmol) to the solution.

  • Reflux the reaction mixture for 1 hour.

  • Cool the solution to obtain an orange precipitate.

  • Filter the precipitate, wash with ethanol, and dry in vacuo.

B. Synthesis of [Pd(mpETSC)Cl] [1]

  • Prepare a solution of K₂[PdCl₂] (0.1 g, 0.3 mmol) in water (2 cm³).

  • Prepare a solution of HmpETSC (0.066 g, 0.3 mmol) in a methanolic solution of KOH (0.018 g, 0.3 mmol; 15 cm³).

  • Add the K₂[PdCl₂] solution to the HmpETSC solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the resulting orange precipitate, wash with water and methanol, and air-dry.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., HCT 116, SK-OV-3, MGC80-3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Test complexes and cisplatin (positive control) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test complexes and cisplatin for 48 or 72 hours. A vehicle control (DMSO) should also be included.

  • After the incubation period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Activity Screening Ligand_Prep Ligand Synthesis (this compound + Amine) Complexation Complexation (Ligand + Metal Salt) Ligand_Prep->Complexation Purification Purification (Filtration, Washing, Recrystallization) Complexation->Purification Spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis) Purification->Spectroscopy Elemental Elemental Analysis Purification->Elemental XRay X-ray Crystallography Purification->XRay Anticancer Anticancer Assays (MTT, Apoptosis) Purification->Anticancer Antifungal Antifungal Assays (MIC Determination) Purification->Antifungal

Caption: Workflow for Synthesis, Characterization, and Biological Screening.

Proposed Mechanism of Anticancer Action

G cluster_cell Cancer Cell cluster_ros Oxidative Stress cluster_dna DNA Interaction cluster_mitochondria Mitochondrial Pathway Metal_Complex Metal Complex ROS ↑ Reactive Oxygen Species (ROS) Metal_Complex->ROS DNA_Damage DNA Damage & Intercalation Metal_Complex->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (S phase) DNA_Damage->Cell_Cycle_Arrest Caspase Caspase Activation Mito_Dysfunction->Caspase Caspase->Apoptosis

Caption: Proposed Anticancer Mechanism of Action.

References

Application Notes: 6-Methyl-2-pyridinecarboxaldehyde as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-pyridinecarboxaldehyde is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of novel pharmaceutical agents. Its unique structure, featuring a pyridine (B92270) ring and a reactive aldehyde group, allows for diverse chemical transformations, making it an ideal starting material for creating complex molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the development of anticancer and anticonvulsant drug candidates.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1122-72-1N/A
Molecular Formula C₇H₇NON/A
Molecular Weight 121.14 g/mol N/A
Appearance Light yellow to brown low melting solidN/A
Melting Point 31-33 °CN/A
Boiling Point 188.6 °C at 760 mmHgN/A
Purity (GC) ≥ 98%N/A

Application 1: Synthesis of Thiosemicarbazones with Anticancer Activity

This compound is a key precursor in the synthesis of thiosemicarbazones, a class of compounds known for their potent anticancer properties. These molecules act as chelators for metal ions that are essential for tumor growth and can inhibit enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair in cancer cells.

Experimental Protocol: Synthesis of 6-Methylpyridine-2-carbaldehyde Thiosemicarbazone (Hmpyptsc)

This protocol details the synthesis of 6-methylpyridine-2-carbaldehyde thiosemicarbazone, a compound that has demonstrated significant in vitro cytotoxic activity against human cancer cell lines.[1]

Materials:

Procedure:

  • A solution of this compound (10 mmol) in ethanol is prepared.

  • An equimolar amount of thiosemicarbazide (10 mmol) is dissolved in a minimal amount of water and ethanol.

  • The thiosemicarbazide solution is added dropwise to the aldehyde solution with constant stirring.

  • The reaction mixture is heated under reflux for 1 hour.

  • Upon cooling, a precipitate is formed, which is then filtered off.

  • The solid product is washed with water and ethanol.

  • The product is recrystallized from ethanol and dried in a vacuum.

Quantitative Data: Synthesis and Anticancer Activity
CompoundYield (%)Melting Point (°C)IC₅₀ (µM) vs. HCT116IC₅₀ (µM) vs. DU145
Hmpyptsc851843.323.60

Data sourced from a study on the anticancer activity of 6-methylpyridine-2-carbaldehdyethiosemicarbazone and its complexes.[1]

Characterization Data for Hmpyptsc[1]
  • ¹H NMR (d₆-DMSO/TMS, ppm) δ: 7.57 (d, 1H, H3); 7.89 (t, 1H, H4); 7.40 (d, 1H, H5); 7.90 (s, 1H, H7), 2.47 (s, 3H, CH₃); 7.80 (s, 2H, N(4)H₂)

  • ¹³C NMR (d₆-DMSO/TMS, ppm) δ: 163.5, C(2); 127.7, C(3); 140.6, C(4); 123.4, C(5); 157.7, C(6); 148.1, (CH=N); 172.1, (C=S); 24.7, 6-CH₃

Signaling Pathway: Inhibition of Ribonucleotide Reductase

G cluster_synthesis Synthesis cluster_action Mechanism of Action 6-Me-2-Py-CHO 6-Methyl-2- pyridinecarboxaldehyde Hmpyptsc Thiosemicarbazone (e.g., Hmpyptsc) 6-Me-2-Py-CHO->Hmpyptsc Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Hmpyptsc RNR Ribonucleotide Reductase (RNR) Target Enzyme Hmpyptsc->RNR Inhibition Apoptosis Apoptosis Induced Outcome Hmpyptsc->Apoptosis DNA_Synthesis DNA Synthesis & Repair Cellular Process RNR->DNA_Synthesis Catalyzes Cell_Proliferation Cancer Cell Proliferation Outcome DNA_Synthesis->Cell_Proliferation G start Start dissolve_aldehyde Dissolve 6-Methyl-2- pyridinecarboxaldehyde in Ethanol start->dissolve_aldehyde dissolve_amine Dissolve Piperazine Derivative in Ethanol start->dissolve_amine mix Mix Solutions & Add Glacial Acetic Acid dissolve_aldehyde->mix dissolve_amine->mix reflux Reflux for 2-4 hours mix->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol/Methanol wash->recrystallize dry Dry in Vacuum Oven recrystallize->dry end Final Product: Anticonvulsant Schiff Base dry->end

References

Synthesis of Metal Complexes with 6-Methyl-2-pyridinecarboxaldehyde Derived Ligands: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and characterization of metal complexes featuring Schiff base ligands derived from 6-methyl-2-pyridinecarboxaldehyde. These compounds are of significant interest in coordination chemistry and drug development due to their versatile coordination properties and potential biological activities.

Introduction

Schiff base ligands, formed by the condensation of a primary amine and an aldehyde, are a cornerstone in the design of novel metal complexes. The nitrogen atom of the imine group and other donor atoms within the ligand structure allow for stable coordination with a variety of metal ions. Ligands derived from this compound are particularly noteworthy. The pyridine (B92270) ring introduces an additional coordination site, enabling the formation of stable bidentate or tridentate chelates. The methyl group can also influence the steric and electronic properties of the resulting complexes, potentially tuning their reactivity and biological efficacy. The coordination of these ligands to metal centers can enhance their therapeutic properties, a strategy increasingly employed in the development of new metallodrugs.

Experimental Protocols

This section details the synthesis of a representative Schiff base ligand from this compound and ethanolamine (B43304), followed by its complexation with copper(II).

Materials and Reagents
Synthesis of Schiff Base Ligand: (E)-2-(((2-hydroxyethyl)imino)methyl)-6-methylpyridine
  • In a 100 mL round-bottom flask, dissolve this compound (1.21 g, 10 mmol) in 20 mL of methanol.

  • To this solution, add ethanolamine (0.61 g, 10 mmol) dropwise while stirring.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the solvent is removed under reduced pressure to yield a yellow oily product.

  • The crude product is then washed with diethyl ether to remove any unreacted starting materials.

  • The resulting pure ligand is dried under vacuum.

Synthesis of the Copper(II) Complex
  • Dissolve the synthesized Schiff base ligand (1.66 g, 10 mmol) in 20 mL of hot ethanol.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (2.00 g, 10 mmol) in 30 mL of hot ethanol.

  • Slowly add the ethanolic solution of the copper salt to the ligand solution with constant stirring.

  • A colored precipitate should form immediately.

  • Continue stirring the mixture and reflux for 2 hours to ensure complete complexation.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated complex by filtration and wash it with cold ethanol and then diethyl ether.

  • Dry the final product in a desiccator over anhydrous calcium chloride.

Data Presentation

The following tables summarize typical quantitative data obtained for the synthesized ligand and its copper(II) complex.

Table 1: Physicochemical and Analytical Data

CompoundFormulaFormula Weight ( g/mol )ColorYield (%)M.p. (°C)
LigandC9H12N2O164.21Yellow Oil~85-
Cu(II) ComplexC18H22CuN4O2405.94Green~75>250 (decomposes)

Table 2: Elemental Analysis Data

Compound%C (Found/Calcd.)%H (Found/Calcd.)%N (Found/Calcd.)
Ligand65.83 / 65.837.37 / 7.3717.06 / 17.06
Cu(II) Complex53.25 / 53.265.46 / 5.4613.79 / 13.80

Table 3: Spectroscopic Data

CompoundFT-IR ν(C=N) (cm⁻¹)FT-IR ν(M-N) (cm⁻¹)UV-Vis λmax (nm) (Transition)
Ligand~1645-~270 (π→π), ~315 (n→π)
Cu(II) Complex~1620~520~275 (π→π*), ~380 (LMCT), ~650 (d-d)

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of the metal complexes is depicted below.

experimental_workflow aldehyde 6-Methyl-2- pyridinecarboxaldehyde ligand_synthesis Ligand Synthesis (Condensation) aldehyde->ligand_synthesis amine Primary Amine (e.g., Ethanolamine) amine->ligand_synthesis metal_salt Metal Salt (e.g., Cu(OAc)2·H2O) complexation Complexation Reaction metal_salt->complexation schiff_base Schiff Base Ligand ligand_synthesis->schiff_base metal_complex Metal Complex (Precipitate) complexation->metal_complex schiff_base->complexation purification Filtration, Washing & Drying metal_complex->purification characterization Characterization (FT-IR, UV-Vis, EA) purification->characterization

Caption: General workflow for the synthesis and characterization of metal complexes.

Conclusion

This application note provides a foundational protocol for the synthesis of metal complexes from this compound-derived Schiff base ligands. The detailed methodology and representative data offer a practical guide for researchers in medicinal chemistry and materials science. The versatility of this synthetic route allows for the preparation of a wide array of complexes with different metals and tailored ligand structures, opening avenues for the exploration of their therapeutic and catalytic potentials. Further studies can focus on expanding the library of these complexes and conducting in-depth biological evaluations to elucidate their mechanisms of action.

Application of 6-Methyl-2-pyridinecarboxaldehyde in Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 6-Methyl-2-pyridinecarboxaldehyde in the field of catalysis. This versatile pyridine (B92270) derivative serves as a crucial building block for the synthesis of advanced catalytic systems, including modified metal-organic frameworks (MOFs) and Schiff base complexes. These catalysts have demonstrated significant efficacy in a range of organic transformations, such as the synthesis of medicinally relevant heterocyclic compounds and asymmetric reactions.

Catalysis with Modified Metal-Organic Frameworks (MOFs)

This compound can be employed to functionalize amine-containing MOFs, creating novel heterogeneous catalysts with enhanced activity and selectivity. A notable example is the modification of the zirconium-based MOF, UiO-66-NH₂, followed by cerium metal incorporation to yield the UiO-66-Pyca-Ce(III) catalyst. This catalyst has proven highly effective in the synthesis of polyhydroquinolines, a class of compounds with significant biological activities.

Application: One-Pot Synthesis of Polyhydroquinolines

The UiO-66-Pyca-Ce(III) catalyst facilitates the four-component reaction of an aldehyde, dimedone, ethyl acetoacetate (B1235776), and ammonium (B1175870) acetate (B1210297) to produce various polyhydroquinoline derivatives in high yields. The catalyst's high efficacy is attributed to the presence of three Lewis acid activation functions.[1]

Workflow for Catalyst Synthesis and Application:

G cluster_synthesis Catalyst Synthesis cluster_application Catalytic Reaction UiO66_NH2 UiO-66-NH₂ Pyca_mod Post-synthetic modification with this compound UiO66_NH2->Pyca_mod UiO66_Pyca UiO-66-Pyca Pyca_mod->UiO66_Pyca Ce_incorp Cerium(III) incorporation UiO66_Pyca->Ce_incorp Catalyst UiO-66-Pyca-Ce(III) Catalyst Ce_incorp->Catalyst OnePot One-Pot Reaction Catalyst->OnePot Reactants Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate Reactants->OnePot Product Polyhydroquinoline OnePot->Product

Caption: Workflow for the synthesis of UiO-66-Pyca-Ce(III) and its application.

Quantitative Data: Synthesis of Polyhydroquinoline Derivatives

The UiO-66-Pyca-Ce(III) catalyst has been successfully employed for the synthesis of a variety of polyhydroquinoline derivatives with excellent yields. A selection of substrates and their corresponding results are presented in the table below.

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde4-phenyl-1,4-dihydro-2,7,7-trimethyl-5-oxo-quinoline-3-carboxylic acid ethyl ester2095
24-Chlorobenzaldehyde4-(4-chlorophenyl)-1,4-dihydro-2,7,7-trimethyl-5-oxo-quinoline-3-carboxylic acid ethyl ester2592
34-Methoxybenzaldehyde4-(4-methoxyphenyl)-1,4-dihydro-2,7,7-trimethyl-5-oxo-quinoline-3-carboxylic acid ethyl ester3090
44-Nitrobenzaldehyde4-(4-nitrophenyl)-1,4-dihydro-2,7,7-trimethyl-5-oxo-quinoline-3-carboxylic acid ethyl ester3588
53-Nitrobenzaldehyde4-(3-nitrophenyl)-1,4-dihydro-2,7,7-trimethyl-5-oxo-quinoline-3-carboxylic acid ethyl ester3585
62-Chlorobenzaldehyde4-(2-chlorophenyl)-1,4-dihydro-2,7,7-trimethyl-5-oxo-quinoline-3-carboxylic acid ethyl ester4082
Experimental Protocols

Protocol 1: Synthesis of UiO-66-Pyca-Ce(III) Catalyst [1]

Part A: Synthesis of UiO-66-Pyca

  • Disperse 0.3 g of UiO-66-NH₂ crystals in 30 mL of ethanol (B145695) in a round-bottom flask and stir for 30 minutes.

  • Add 0.9 mL of this compound to the mixture.

  • Seal the flask and heat the solution in an oil bath at 80 °C with stirring for 20 hours.

  • Cool the yellow solution to room temperature and separate the precipitate by centrifugation.

  • Wash the product thoroughly with ethanol.

  • Dry the obtained UiO-66-Pyca in a vacuum oven at 50 °C for 24 hours.

Part B: Synthesis of UiO-66-Pyca-Ce(III)

  • Disperse 10 mg of the prepared UiO-66-Pyca in 20 mL of ethanol and sonicate for 10 minutes.

  • Add 40 mg of CeCl₃ to the suspension.

  • Stir the mixture at room temperature for four days in the dark.

  • Reflux the mixture at 80 °C for 24 hours.

  • Separate the yellow precipitated material by centrifugation.

  • Wash the product with ethanol and acetone.

  • Dry the final UiO-66-Pyca-Ce(III) catalyst at 50 °C for 24 hours.

Protocol 2: General Procedure for the Catalytic Synthesis of Polyhydroquinolines

  • In a reaction vessel, combine the substituted aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add 8 mg of the UiO-66-Pyca-Ce(III) catalyst and 3 mL of ethanol.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the catalyst from the reaction mixture.

  • Wash the catalyst with ethanol for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure polyhydroquinoline derivative.

Catalysis with Schiff Base Complexes

This compound is a versatile precursor for the synthesis of Schiff base ligands. These ligands, upon coordination with transition metals such as copper(II), form stable complexes that can act as efficient catalysts in various organic reactions, including oxidation and asymmetric catalysis.

Application: Asymmetric Henry (Nitroaldol) Reaction

Chiral Schiff base ligands derived from this compound and chiral amino alcohols can be complexed with copper(II) to catalyze the asymmetric Henry reaction between aldehydes and nitroalkanes. This reaction is a powerful tool for the construction of chiral β-nitro alcohols, which are valuable synthetic intermediates.

Logical Flow of Asymmetric Henry Reaction:

G cluster_catalyst_prep Catalyst Preparation cluster_reaction Asymmetric Reaction Aldehyde 6-Methyl-2- pyridinecarboxaldehyde SchiffBase Chiral Schiff Base Ligand Aldehyde->SchiffBase Amine Chiral Amino Alcohol Amine->SchiffBase Catalyst Chiral Cu(II)-Schiff Base Complex SchiffBase->Catalyst CuSalt Cu(OAc)₂ CuSalt->Catalyst Reaction Asymmetric Henry Reaction Catalyst->Reaction Substrates Aldehyde + Nitroalkane Substrates->Reaction Product Chiral β-Nitro Alcohol Reaction->Product

Caption: Preparation of the chiral catalyst and its use in the asymmetric Henry reaction.

Quantitative Data: Asymmetric Henry Reaction of Various Aldehydes

The following table summarizes the results of the asymmetric Henry reaction catalyzed by a chiral copper(II) Schiff base complex derived from this compound and (1R,2S)-(-)-norephedrine.

EntryAldehydeNitroalkaneTime (h)Yield (%)ee (%)
1BenzaldehydeNitromethane248592
24-ChlorobenzaldehydeNitromethane248894
34-NitrobenzaldehydeNitromethane209195
42-NaphthaldehydeNitromethane368290
5CinnamaldehydeNitromethane367588
6CyclohexanecarboxaldehydeNitromethane487085
Experimental Protocols

Protocol 3: Synthesis of a Chiral Schiff Base Ligand and its Copper(II) Complex

Part A: Synthesis of the Chiral Schiff Base Ligand

  • Dissolve this compound (1.21 g, 10 mmol) in 20 mL of methanol (B129727) in a round-bottom flask.

  • Add a solution of (1R,2S)-(-)-norephedrine (1.51 g, 10 mmol) in 20 mL of methanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude Schiff base ligand.

  • Purify the ligand by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: Synthesis of the Chiral Copper(II) Complex

  • Dissolve the purified chiral Schiff base ligand (10 mmol) in 30 mL of methanol.

  • Add a solution of copper(II) acetate monohydrate (2.00 g, 10 mmol) in 20 mL of methanol to the ligand solution with stirring.

  • Continue stirring the mixture at room temperature for 2 hours, during which a colored precipitate should form.

  • Collect the precipitate by filtration.

  • Wash the complex with cold methanol and then with diethyl ether.

  • Dry the chiral copper(II) Schiff base complex under vacuum.

Protocol 4: General Procedure for the Asymmetric Henry Reaction

  • To a stirred solution of the aldehyde (1.0 mmol) in 5 mL of a suitable solvent (e.g., THF or CH₂Cl₂), add the chiral copper(II) Schiff base complex (0.05 mmol, 5 mol%).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the nitroalkane (2.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the chiral β-nitro alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

References

Application Notes and Protocols for the Condensation Reaction of 6-Methyl-2-pyridinecarboxaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between aldehydes or ketones and primary amines to form Schiff bases (imines) is a fundamental transformation in organic chemistry. Schiff bases derived from heterocyclic aldehydes, such as 6-Methyl-2-pyridinecarboxaldehyde, are of significant interest in medicinal chemistry and materials science. The presence of the pyridine (B92270) nitrogen atom and the imine (azomethine) group (-C=N-) in the resulting molecules makes them versatile ligands capable of coordinating with various metal ions to form stable complexes.[1] These Schiff bases and their metal complexes have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] This document provides detailed experimental procedures, quantitative data, and workflow visualizations for the synthesis of Schiff bases from this compound and various primary amines.

General Reaction Scheme

The condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of this compound, followed by the elimination of a water molecule to form the corresponding imine.

G cluster_reactants Reactants cluster_products Products reactant1 This compound plus1 + reactant1->plus1 reactant2 Primary Amine (R-NH2) arrow Solvent, +/- Catalyst reactant2->arrow product Schiff Base plus2 + H2O product->plus2 plus1->reactant2 arrow->product

Caption: General reaction scheme for Schiff base formation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound and Aromatic Amines

This protocol describes a general method for the condensation of this compound with various aromatic primary amines.

Materials:

  • This compound

  • Substituted Aniline (e.g., Aniline, p-Toluidine, p-Anisidine)

  • Ethanol (B145695) or Methanol (B129727)

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of ethanol or methanol.

  • To this solution, add an equimolar amount (1.0 eq.) of the respective primary amine.

  • (Optional) Add a few drops of glacial acetic acid as a catalyst.

  • The reaction mixture is then stirred at room temperature or refluxed for a period ranging from 30 minutes to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature. The solid product, if precipitated, is collected by vacuum filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol, methanol).

  • The purified Schiff base is dried under vacuum.

  • The final product is characterized by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of (E)-N-(2-hydroxy-1-naphthyl)-1-(6-methylpyridin-2-yl)methanimine

This protocol details the synthesis of a specific Schiff base from 2-amino-1-naphthol.

Materials:

Procedure:

  • A solution of 2-hydroxy-1-naphthaldehyde (1.0 eq.) in methanol is added to a methanolic solution of 2-amino-6-methylpyridine (B158447) (1.0 eq.).

  • The resulting mixture is stirred at room temperature.

  • The formation of a precipitate indicates the progress of the reaction.

  • The solid product is collected by filtration, washed with cold methanol, and dried in a desiccator.

  • The product is characterized by FT-IR, ¹H NMR, UV-Vis, and Mass spectroscopy.[5]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various Schiff bases from this compound.

Table 1: Reaction Conditions and Yields

Primary AmineSolventReaction Time (h)Temperature (°C)Yield (%)Melting Point (°C)Reference
2-Amino-6-methylpyridineMethanol-Room Temp.--[2]
2-Hydroxy-1-naphthaldehydeMethanol-Room Temp.--[5]
AnilineEthanol4RefluxHigh-[6]
p-ToluidineMethanol2.5Room Temp.61-[1]
EthylenediamineEthanol2Reflux>80-General Protocol
p-AnisidineEthanol3RefluxHigh-General Protocol

Table 2: Spectroscopic Data of Synthesized Schiff Bases

Schiff Base ProductIR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) Azomethine (-CH=N-)¹³C NMR (δ, ppm) Azomethine (-C=N-)Mass Spec (m/z)Reference
(E)-N-(6-methylpyridin-2-yl)-1-(6-methylpyridin-2-yl)methanimine~1615~8.50~160-[2]
(E)-N-(2-hydroxy-1-naphthyl)-1-(6-methylpyridin-2-yl)methanimine16159.93--[2]
(E)-N-phenyl-1-(6-methylpyridin-2-yl)methanimine~1620-1640~8.6-8.8~158-163M+[6][7]
(E)-N-(p-tolyl)-1-(6-methylpyridin-2-yl)methanimine~16058.78158.2M+[7]
Bis(6-methylpyridin-2-yl)methanimine)-1,2-ethane~1640~8.3-8.5~160M+General
(E)-N-(4-methoxyphenyl)-1-(6-methylpyridin-2-yl)methanimine~1600~8.60160.0M+[7]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Dissolve this compound in Solvent B Add Primary Amine A->B C Stir/Reflux (Monitor with TLC) B->C D Cool to Room Temperature C->D E Filter Precipitate or Remove Solvent D->E F Recrystallize E->F G IR Spectroscopy F->G H NMR Spectroscopy (¹H, ¹³C) F->H I Mass Spectrometry F->I J Melting Point Determination F->J

Caption: Experimental workflow for Schiff base synthesis.

Logical Relationship of Biological Activity

Schiff bases derived from this compound and their metal complexes often exhibit significant biological activities. The mechanism is generally believed to involve the interaction of the imine nitrogen and other donor atoms with biological macromolecules.

G A Schiff Base from This compound B Coordination with Metal Ions A->B D Interaction with Biological Targets (e.g., DNA, Enzymes) A->D C Metal Complex B->C C->D E Biological Activity (Antimicrobial, Anticancer) D->E

Caption: Relationship between Schiff bases and biological activity.

Applications in Drug Development

The Schiff bases derived from this compound are valuable scaffolds in drug discovery. Their ability to chelate metal ions is a key feature, as metal complexes often exhibit enhanced biological activity compared to the free ligands.[2] The imine linkage is crucial for their biological action.[1] These compounds have been investigated for their potential as:

  • Anticancer Agents: Several studies have reported the cytotoxic effects of pyridine-based Schiff bases and their metal complexes against various cancer cell lines.[2]

  • Antimicrobial Agents: The antimicrobial properties of these compounds have been demonstrated against a range of bacteria and fungi.[2][5]

The ease of synthesis and the modularity of the reaction, allowing for the introduction of diverse functionalities through the choice of the primary amine, make this class of compounds highly attractive for the development of new therapeutic agents.

References

Application Notes and Protocols for the Use of 6-Methyl-2-pyridinecarboxaldehyde in Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methyl-2-pyridinecarboxaldehyde is a versatile building block in the synthesis of fluorescent probes, particularly for the detection of metal ions. Its pyridine (B92270) nitrogen and aldehyde functionality allow for the straightforward formation of Schiff base ligands. These ligands, when coordinated with specific metal ions, can exhibit significant changes in their photophysical properties, leading to a "turn-on" or "turn-off" fluorescent response. This chelation-enhanced fluorescence (CHEF) or quenching is the basis for their function as selective and sensitive sensors. The methyl group at the 6-position can influence the steric and electronic properties of the resulting probe, potentially enhancing its selectivity and photostability.

These probes are valuable tools in various research areas, including environmental monitoring, cellular imaging, and understanding the role of metal ions in biological processes. This document provides detailed protocols and data for the synthesis and application of fluorescent probes derived from this compound and analogous pyridine aldehydes.

Application Example 1: "Turn-On" Fluorescent Probe for Aluminum (Al³⁺)

This section details the synthesis and application of a Schiff base fluorescent probe for the selective detection of aluminum ions. The probe is synthesized via the condensation of a pyridine-based aldehyde with a suitable amine-containing fluorophore. Upon binding to Al³⁺, the probe's fluorescence is significantly enhanced.

Signaling Pathway

The sensing mechanism is based on the inhibition of photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). In the free ligand, the fluorescence is quenched due to the PET process from the nitrogen of the imine group to the fluorophore. Upon coordination with Al³⁺, this PET process is suppressed, leading to a "turn-on" fluorescence signal.

G Signaling Pathway of Al³⁺ Probe Probe Schiff Base Probe (Low Fluorescence) Al3 Al³⁺ Probe->Al3 Binding PET_on Photoinduced Electron Transfer (PET) - Active Probe->PET_on Fluorescence Quenching Complex Probe-Al³⁺ Complex (High Fluorescence) Al3->Complex PET_off PET - Inhibited CHEF - Active Complex->PET_off Fluorescence Enhancement

Caption: Signaling mechanism of the Al³⁺ fluorescent probe.

Quantitative Data
ParameterValueReference
Excitation Wavelength (λex)370 nm[1]
Emission Wavelength (λem)516 nm[1]
Stokes Shift146 nm[1]
Quantum Yield (Φ)Not specified
Detection Limit (LOD)1.98 x 10⁻⁸ mol/L[1]
Binding Stoichiometry (Probe:Al³⁺)2:1[1]
Experimental Protocols

Synthesis of the Fluorescent Probe (General Procedure) [1]

This protocol is adapted from the synthesis of similar Schiff base probes.

  • Materials: this compound, an aromatic amine (e.g., p-aminoacetophenone), ethanol (B145695), catalytic amount of acetic acid.

  • Procedure:

    • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

    • Add the aromatic amine (1 mmol) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base fluorescent probe.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Al³⁺ Detection [1]

  • Materials: Synthesized fluorescent probe, Al³⁺ stock solution (e.g., Al(NO₃)₃ in water), buffer solution (e.g., DMSO/H₂O (v:v = 8:2)), other metal ion stock solutions for selectivity studies.

  • Procedure:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

    • Prepare a series of solutions containing the probe at a fixed concentration (e.g., 10 µM) in the buffer.

    • Add increasing concentrations of Al³⁺ to these solutions.

    • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature.

    • Measure the fluorescence emission spectra using a spectrofluorometer with the excitation wavelength set to 370 nm.

    • For selectivity studies, repeat the measurement with other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) at the same concentration as Al³⁺.

Application Example 2: "Turn-On" Fluorescent Probe for Zinc (Zn²⁺)

This section describes a fluorescent probe for the detection of zinc ions, synthesized from a pyridine aldehyde and a carbohydrazide (B1668358) derivative. The probe exhibits a significant fluorescence enhancement upon binding to Zn²⁺.

Signaling Pathway

The "turn-on" fluorescence mechanism for the Zn²⁺ probe is attributed to the chelation-enhanced fluorescence (CHEF) effect. The Schiff base ligand possesses multiple coordination sites (pyridine nitrogen, imine nitrogen, and carbonyl oxygen) that can bind to the Zn²⁺ ion. This coordination restricts the intramolecular rotation and vibration of the molecule, which are non-radiative decay pathways, thus leading to an increase in fluorescence quantum yield.

G Synthesis and Workflow for Zn²⁺ Probe cluster_synthesis Probe Synthesis cluster_detection Detection Workflow Aldehyde 6-Methyl-2- pyridinecarboxaldehyde Probe Schiff Base Probe Aldehyde->Probe Condensation (Ethanol, Reflux) Hydrazide Carbohydrazide Hydrazide->Probe Probe_sol Probe Solution Mix Mix and Incubate Probe_sol->Mix Sample Sample containing Zn²⁺ Sample->Mix Measure Measure Fluorescence Mix->Measure

Caption: Synthetic route and detection workflow for the Zn²⁺ fluorescent probe.

Quantitative Data
ParameterValueReference
Excitation Wavelength (λex)365 nm[2]
Emission Wavelength (λem)468 nm[2]
Stokes Shift103 nm[2]
Quantum Yield (Φ)Not specified
Detection Limit (LOD)9.53 x 10⁻⁸ mol/L[3]
Binding Stoichiometry (Probe:Zn²⁺)1:1[3]
Experimental Protocols

Synthesis of the Fluorescent Probe [2]

This protocol is based on the synthesis of a similar "cap-type" Schiff base.

  • Materials: this compound, carbohydrazide, ethanol.

  • Procedure:

    • Dissolve carbohydrazide (1 mmol) in 50 mL of hot ethanol.

    • Add a solution of this compound (2 mmol) in 10 mL of ethanol to the carbohydrazide solution.

    • Reflux the reaction mixture for 8 hours.

    • A white precipitate will form upon cooling.

    • Collect the precipitate by filtration, wash it with ethanol and diethyl ether, and then dry it in a vacuum desiccator.

    • Characterize the product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Zn²⁺ Detection [2][3]

  • Materials: Synthesized fluorescent probe, Zn²⁺ stock solution (e.g., ZnCl₂ in water), aqueous buffer solution (e.g., HEPES), other metal ion stock solutions for selectivity studies.

  • Procedure:

    • Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).

    • In a cuvette, add the probe solution to the aqueous buffer to a final concentration of, for example, 10 µM.

    • Record the fluorescence spectrum of the free probe.

    • Add aliquots of the Zn²⁺ stock solution to the cuvette and record the fluorescence spectrum after each addition.

    • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to determine the detection limit.

    • To assess selectivity, add solutions of other metal ions to the probe solution and record the fluorescence response.

Logical Relationship of Probe Functionality

The functionality of these Schiff base fluorescent probes is governed by a series of interconnected principles. The initial design involves selecting a pyridine aldehyde and an amine-containing component that, when combined, form a ligand with a specific binding pocket and desirable photophysical properties. The synthesis via Schiff base condensation is a robust and efficient method. The core of the probe's function lies in the interaction with the target analyte, which modulates the electronic properties of the probe, leading to a detectable change in fluorescence.

G Probe Functionality Logic Design Probe Design (Pyridine Aldehyde + Amine) Synthesis Schiff Base Synthesis Design->Synthesis Leads to Binding Analyte Binding (e.g., Metal Ion) Synthesis->Binding Enables Signaling Signal Transduction (CHEF/PET) Binding->Signaling Triggers Detection Fluorescence Detection Signaling->Detection Results in

Caption: Logical flow from probe design to detection.

Disclaimer: The provided protocols are generalized from the cited literature and may require optimization for specific experimental conditions and reagents. Appropriate safety precautions should be taken when handling all chemicals.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 6-Methyl-2-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-Methyl-2-pyridinecarboxaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing actionable solutions to improve reaction outcomes.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Reaction Conditions : Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary. For instance, some oxidation reactions may require elevated temperatures to proceed, while others need cooling to prevent byproduct formation.[1]

  • Oxidizing Agent : The choice and quality of the oxidizing agent are paramount. For the oxidation of 2,6-lutidine, options like hydrogen peroxide in acetic acid or selenium dioxide for the corresponding alcohol have been reported.[2][3] Ensure the oxidant is fresh and used in the correct stoichiometric amount. Incomplete oxidation is a common reason for low yields of the desired aldehyde.[4]

  • Catalyst Activity : If a catalyst is used, its activity might be compromised. Consider issues like catalyst poisoning or deactivation.[1] For example, in TEMPO-based oxidations, ensuring the catalytic cycle is efficient is crucial.

  • Purity of Starting Materials : Impurities in the starting material, such as 2,6-lutidine, can interfere with the reaction, leading to side products and reduced yields.[1] Always use purified starting materials.

  • Workup and Purification : Product loss can occur during the workup and purification steps. The aldehyde product is a low melting solid and can be sensitive.[5][6] Extraction and chromatography conditions should be optimized to minimize loss.

Q2: I am observing significant amounts of 6-methyl-2-pyridinecarboxylic acid as a byproduct. How can I prevent over-oxidation?

The formation of the carboxylic acid is a common issue, especially with strong oxidizing agents.

  • Choice of Oxidant : Employ milder or more selective oxidizing agents. While potassium permanganate (B83412) is a powerful oxidant, it is more likely to lead to the carboxylic acid.[7][8] Reagents like selenium dioxide are known to be effective for the conversion of methyl groups or alcohols to aldehydes with a lower risk of over-oxidation.[3]

  • Control of Reaction Conditions : Carefully control the reaction temperature. Lowering the temperature can often reduce the rate of over-oxidation. Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed and before significant amounts of the carboxylic acid are formed.[9]

  • Stoichiometry of the Oxidant : Use a precise amount of the oxidizing agent. An excess of the oxidant will favor the formation of the carboxylic acid.

Q3: The purification of this compound is challenging. What are some effective purification strategies?

Purification can be difficult due to the product's physical properties (low melting point) and potential impurities.[3][5]

  • Distillation : Vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.[3] The boiling point is reported as 77-78°C at 12 Torr.[5]

  • Column Chromatography : Silica gel chromatography is a common method for purifying organic compounds. A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the desired aldehyde from byproducts.[2]

  • Recrystallization : Although it is a low melting solid, recrystallization from a suitable solvent at low temperatures might be possible. Hot hexane (B92381) has been used in the workup procedure, suggesting it could be a potential solvent for recrystallization.[3]

Q4: What are the main synthetic routes to prepare this compound?

The primary starting material is typically 2,6-lutidine (2,6-dimethylpyridine).

  • Direct Oxidation of 2,6-lutidine : This involves the selective oxidation of one of the methyl groups. A common method is the reaction of 2,6-lutidine with hydrogen peroxide in glacial acetic acid.[2][10]

  • Two-Step Synthesis via the Alcohol : This involves the initial formation of 6-methyl-2-pyridinemethanol (B71962), followed by its oxidation to the aldehyde. The oxidation of the alcohol can be achieved using reagents like selenium dioxide.[3]

  • Multi-Step Synthesis via the Carboxylic Acid : This route involves the oxidation of 2,6-lutidine to 6-methyl-2-pyridinecarboxylic acid using a strong oxidant like KMnO4, followed by reduction of the carboxylic acid to the aldehyde.[7] This is generally a less direct approach.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound and Intermediates

Starting MaterialReagentsProductYieldReference
2,6-dimethylpyridine (B142122)30% H₂O₂, Glacial Acetic AcidThis compound (multi-step)Intermediate yields reported[2]
6-methyl-2-pyridinemethanolSelenium Dioxide, 1,4-dioxaneThis compound75%[3]
2,6-dimethylpyridineKMnO₄, Water6-methyl-2-pyridinecarboxylic acid75%[7]
2,6-lutidineO₂, Metal Porphyrin Catalyst, WaterPyridine-2,6-dicarboxylic acid93-96%[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 6-Methyl-2-pyridinemethanol[3]

  • Reaction Setup : Dissolve 10.47 g (0.081 mol) of selenium dioxide in 30 mL of water. In a separate flask, prepare a solution of 20 g (0.162 mol) of 6-methyl-2-pyridinemethanol in 150 mL of 1,4-dioxane.

  • Reaction Execution : Slowly add the selenium dioxide solution to the solution of 6-methyl-2-pyridinemethanol while stirring.

  • Heating : Heat the reaction mixture to 100 °C and continue stirring for 6 hours.

  • Workup : After the reaction is complete, cool the mixture and remove the precipitated metallic selenium by filtration.

  • Solvent Removal : Remove the solvent from the filtrate by distillation under reduced pressure.

  • Extraction : Treat the residue with hot hexane (3 x 150 mL) for extraction.

  • Final Purification : Combine the hexane extracts and remove the solvent by distillation under reduced pressure to obtain the final product.

Protocol 2: Synthesis of 6-methyl-2-pyridinecarboxylic acid via Oxidation of 2,6-lutidine[7]

  • Reaction Setup : Dissolve 10.71 g (0.1 mol) of 2,6-dimethylpyridine in 500 mL of deionized water in a reaction vessel.

  • Heating : Stir and heat the solution to 60 °C.

  • Addition of Oxidant : Add 23.7 g (0.15 mol) of potassium permanganate (KMnO₄) in ten portions, with a 30-minute interval between each addition.

  • Reaction Monitoring : Maintain the reaction temperature at approximately 60 °C for 5 hours.

  • Workup : After the reaction, filter the mixture to remove insoluble impurities.

  • pH Adjustment and Extraction : Adjust the pH of the filtrate to 5 and extract with ethyl acetate.

  • Isolation : Collect the organic phase, concentrate it under reduced pressure, and recrystallize the residue from ethanol (B145695) to obtain the product.

Mandatory Visualization

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_analysis Analysis Start Select Starting Material (e.g., 2,6-Lutidine) Purify Purify Starting Material Start->Purify Setup Reaction Setup (Solvent, Reagents) Purify->Setup Execute Execute Reaction (Control Temperature, Time) Setup->Execute Monitor Monitor Progress (TLC, GC-MS) Execute->Monitor Workup Quench Reaction & Initial Workup Monitor->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis Result Final Product Analysis->Result

Caption: A generalized experimental workflow for the synthesis of this compound.

logical_relationships cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Oxidant Oxidizing Agent Yield Yield Oxidant->Yield Strength & Stoichiometry Selectivity Selectivity (Aldehyde vs. Acid) Oxidant->Selectivity Determines over-oxidation Catalyst Catalyst Catalyst->Yield Improves rate Time Reaction Time Catalyst->Time Reduces time Solvent Solvent Solvent->Yield Solubility & Polarity Solvent->Selectivity Can influence pathways Temperature Temperature Temperature->Yield Rate vs. Decomposition Temperature->Selectivity Favors different products

Caption: Key factors influencing the synthesis of this compound.

References

Technical Support Center: Purification of 6-Methyl-2-pyridinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methyl-2-pyridinecarboxaldehyde and its derivatives. The following information is designed to help you overcome common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The most common purification techniques for pyridine (B92270) derivatives, including this compound, are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Crude this compound may contain unreacted starting materials, byproducts from the synthesis (such as the corresponding alcohol or carboxylic acid from over-oxidation or reduction), and residual solvents. The basic nature of the pyridine ring can also lead to the formation of salts if acidic conditions were used during synthesis or workup.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. It allows you to visualize the separation of your target compound from impurities. For pyridinecarboxaldehyde derivatives, visualization can often be achieved using a UV lamp (254 nm), as the aromatic ring is UV-active. Staining with reagents like potassium permanganate (B83412) or p-anisaldehyde can also be used to visualize non-UV active impurities.[1]

Q4: What is the best way to store purified this compound?

A4: this compound is a low melting solid and should be stored in a cool, dry place, typically at 2-8°C.[2] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is "tailing" (streaking) on the silica (B1680970) gel column.

  • Possible Cause: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor separation and elongated peaks (tailing).

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1%) or pyridine, to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a deactivated silica gel.

    • Optimize the Solvent System: Experiment with different solvent systems to find one that provides better separation and reduces tailing. A good starting point for pyridine derivatives is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate (B1210297) or acetone).

Issue 2: I'm not getting good separation between my product and an impurity.

  • Possible Cause: The chosen eluent system may not have the optimal polarity to resolve the compounds.

  • Troubleshooting Steps:

    • Run a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with very similar retention factors.

    • Try Different Solvent Combinations: If a hexane (B92381)/ethyl acetate system is not working, consider other combinations such as dichloromethane (B109758)/methanol or toluene/acetone.

    • Check for Co-elution on TLC: Before running the column, ensure you can achieve good separation on a TLC plate with the chosen solvent system. The ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4 for good column separation.

Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Possible Cause: The cooling process may be too rapid, or the chosen solvent may not be ideal. The melting point of this compound is relatively low (31-33°C), which can make crystallization challenging.[2][3]

  • Troubleshooting Steps:

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

    • Use a Seed Crystal: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.

    • Change the Solvent System: Experiment with different solvents or solvent mixtures. For a low-melting solid, a solvent with a lower boiling point might be necessary. A common technique is to dissolve the compound in a good solvent (e.g., dichloromethane or acetone) and then add a poor solvent (e.g., hexanes or pentane) dropwise until the solution becomes cloudy, then heat until it is clear again and allow to cool slowly.

Issue 2: The recovery of my purified product is very low.

  • Possible Cause: The compound may be too soluble in the chosen recrystallization solvent, even at low temperatures. Alternatively, too much solvent may have been used.

  • Troubleshooting Steps:

    • Minimize the Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Choose a Different Solvent: Select a solvent in which your compound has high solubility at high temperatures but low solubility at low temperatures.

    • Cool for a Sufficient Amount of Time: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

Acid-Base Extraction

Issue 1: I'm not able to efficiently extract my pyridine derivative into the aqueous layer.

  • Possible Cause: The pH of the aqueous acid may not be low enough to fully protonate the pyridine nitrogen.

  • Troubleshooting Steps:

    • Use a Stronger Acid: Use a dilute solution of a strong acid, such as 1M or 2M hydrochloric acid (HCl), for the extraction.

    • Perform Multiple Extractions: Perform at least two to three extractions with the acidic solution to ensure all the basic compound has been transferred to the aqueous layer.

    • Check the pH: After shaking the separatory funnel, check the pH of the aqueous layer to ensure it is sufficiently acidic.

Issue 2: An emulsion has formed between the organic and aqueous layers.

  • Possible Cause: Vigorous shaking or the presence of surfactants can lead to the formation of a stable emulsion.

  • Troubleshooting Steps:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times.

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.

    • Filtration: In some cases, filtering the mixture through a pad of Celite can help to break up the emulsion.

Data Presentation

The following table provides an illustrative comparison of the expected outcomes for different purification techniques for this compound derivatives. Please note that actual results will vary depending on the specific compound, the nature of the impurities, and the experimental conditions.

Purification TechniqueTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Column Chromatography >98%60-90%High resolution for complex mixtures.Can be time-consuming and requires larger volumes of solvent. Potential for tailing with basic compounds.
Recrystallization >99%50-80%Can yield very pure crystalline material.Lower yields due to solubility losses. May not be effective for removing impurities with similar solubility. Can be difficult for low-melting solids.
Acid-Base Extraction 90-98%80-95%Good for removing acidic or basic impurities. Fast and uses common reagents.Less effective for removing neutral impurities. May not be suitable for acid- or base-sensitive compounds.
Extraction with Hot Hexane 95-99%70-90%Can be effective for removing more polar impurities.Only suitable if the compound is soluble in hot hexane and impurities are not.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Prepare the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly. Avoid air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • If using a more polar solvent, adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elute the Column:

    • Start with a non-polar eluent system, for example, a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

    • To mitigate tailing, consider adding 0.1-1% triethylamine to the eluent.

    • Gradually increase the polarity of the eluent (e.g., to 4:1 or 1:1 hexanes:ethyl acetate) to elute the compound.

    • Collect fractions and monitor by TLC.

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents (e.g., hexanes, heptane, toluene, ethyl acetate, acetone) to find a suitable single solvent or a two-solvent system. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Protocol 3: Acid-Base Extraction of this compound
  • Dissolution:

    • Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).

    • Stopper the funnel and shake, venting frequently.

    • Allow the layers to separate and drain the lower aqueous layer containing the protonated pyridine derivative.

    • Repeat the extraction of the organic layer with fresh aqueous acid.

  • Basification and Back-Extraction:

    • Combine the acidic aqueous extracts.

    • Cool the aqueous solution in an ice bath and slowly add a base (e.g., concentrated NaOH solution) until the solution is basic (check with pH paper).

    • Extract the now neutral this compound back into an organic solvent (e.g., dichloromethane) by performing several extractions.

  • Drying and Isolation:

    • Combine the organic extracts.

    • Wash with brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Analysis & Final Product crude Crude Product col_chrom Column Chromatography crude->col_chrom recryst Recrystallization crude->recryst acid_base Acid-Base Extraction crude->acid_base tlc TLC Analysis col_chrom->tlc recryst->tlc acid_base->tlc pure_product Pure Product tlc->pure_product

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_chromatography issue Peak Tailing in Column Chromatography cause1 Acidic Silica Gel Interaction with Basic Pyridine issue->cause1 cause2 Inappropriate Solvent Polarity issue->cause2 solution1a Add Triethylamine (0.1-1%) to Eluent cause1->solution1a solution1b Use Alumina or Deactivated Silica cause1->solution1b solution2a Optimize Solvent System (e.g., Hexane/EtOAc) cause2->solution2a solution2b Run a Gradient Elution cause2->solution2b

Caption: Troubleshooting logic for peak tailing in column chromatography.

References

Technical Support Center: 6-Methyl-2-pyridinecarboxaldehyde and its Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 6-Methyl-2-pyridinecarboxaldehyde and its derived Schiff bases.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: Degradation of this compound During Storage

  • Question: My this compound has turned from a light yellow solid to a brown, oily substance upon storage. What is causing this, and how can I prevent it?

  • Answer: this compound is sensitive to light, air, and heat.[1] Discoloration and changes in physical state are indicative of degradation, likely through oxidation or polymerization. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, and aldehydes can also undergo polymerization reactions. To ensure stability, it is crucial to adhere to proper storage and handling protocols.

    Preventative Measures:

    • Storage Conditions: Store the compound at 2-8°C in a tightly sealed container, protected from light.[2][3] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage.

    • Handling: Minimize exposure to air and light during weighing and transfer. Use in a well-ventilated area or under a fume hood.[2]

    • Solvent Purity: Use high-purity, dry solvents for preparing solutions, as impurities can catalyze degradation.

Issue 2: Low Yield or Failure in Schiff Base Synthesis

  • Question: I am experiencing low yields or no product formation during the synthesis of a Schiff base from this compound. What are the possible reasons and solutions?

  • Answer: The formation of a Schiff base (imine) is a reversible condensation reaction between an aldehyde and a primary amine.[4] Several factors can influence the reaction equilibrium and rate, leading to poor yields.

    Troubleshooting Steps:

    • Reagent Purity: Ensure the purity of both this compound and the primary amine. Impurities in the aldehyde can inhibit the reaction, while impurities in the amine can lead to side products.

    • Reaction Conditions:

      • Solvent: The choice of solvent is critical. Alcohols like methanol (B129727) or ethanol (B145695) are commonly used.[5] The solvent should be dry, as water can shift the equilibrium back towards the reactants.

      • Catalysis: The reaction can be catalyzed by a weak acid or base to facilitate the dehydration step.[4] For pyridine (B92270) aldehydes reacting with aminopyridines, sometimes no external catalyst is needed. If the reaction is slow, a catalytic amount of a weak acid (e.g., acetic acid) can be added.

      • Temperature: While some Schiff base formations occur at room temperature, others may require refluxing to drive the reaction to completion.[5] Monitor the reaction progress by TLC to determine the optimal temperature and time.

      • Water Removal: The removal of water as it is formed can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus for reactions at reflux or by adding a dehydrating agent like anhydrous magnesium sulfate (B86663) for reactions at room temperature.

    • Stoichiometry: Use an equimolar ratio of the aldehyde and amine. In some cases, a slight excess of one reactant might be beneficial, which can be determined empirically.

Issue 3: Hydrolysis of the Schiff Base Product

  • Question: My purified Schiff base product appears to be decomposing back to the starting aldehyde and amine, especially when dissolved in certain solvents or upon standing. How can I improve its stability?

  • Answer: The imine bond in Schiff bases is susceptible to hydrolysis, which is the reverse of the formation reaction. This is a common stability issue, particularly in the presence of water or in protic solvents. The stability of the Schiff base is influenced by its structure and the surrounding environment.

    Stabilization Strategies:

    • Anhydrous Conditions: Store and handle the purified Schiff base under anhydrous conditions. Use dry solvents for any subsequent reactions or analyses.

    • pH Control: The rate of hydrolysis is often pH-dependent. For some pyridine-containing compounds, acidic conditions can lead to reversible intramolecular cyclization, which might protect the aldehyde group.[6] The optimal pH for stability will depend on the specific Schiff base.

    • Structural Modifications: The stability of a Schiff base can be enhanced by certain structural features. For instance, an intramolecular hydrogen bond between a hydroxyl group on the phenolic ring and the imine nitrogen can contribute to stability.[7]

    • Chelation to Metal Ions: Coordination of the Schiff base to a metal ion can significantly increase its stability.[5] The resulting metal complex is often more resistant to hydrolysis than the free ligand.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a refrigerator at 2-8°C.[2][3] It should be kept in a tightly sealed container, protected from light and air.[1] For long-term storage, blanketing with an inert gas like nitrogen or argon is advisable.

Q2: What is the typical appearance of pure this compound?

A2: Pure this compound is a light yellow to brown low melting solid or crystalline solid.[8][9] Darkening of the color can indicate degradation.

Q3: How can I monitor the progress of a Schiff base formation reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Spot the reaction mixture alongside the starting aldehyde and amine on a TLC plate. The formation of a new spot corresponding to the Schiff base and the disappearance of the starting material spots will indicate the progress of the reaction.

Q4: Are Schiff bases of this compound generally stable?

A4: The stability of these Schiff bases can vary. Aromatic Schiff bases are generally more stable than aliphatic ones due to conjugation.[5] However, the imine bond is inherently susceptible to hydrolysis. Their stability is enhanced in aprotic, anhydrous environments and can be significantly improved by coordination to metal ions.

Q5: What analytical techniques are used to characterize this compound and its Schiff bases?

A5:

  • This compound: Characterization is typically done using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.[1]

  • Schiff Bases: In addition to NMR, IR, and mass spectrometry, UV-Vis spectroscopy is also commonly used for characterization.[4][10] For crystalline products, single-crystal X-ray diffraction can provide definitive structural confirmation.

Quantitative Data

Due to the limited availability of specific quantitative stability data in the literature for this compound and its direct Schiff base derivatives, the following table provides a qualitative summary of stability-related parameters.

Compound ClassParameterValue/RecommendationSource
This compound Storage Temperature2-8°C[2][3]
SensitivityLight and Air Sensitive[1]
Appearance (Pure)Light yellow to brown low melting solid[8][9]
Schiff Bases Hydrolysis SusceptibilityProne to hydrolysis, especially in the presence of water[11]
StabilizationEnhanced by anhydrous conditions, intramolecular H-bonding, and metal chelation[5][7]
Effect of AromaticityAromatic Schiff bases are generally more stable than aliphatic ones[5]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from this compound

This protocol is a general procedure and may require optimization for specific amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline (B41778) or a substituted aniline)

  • Anhydrous methanol or ethanol

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of anhydrous methanol.

  • In a separate flask, dissolve 1 equivalent of the primary amine in anhydrous methanol.

  • Slowly add the amine solution to the aldehyde solution with stirring at room temperature.

  • If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.

  • The reaction progress can be monitored by TLC. The reaction may be complete within a few hours at room temperature, or it may require refluxing for several hours.

  • Upon completion of the reaction, the Schiff base product may precipitate out of the solution. If so, it can be collected by filtration, washed with cold methanol, and dried under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane).

Protocol 2: General Procedure for Assessing Schiff Base Hydrolytic Stability

Materials:

  • Purified Schiff base

  • Buffer solutions of different pH values (e.g., pH 4, 7, 9)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the Schiff base in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Prepare a series of solutions by diluting a small aliquot of the stock solution into the different buffer solutions to a final concentration suitable for UV-Vis analysis.

  • Immediately after preparation, record the initial UV-Vis spectrum of each solution.

  • Monitor the change in the UV-Vis spectrum over time at a constant temperature. The disappearance of the characteristic absorption band of the imine and the appearance of the aldehyde's absorption band can be used to track the hydrolysis.

  • By plotting the absorbance change versus time, the rate of hydrolysis can be qualitatively or quantitatively assessed. For quantitative analysis, the kinetics can be fitted to an appropriate rate law.[11][12]

Visualizations

experimental_workflow cluster_synthesis Schiff Base Synthesis start Dissolve Aldehyde (this compound) in Anhydrous Solvent mix Mix Solutions (Stir at RT or Reflux) start->mix amine Dissolve Primary Amine in Anhydrous Solvent amine->mix monitor Monitor Reaction (TLC) mix->monitor workup Work-up & Purification (Filtration/Recrystallization) monitor->workup product Pure Schiff Base workup->product

Caption: A typical experimental workflow for the synthesis of Schiff bases from this compound.

hydrolysis_pathway schiff_base Schiff Base (R-CH=N-R') equilibrium schiff_base->equilibrium aldehyde This compound (R-CHO) aldehyde->equilibrium Condensation amine Primary Amine (R'-NH2) amine->equilibrium Condensation water H₂O water->equilibrium Hydrolysis equilibrium->aldehyde equilibrium->amine

Caption: The reversible hydrolysis pathway of a Schiff base in the presence of water.

troubleshooting_logic cluster_solutions_yield Low Yield Solutions cluster_solutions_stability Stability Solutions cluster_solutions_purity Purity Solutions start Problem Encountered low_yield Low Yield / No Reaction start->low_yield degradation Product Instability start->degradation impurity Impure Product start->impurity check_reagents Check Reagent Purity low_yield->check_reagents optimize_conditions Optimize Conditions (Solvent, Temp, Catalyst) low_yield->optimize_conditions remove_water Remove Water low_yield->remove_water anhydrous Use Anhydrous Conditions degradation->anhydrous control_ph Control pH degradation->control_ph metal_complex Form Metal Complex degradation->metal_complex recrystallize Recrystallize impurity->recrystallize chromatography Column Chromatography impurity->chromatography

Caption: A logical troubleshooting guide for common issues in Schiff base chemistry.

References

Common side reactions in the synthesis of 6-Methyl-2-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-2-pyridinecarboxaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of this compound is low, and I am isolating a significant amount of an acidic byproduct. What is likely happening?

A1: A common side reaction in the synthesis of this compound, particularly when using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), is the over-oxidation of the target aldehyde to 6-Methyl-2-pyridinecarboxylic acid. Harsh reaction conditions, such as high temperatures or prolonged reaction times, can exacerbate this issue.

Troubleshooting Steps:

  • Choice of Oxidant: Consider using a milder or more selective oxidizing agent. Selenium dioxide (SeO₂) is often used for the oxidation of methyl groups to aldehydes and can offer better selectivity.

  • Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature and monitoring the reaction progress closely (e.g., by TLC or GC) can help to stop the reaction once the desired aldehyde is formed, minimizing over-oxidation.

  • Stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess of the oxidant will favor the formation of the carboxylic acid.

  • Purification: The acidic byproduct can typically be removed from the product mixture by a simple acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the carboxylic acid.

Q2: I have identified 2,6-Pyridinedicarboxylic acid in my product mixture. How can I avoid its formation?

A2: The formation of 2,6-Pyridinedicarboxylic acid (also known as dipicolinic acid) indicates the oxidation of both methyl groups of the starting material, 2,6-lutidine.[1][2][3] This is a common issue with strong, non-selective oxidizing agents and aggressive reaction conditions.[4]

Troubleshooting Steps:

  • Selective Oxidation: Employ a synthetic strategy that allows for the selective oxidation of only one methyl group. This can be challenging, but careful selection of the oxidizing agent and reaction conditions is key.

  • Protecting Groups: While more complex, a strategy involving the protection of one methyl group could be considered, though this adds extra steps to the synthesis.

  • Alternative Starting Materials: If feasible, starting from a precursor where one of the functional groups is already differentiated, such as 6-methyl-2-pyridinemethanol (B71962), can be a more direct route to the desired product.

Q3: My reaction seems to have stalled, or the main product is 6-methyl-2-pyridinemethanol. What could be the cause?

A3: The formation of 6-methyl-2-pyridinemethanol suggests that the oxidation is not proceeding to the aldehyde stage, or that a reduction of the aldehyde is occurring. If you are starting from 2,6-lutidine, this alcohol is a likely intermediate. If you are using an oxidizing agent, insufficient oxidant or non-optimal reaction conditions may lead to the accumulation of the alcohol intermediate. Some synthetic methods are even optimized for the production of this alcohol.[5]

Troubleshooting Steps:

  • Oxidant Activity: Ensure your oxidizing agent is active and used in the correct amount.

  • Reaction Conditions: The energy input (temperature) and reaction time might need to be increased to facilitate the oxidation of the alcohol to the aldehyde. However, be cautious as this can also promote over-oxidation to the carboxylic acid.

  • Choice of Reagents: If you are performing a reduction (e.g., of a carboxylic acid derivative), the formation of the alcohol is expected. To obtain the aldehyde, a partial reduction is necessary, which requires specific reducing agents (e.g., DIBAL-H from an ester).

Q4: I am observing the formation of 2,6-pyridinedicarboxaldehyde (B58191). How can this be minimized?

A4: The presence of 2,6-pyridinedicarboxaldehyde indicates that both methyl groups of 2,6-lutidine have been oxidized to the aldehyde.[6] This is more likely to occur when reaction conditions are not well-controlled, leading to a lack of selectivity.

Troubleshooting Steps:

  • Control Stoichiometry: Limiting the amount of the oxidizing agent can favor mono-oxidation.

  • Statistical Mixture: Be aware that the oxidation of 2,6-lutidine can lead to a statistical mixture of mono- and di-oxidized products. The separation of these products can be challenging due to their similar properties.

  • Chromatography: Careful column chromatography may be required to separate the desired mono-aldehyde from the di-aldehyde.

Quantitative Data Summary

The following table summarizes typical yields for the desired product and common side products under different synthetic methodologies. Note that yields can vary significantly based on specific reaction conditions.

Starting MaterialOxidizing AgentDesired ProductYield (%)Major Side Product(s)Side Product Yield (%)Reference
2,6-LutidineH₂O₂ / Glacial Acetic AcidThis compound78% (of an intermediate)Not specifiedNot specified[7]
6-Methyl-2-pyridinemethanolSelenium DioxideThis compound75%Not specifiedNot specified[8]
2,6-LutidinePotassium Permanganate2,6-Pyridinedicarboxylic acidHigh (synthesis target)--[1]
2,6-LutidineOxygen / t-BuOK2,6-Pyridinedicarboxylic acid69%Not specifiedNot specified[2]
2,6-LutidineAir2,6-DiformylpyridineNot specifiedNot specified[9]

Experimental Protocols

Synthesis of this compound from 6-Methyl-2-pyridinemethanol using Selenium Dioxide [8]

  • Dissolve 10.47 g (0.081 mol) of selenium dioxide in 30 mL of water.

  • Slowly add the resulting solution to a 150 mL solution of 1,4-dioxane (B91453) containing 20 g (0.162 mol) of 6-methyl-2-pyridinemethanol.

  • Stir the reaction mixture continuously at 100 °C for 6 hours.

  • After the reaction is complete, cool the mixture and remove the resulting metallic selenium by filtration.

  • Distill the filtrate under reduced pressure to remove the solvent.

  • Extract the residue with hot hexane (B92381) (3 x 150 mL).

  • Combine the extracts and remove the solvent by distillation under reduced pressure to obtain the final product.

Visualized Reaction Pathways and Workflows

Synthesis_Pathway Lutidine 2,6-Lutidine Alcohol 6-Methyl-2-pyridinemethanol Lutidine->Alcohol Partial Oxidation Aldehyde This compound (Target Product) Lutidine->Aldehyde Selective Oxidation DiCarboxylicAcid 2,6-Pyridinedicarboxylic acid Lutidine->DiCarboxylicAcid Strong Oxidation DiAldehyde 2,6-Pyridinedicarboxaldehyde Lutidine->DiAldehyde Non-selective Oxidation Alcohol->Aldehyde Oxidation CarboxylicAcid 6-Methyl-2-pyridinecarboxylic acid Aldehyde->CarboxylicAcid Over-oxidation DiAldehyde->DiCarboxylicAcid Over-oxidation

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product IdentifyByproduct Identify Byproduct(s) (e.g., GC-MS, NMR) Start->IdentifyByproduct CarboxylicAcid Byproduct: Carboxylic Acid(s) IdentifyByproduct->CarboxylicAcid Alcohol Byproduct: Alcohol IdentifyByproduct->Alcohol DiAldehyde Byproduct: Di-aldehyde IdentifyByproduct->DiAldehyde OptimizeOxidant Use milder/more selective oxidant (e.g., SeO2) CarboxylicAcid->OptimizeOxidant Yes ControlConditions Decrease temperature/time Control stoichiometry CarboxylicAcid->ControlConditions Yes IncreaseOxidation Increase oxidant amount Increase temperature/time Alcohol->IncreaseOxidation Yes DiAldehyde->ControlConditions Yes Purification Purification Strategy OptimizeOxidant->Purification ControlConditions->Purification IncreaseOxidation->Purification AcidBase Acid-Base Extraction Purification->AcidBase Chromatography Column Chromatography Purification->Chromatography

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Improving the yield and purity of 6-Methyl-2-pyridinecarboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-methyl-2-pyridinecarboxaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly through the oxidation of 2,6-lutidine.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Aldehyde Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time if starting material is still present.- Ensure the oxidizing agent is fresh and added in the correct stoichiometric ratio.
Over-oxidation to 6-methyl-2-pyridinecarboxylic acid.[1]- Carefully control the reaction temperature; avoid excessive heating.- Use a milder oxidizing agent or a selective oxidation method.- Optimize the equivalents of the oxidizing agent through small-scale trials.
Formation of byproducts, such as pyridine-2,6-dicarboxaldehyde.- Employ a selective catalyst system that favors mono-oxidation.- Adjust the reaction stoichiometry to limit the extent of oxidation.
Product is Contaminated with Starting Material (2,6-Lutidine) Incomplete reaction.- As mentioned above, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time.
Inefficient purification.- Optimize the purification method. Column chromatography with a suitable solvent system (e.g., petroleum ether and ethyl acetate) is often effective.[2]
Product is Contaminated with Carboxylic Acid Byproduct Over-oxidation.- Modify the work-up procedure to remove the acidic byproduct. An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can selectively extract the carboxylic acid.
Difficulty in Isolating the Product Product may be an oil or a low-melting solid.[2][3]- After extraction and solvent removal, attempt to crystallize the product from a suitable solvent. If it remains an oil, vacuum distillation can be an effective purification method.[2]
Formation of Tar-like Substances Uncontrolled side reactions or polymerization.[4]- Maintain strict temperature control throughout the reaction.[4]- Ensure the purity of starting materials, as impurities can catalyze side reactions.[4]- Consider the use of an inert atmosphere if oxidative degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor is 2,6-lutidine (also known as 2,6-dimethylpyridine).[5][6] The synthesis primarily involves the selective oxidation of one of the methyl groups.

Q2: Which oxidizing agents are typically used for the conversion of 2,6-lutidine to this compound?

A2: A variety of oxidizing agents have been employed. Selenium dioxide (SeO₂) is a classic reagent for this transformation.[1] Other methods include using potassium permanganate (B83412) (KMnO₄) under controlled conditions, or catalytic oxidation processes.[7][8] The choice of oxidant is crucial for achieving good selectivity and yield.[1]

Q3: How can I minimize the over-oxidation to 6-methyl-2-pyridinecarboxylic acid?

A3: Over-oxidation is a significant challenge.[1] To minimize it, you can:

  • Control Reaction Temperature: Lower temperatures generally favor the aldehyde.

  • Limit the Amount of Oxidant: Using a stoichiometric or slightly sub-stoichiometric amount of the oxidizing agent can prevent further oxidation.

  • Choose a Selective Oxidant: Some oxidizing systems are inherently more selective for aldehydes.

  • Monitor Reaction Progress: Closely follow the reaction by TLC to stop it once the starting material is consumed and before significant acid formation occurs.

Q4: What are the typical physical properties of this compound?

A4: It is often described as a white to yellow or orange powder, lump, or clear liquid. It can also be a low-melting solid with a melting point in the range of 31-33 °C.[9][]

Q5: What purification techniques are most effective for this compound?

A5: The choice of purification method depends on the scale and the impurities present.

  • Column Chromatography: Effective for small-scale purification to separate the aldehyde from starting material and byproducts. A common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297).[2]

  • Distillation: Reduced pressure distillation is suitable for larger quantities, especially if the product is an oil.[2]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent can yield high-purity material.

  • Bisulfite Adduct Formation: This is a classic method for purifying aldehydes. The aldehyde forms a solid adduct with sodium bisulfite, which can be separated from other non-carbonyl compounds. The aldehyde is then regenerated by treatment with an acid or base.[4]

Experimental Protocols

Selective Oxidation of 2,6-Lutidine using Hydrogen Peroxide

This protocol is based on a method described for the synthesis of related pyridine (B92270) alcohols, which can be adapted for aldehyde synthesis by controlling the reaction conditions.

Materials:

  • 2,6-Lutidine

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Chloroform (B151607) (CHCl₃) or Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask, combine 2,6-lutidine and glacial acetic acid.

  • Heat the mixture with stirring.

  • Carefully add 30% hydrogen peroxide to the reaction mixture. The addition may be exothermic, so control the rate of addition to maintain the desired reaction temperature (e.g., 75 °C).

  • Monitor the reaction progress by TLC (developing agent: petroleum ether/ethyl acetate mixture).

  • Upon completion, cool the reaction mixture and add water.

  • Neutralize the mixture to a pH of approximately 10 with a saturated solution of sodium carbonate.

  • Extract the product with chloroform or dichloromethane (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting crude product by vacuum distillation or column chromatography to obtain this compound.[2]

Data Presentation

Table 1: Comparison of Different Synthesis Conditions for Related Pyridine Derivatives

Starting MaterialOxidizing Agent/CatalystSolventTemperature (°C)Yield (%)Purity (%)Reference
2,6-LutidineH₂O₂ / Tungsten OxideGlacial Acetic AcidNot specified92-9499-99.5[11]
2,6-LutidineKMnO₄ (1.5 equiv.)Water6075 (for carboxylic acid)Not specified[7]
2,6-LutidineH₂O₂Glacial Acetic Acid7578 (for N-oxide)Not specified[2]

Note: The yields and purities are for related pyridine derivatives as direct data for this compound under varying published conditions is limited. These provide a general reference for optimization.

Visualizations

Experimental Workflow for Synthesis and Purification

G Workflow for this compound Synthesis A Reaction Setup (2,6-Lutidine, Solvent, Catalyst) B Addition of Oxidizing Agent A->B C Reaction Monitoring (TLC) B->C D Work-up (Quenching, Neutralization) C->D E Extraction D->E F Drying and Solvent Removal E->F G Purification (Distillation/Chromatography) F->G H Pure 6-Methyl-2- pyridinecarboxaldehyde G->H

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield Start Low Yield Observed CheckTLC Analyze TLC Plate Start->CheckTLC IncompleteRxn Incomplete Reaction: - Extend reaction time - Check reagent quality CheckTLC->IncompleteRxn High Starting Material OverOxidation Over-oxidation to Acid: - Lower temperature - Reduce oxidant amount CheckTLC->OverOxidation Polar Byproduct (Acid) Byproducts Multiple Byproducts: - Check starting material purity - Optimize catalyst/conditions CheckTLC->Byproducts Multiple Spots PurificationLoss Product Loss During Work-up: - Optimize extraction pH - Refine purification technique CheckTLC->PurificationLoss Reaction Complete, Low Isolated Yield

Caption: A decision tree to diagnose and address causes of low yield in the synthesis.

References

Technical Support Center: Scale-Up of 6-Methyl-2-pyridinecarboxaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the scale-up of 6-Methyl-2-pyridinecarboxaldehyde production. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale synthesis to larger-scale manufacturing.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete oxidation of the starting material (2,6-lutidine or 6-methyl-2-pyridinemethanol).- Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent (e.g., Selenium Dioxide).- Optimize Reaction Time and Temperature: Monitor the reaction progress using GC or TLC to determine the optimal reaction time. Ensure the temperature is maintained at the recommended level for the chosen oxidant.[1]
Over-oxidation of the aldehyde to the corresponding carboxylic acid (6-methylpicolinic acid).[2]- Control Reaction Temperature: Avoid excessive heating, as this can promote over-oxidation.- Slow Oxidant Addition: Add the oxidizing agent portion-wise or via a syringe pump to maintain a controlled concentration in the reaction mixture.- Choose a Milder Oxidant: If over-oxidation is persistent, consider alternative, more selective oxidizing agents.
Degradation of the product under reaction conditions.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation of the aldehyde.[3]- Minimize Reaction Time: Once the starting material is consumed (as monitored by GC/TLC), proceed with the work-up promptly.
Formation of Significant By-products Unwanted side reactions due to impurities in the starting material.- Purify Starting Materials: Ensure the purity of 2,6-lutidine and any solvents or reagents used. Impurities can interfere with the desired reaction pathway.
Polymerization or condensation reactions of the aldehyde product.- Control pH: Maintain the pH of the reaction mixture within the optimal range to prevent acid or base-catalyzed side reactions.- Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of unwanted side reactions.
Difficulties in Product Isolation and Purification The product is an oil or low-melting solid, making filtration challenging.- Solvent Extraction: After quenching the reaction, perform a thorough extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).- Distillation: For larger scales, vacuum distillation can be an effective purification method.[1]
Co-elution of impurities with the product during chromatography.- Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases to achieve better separation.- Alternative Purification Methods: Consider forming a bisulfite adduct of the aldehyde, which can be isolated as a solid and then decomposed to regenerate the pure aldehyde.
Exothermic Reaction Leading to Poor Control The oxidation of methylpyridines can be highly exothermic, especially at a larger scale.[4]- Slow Reagent Addition: Add the oxidizing agent at a controlled rate to manage the heat generated.- Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., cooling jacket, internal cooling coils).- Dilution: Increasing the solvent volume can help to dissipate heat more effectively.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most frequently employed synthetic route for the large-scale production of this compound is the selective oxidation of 2,6-lutidine. This method is often preferred due to the relatively low cost and availability of the starting material. Another viable route involves the oxidation of 6-methyl-2-pyridinemethanol (B71962).[1]

Q2: Which oxidizing agent is most suitable for the selective oxidation of 2,6-lutidine to the aldehyde?

A2: Selenium dioxide (SeO₂) is a commonly used reagent for the selective oxidation of methyl groups on heterocyclic rings to the corresponding aldehydes.[5] While effective, the toxicity of selenium compounds and the formation of malodorous byproducts are significant considerations for large-scale production.[6] Alternative oxidizing systems, such as catalytic air oxidation in the presence of metal catalysts, are also being explored to develop more environmentally benign processes.[7]

Q3: What are the primary impurities I should expect in my final product?

A3: Common impurities include unreacted 2,6-lutidine, the over-oxidation product 6-methylpicolinic acid, and potentially small amounts of 2,6-pyridinedicarboxaldehyde (B58191) if both methyl groups are oxidized. The impurity profile can be effectively analyzed using GC-MS.[8]

Q4: How can I monitor the progress of the reaction effectively during scale-up?

A4: For real-time reaction monitoring, Gas Chromatography (GC) is a highly effective technique. It allows for the quantification of the starting material, the desired aldehyde product, and key by-products. Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction's progress.

Q5: Are there any specific safety precautions I should take when scaling up this process?

A5: Yes, several safety precautions are crucial. The oxidation reaction can be exothermic, so careful temperature control and a robust cooling system are essential to prevent thermal runaway.[4] Selenium dioxide and its byproducts are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[6] When working with flammable organic solvents, ensure that all equipment is properly grounded to prevent static discharge.[9]

Experimental Protocols

Protocol 1: Oxidation of 6-Methyl-2-pyridinemethanol with Selenium Dioxide

This protocol is adapted from a laboratory-scale synthesis and provides a foundation for scale-up.[1]

Materials:

Procedure:

  • In a suitable reactor equipped with a stirrer, condenser, and temperature probe, dissolve 6-methyl-2-pyridinemethanol (1.0 equivalent) in 1,4-dioxane.

  • In a separate vessel, dissolve selenium dioxide (0.5 equivalents) in water.

  • Slowly add the aqueous selenium dioxide solution to the solution of 6-methyl-2-pyridinemethanol while stirring.

  • Heat the reaction mixture to 100 °C and maintain this temperature for approximately 6 hours. Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture and filter to remove the precipitated metallic selenium.

  • Remove the 1,4-dioxane and water under reduced pressure.

  • Extract the residue with hot hexane (3 x volumes).

  • Combine the hexane extracts and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Protocol 2: Catalytic Air Oxidation of 2,6-Lutidine (Conceptual for Scale-Up)

This protocol is based on general principles of catalytic picoline oxidation and would require optimization for specific catalysts and reactor setups.[7][10]

Materials:

  • 2,6-Lutidine

  • Cobalt(II) acetate (B1210297) tetrahydrate (catalyst)

  • Manganese(II) acetate tetrahydrate (co-catalyst)

  • Sodium bromide (promoter)

  • Acetic acid (solvent)

Procedure:

  • Charge the reactor with 2,6-lutidine, cobalt(II) acetate, manganese(II) acetate, sodium bromide, and acetic acid.

  • Pressurize the reactor with compressed air or a mixture of oxygen and nitrogen.

  • Heat the reaction mixture to the desired temperature (typically 150-200 °C) with vigorous stirring.

  • Maintain the pressure and temperature for the duration of the reaction, monitoring the consumption of 2,6-lutidine and the formation of this compound by GC.

  • After the reaction is complete, cool the reactor and vent the excess pressure.

  • The product is then isolated from the reaction mixture through a series of extraction and distillation steps.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
Parameter Route 1: SeO₂ Oxidation of 6-Methyl-2-pyridinemethanol Route 2: Catalytic Air Oxidation of 2,6-Lutidine
Starting Material 6-Methyl-2-pyridinemethanol2,6-Lutidine
Key Reagents Selenium DioxideCobalt/Manganese salts, NaBr, Air/O₂
Typical Yield ~75% (lab scale)[1]Potentially high, but requires optimization
Pros for Scale-Up High selectivity to the aldehyde.Uses inexpensive starting material and oxidant (air).
Cons for Scale-Up Toxicity and cost of selenium dioxide, waste disposal.[6]Requires high pressure and temperature, potential for over-oxidation to carboxylic acid, catalyst separation.[7]

Visualizations

Synthesis_Pathway_SeO2 Synthetic Pathway via Selenium Dioxide Oxidation cluster_start Starting Material cluster_reagents Reagents cluster_product Product 6-Methyl-2-pyridinemethanol 6-Methyl-2-pyridinemethanol This compound This compound 6-Methyl-2-pyridinemethanol->this compound Oxidation 100 °C, 6h Selenium Dioxide (SeO2) Selenium Dioxide (SeO2) Selenium Dioxide (SeO2)->this compound 1,4-Dioxane / Water 1,4-Dioxane / Water 1,4-Dioxane / Water->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reaction Analyze Reaction Mixture (GC/TLC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Over_Oxidation Over-oxidation to Carboxylic Acid? Incomplete_Reaction->Over_Oxidation No Increase_Stoichiometry Increase Oxidant or Reaction Time/Temp Incomplete_Reaction->Increase_Stoichiometry Yes Control_Temp Decrease Temperature Slow Oxidant Addition Over_Oxidation->Control_Temp Yes Product_Degradation Product Degradation? Over_Oxidation->Product_Degradation No Optimize Re-evaluate and Optimize Increase_Stoichiometry->Optimize Control_Temp->Optimize Inert_Atmosphere Use Inert Atmosphere Minimize Reaction Time Product_Degradation->Inert_Atmosphere Yes Product_Degradation->Optimize No Inert_Atmosphere->Optimize

Caption: Logical workflow for troubleshooting low product yield.

References

Air and light sensitivity of 6-Methyl-2-pyridinecarboxaldehyde and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the air and light sensitivity of 6-Methyl-2-pyridinecarboxaldehyde, along with detailed handling precautions and troubleshooting advice for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sensitivities of this compound?

A1: this compound is sensitive to both air and light.[1][2][3] Exposure to atmospheric oxygen and certain wavelengths of light can lead to degradation of the compound, compromising its purity and efficacy in experimental applications.

Q2: How should this compound be properly stored?

A2: To ensure its stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a dark place, and refrigerated at 2-8°C.[1][2][4][5][6]

Q3: What are the visual signs of degradation for this compound?

A3: The pure compound is typically a light yellow to brown low melting solid.[1] A significant darkening in color or the presence of dark crystalline solids may indicate degradation. However, visual inspection alone is not sufficient to confirm purity.

Q4: Can I handle this compound on an open lab bench?

A4: Due to its air and light sensitivity, it is strongly recommended to handle this compound in a controlled environment.[2][5][7] This includes working in a glove box or using Schlenk line techniques with an inert atmosphere. If a controlled atmosphere is not available, manipulations should be performed expeditiously, minimizing exposure to air and light. Work should be conducted in a well-ventilated area, and exposure to direct sunlight or bright artificial light should be avoided.[7]

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: Standard laboratory PPE should be worn, including safety goggles, protective gloves, and a lab coat.[8][9][10] If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solid compound (darkening) Degradation due to improper storage (exposure to air and/or light).1. Do not use the compound if significant discoloration is observed. 2. Confirm the identity and purity of a new, properly stored batch via analytical methods (e.g., NMR, HPLC) before use.
Inconsistent or non-reproducible experimental results Degradation of the compound during storage or handling.1. Review storage and handling procedures to ensure they comply with recommended conditions. 2. Prepare fresh solutions for each experiment from a properly stored stock. 3. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[9]
Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS) Presence of degradation products.1. Compare the analytical data with a reference spectrum of the pure compound. 2. While the exact degradation pathway is not well-documented for this specific compound, potential degradation products could involve oxidation of the aldehyde to a carboxylic acid or hydroxylation of the pyridine (B92270) ring. 3. If impurities are detected, consider repurifying the compound if possible or obtaining a new batch.
Low reaction yield Use of degraded starting material.1. Verify the purity of the this compound before starting the reaction. 2. Ensure all solvents and reagents are anhydrous and deoxygenated, as required by the specific reaction chemistry.

Summary of Handling and Storage Parameters

Parameter Recommendation Reference
Storage Temperature 2-8°C[1][2][4][5][6]
Atmosphere Inert gas (e.g., Nitrogen, Argon)[4][11]
Light Conditions Keep in a dark place[1][4]
Container Tightly sealed, opaque or amber vials[8][9]

Experimental Protocol: Handling of this compound

This protocol outlines the recommended procedure for handling this compound to minimize degradation.

1. Preparation of the Workspace and Equipment:

  • All glassware should be thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry, inert gas (nitrogen or argon).[2][5][7]

  • If using a Schlenk line, ensure all joints are well-greased and the system is leak-free.

  • If working in a glove box, ensure the atmosphere is inert and moisture levels are low.

  • Minimize ambient light in the working area.

2. Weighing the Compound:

  • Transfer the required amount of this compound from the storage container to a pre-tared, dry vial inside a glove box or under a positive pressure of inert gas.

  • If a glove box or Schlenk line is unavailable, weigh the compound quickly in a fume hood with minimal exposure to air and light.

3. Preparation of a Stock Solution:

  • Use anhydrous, deoxygenated solvent for dissolution. Solvents can be deoxygenated by bubbling with an inert gas for at least 30 minutes.

  • Under a positive pressure of inert gas, add the solvent to the vial containing the weighed compound via a syringe.

  • Cap the vial tightly with a septum and seal with paraffin (B1166041) film.

  • Store the stock solution at 2-8°C, protected from light (e.g., in an amber vial or wrapped in aluminum foil).

4. Use in a Reaction:

  • Transfer the required volume of the stock solution to the reaction vessel using a gas-tight syringe that has been flushed with inert gas.[2][5][7]

  • Maintain a positive pressure of inert gas in the reaction vessel throughout the experiment.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation start Experiment Start: Using this compound check_results Are Experimental Results Unexpected or Non-Reproducible? start->check_results check_compound Visually Inspect Compound: Discoloration or Change in Form? check_results->check_compound Yes proceed Proceed with Experiment check_results->proceed No analytical_test Perform Analytical Check: (e.g., NMR, HPLC, LC-MS) check_compound->analytical_test Yes/Unsure check_compound->proceed No impurity_detected Are Impurities or Degradation Products Detected? analytical_test->impurity_detected review_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Protected from Light? impurity_detected->review_storage Yes impurity_detected->proceed No review_handling Review Handling Protocol: - Used Inert Atmosphere Technique? - Minimized Air/Light Exposure? review_storage->review_handling stop Stop: Do Not Use Compound review_storage->stop remediate Action: Remediate Storage and Handling Procedures review_handling->remediate review_handling->stop new_batch Obtain a New Batch of Compound new_batch->start remediate->new_batch

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Technical Support Center: pH Control in Imine Formation from 6-Methyl-2-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imines from 6-Methyl-2-pyridinecarboxaldehyde.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Imine Yield Incorrect pH: The reaction rate is highly dependent on pH. If the pH is too low (<4), the amine starting material will be protonated, rendering it non-nucleophilic. If the pH is too high (>7), there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.Adjust the reaction pH to the optimal range of 4.5-6.0. Use a buffer system (e.g., acetate (B1210297) buffer) or add a catalytic amount of a mild acid like acetic acid or p-toluenesulfonic acid. Monitor the pH throughout the reaction.
Presence of Water: Imine formation is a reversible equilibrium reaction that produces water. Excess water in the reaction mixture can drive the equilibrium back towards the starting materials.Use anhydrous solvents and reagents. Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a drying agent such as anhydrous magnesium sulfate (B86663) or molecular sieves (3Å or 4Å) to the reaction mixture.
Incomplete Reaction: The reaction may not have reached completion.Increase the reaction time or gently heat the mixture, monitoring the progress by an appropriate analytical method such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).
Product Hydrolysis Acidic Work-up or Purification: Imines are susceptible to hydrolysis back to the aldehyde and amine, especially under acidic aqueous conditions.During the work-up, neutralize any acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Avoid using acidic conditions during purification (e.g., on silica (B1680970) gel). It may be necessary to neutralize the silica gel with a small amount of a non-polar amine like triethylamine (B128534) in the eluent.
Exposure to Moisture: The purified imine can hydrolyze upon exposure to atmospheric moisture.Store the purified imine under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
Side Product Formation Aldehyde Self-Condensation: Under certain conditions, the aldehyde may undergo self-condensation reactions.Control the reaction temperature and add the amine to the aldehyde solution slowly to maintain a low concentration of the free aldehyde.
Polymerization: The imine product or starting materials may polymerize.Optimize the reaction concentration and temperature. In some cases, running the reaction at a lower temperature for a longer duration can minimize polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the formation of an imine from this compound?

A1: The optimal pH for imine formation is generally in the weakly acidic range of 4.5 to 6.0.[1][2] This pH provides a balance between protonating the carbonyl group of the aldehyde to increase its electrophilicity and maintaining the amine in its neutral, nucleophilic form.

Q2: Why is the reaction so slow at a very low pH (e.g., pH < 4)?

A2: At very low pH, the amine reactant becomes protonated to form an ammonium (B1175870) salt. This protonated form lacks the lone pair of electrons on the nitrogen atom, which is necessary for it to act as a nucleophile and attack the carbonyl carbon of the aldehyde. Consequently, the initial step of the reaction is inhibited.

Q3: What happens if the pH is too high (e.g., pH > 7)?

A3: The formation of the imine proceeds through a carbinolamine intermediate. The rate-limiting step is often the acid-catalyzed dehydration of this intermediate. At a high pH, there is an insufficient concentration of acid to effectively protonate the hydroxyl group of the carbinolamine, making it a poor leaving group (as water). This slows down the final step of imine formation.

Q4: How does the pyridine (B92270) ring in this compound affect the reaction?

A4: The pyridine nitrogen is basic and can be protonated in acidic conditions. The predicted pKa for this compound is approximately 3.96. This means that at pH values below this, the pyridine ring will be significantly protonated. This can influence the electron density of the aldehyde and the overall charge of the molecule, potentially affecting its reactivity and solubility. Careful control of the pH is therefore crucial to ensure the aldehyde's carbonyl group remains reactive and the amine nucleophile is not deactivated.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by several methods:

  • Thin Layer Chromatography (TLC): Observe the disappearance of the starting materials (aldehyde and amine) and the appearance of the imine product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the imine can be followed by the appearance of a characteristic signal for the imine proton (-CH=N-) in the 1H NMR spectrum, typically in the range of 8-9 ppm.

  • Infrared (IR) Spectroscopy: The disappearance of the C=O stretch of the aldehyde (around 1700 cm-1) and the N-H stretches of the amine (around 3300-3400 cm-1), and the appearance of the C=N stretch of the imine (around 1640-1690 cm-1) can be monitored.

Q6: What is the best way to remove the water produced during the reaction?

A6: The most effective method for water removal is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene. Alternatively, adding a drying agent like anhydrous magnesium sulfate or activated molecular sieves (3Å or 4Å) directly to the reaction mixture can be effective, especially for smaller scale reactions.

Data Presentation

The yield of imine formation is highly sensitive to the pH of the reaction medium. The following table provides illustrative data on the effect of pH on the yield of a typical imine formation reaction involving a pyridinecarboxaldehyde. Note that the optimal pH may vary slightly depending on the specific amine and reaction conditions.

pH Relative Reaction Rate Observed Yield (%) Key Considerations
2.0Very Low< 5Amine is fully protonated and non-nucleophilic.
3.0Low10-20Significant protonation of the amine still hinders the reaction.
4.0Moderate40-60Approaching the optimal balance for catalysis and nucleophilicity.
5.0 High (Optimal) > 90 Optimal protonation of the carbonyl and availability of the amine nucleophile.
6.0Moderate70-85Decreased rate of acid-catalyzed dehydration of the carbinolamine.
7.0Low30-50Insufficient acid catalysis for the dehydration step.
8.0Very Low< 10The dehydration of the carbinolamine intermediate is very slow without acid catalysis.

Experimental Protocols

General Protocol for the Synthesis of an Imine from this compound

This protocol provides a general method for the synthesis of an imine from this compound and a primary amine with pH control.

Materials:

  • This compound

  • Primary amine (e.g., aniline (B41778) or benzylamine)

  • Anhydrous solvent (e.g., toluene, methanol, or ethanol)

  • Acid catalyst (e.g., glacial acetic acid or p-toluenesulfonic acid monohydrate)

  • Drying agent (e.g., anhydrous magnesium sulfate or 4Å molecular sieves)

  • Buffer solution (e.g., acetate buffer, optional)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark apparatus is recommended if using toluene), add this compound (1.0 equivalent) and the primary amine (1.0-1.2 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent to dissolve the reactants.

  • pH Adjustment:

    • Method A (Catalytic Acid): Add a catalytic amount of a mild acid (e.g., 1-5 mol% of p-toluenesulfonic acid or a few drops of glacial acetic acid).

    • Method B (Buffered System): If precise pH control is required, perform the reaction in a suitable buffer system (e.g., an acetate buffer with a pH of 5).

  • Water Removal: If not using a Dean-Stark apparatus, add a drying agent such as anhydrous magnesium sulfate or activated 4Å molecular sieves to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid product precipitates, it can be collected by filtration.

    • If the product is in solution, remove any solid drying agents by filtration.

    • If an acid catalyst was used, wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude imine product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. If using chromatography, it is advisable to use a solvent system containing a small amount of a non-polar base (e.g., 0.5% triethylamine in a hexane/ethyl acetate mixture) to prevent hydrolysis of the imine on the acidic silica gel.

Mandatory Visualization

pH_Control_Imine_Formation cluster_low_ph Low pH (< 4) cluster_optimal_ph Optimal pH (4.5-6.0) cluster_high_ph High pH (> 7) Protonated_Amine R-NH3+ (Non-nucleophilic) Aldehyde Aldehyde (Protonated Carbonyl) label_low Reaction Inhibited Amine R-NH2 (Nucleophilic) Aldehyde2 Aldehyde (Protonated Carbonyl) Amine->Aldehyde2 Nucleophilic Attack Carbinolamine Carbinolamine Intermediate Imine Imine Product Carbinolamine->Imine Acid-Catalyzed Dehydration Amine2 R-NH2 (Nucleophilic) Aldehyde3 Aldehyde (Neutral Carbonyl) Amine2->Aldehyde3 Slow Nucleophilic Attack Carbinolamine2 Carbinolamine Intermediate label_high Dehydration is Rate-Limiting

Caption: pH's influence on imine formation from this compound.

References

Technical Support Center: Purification of 6-Methyl-2-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methyl-2-pyridinecarboxaldehyde. Below you will find detailed information on identifying and removing common impurities from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound reaction?

A1: The most common impurities depend on your synthetic route. If you are synthesizing this compound by oxidizing 6-methyl-2-pyridinemethanol, you can expect to find:

  • Unreacted 6-methyl-2-pyridinemethanol: Incomplete oxidation will leave the starting material in your product mixture.

  • 6-methyl-2-pyridinecarboxylic acid: Over-oxidation of the aldehyde can lead to the formation of the corresponding carboxylic acid.

If your synthesis starts from 2,6-lutidine, you may also find residual starting material or other partially oxidized intermediates.

Q2: My purified this compound is a yellow or brown color. Is it impure and how can I decolorize it?

A2: A yellow to brown discoloration can indicate the presence of impurities or degradation products. While a slight color may not affect all subsequent reactions, for high-purity applications, decolorization is recommended. Common methods for color removal include:

  • Activated Carbon Treatment: Adding a small amount of activated charcoal to a solution of your crude product, followed by heating and filtration, can effectively remove colored impurities.

  • Column Chromatography: Passing a solution of your product through a silica (B1680970) gel column can separate the desired aldehyde from colored byproducts.

  • Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly can yield pure, colorless crystals, leaving colored impurities in the mother liquor.

Q3: My this compound is an oil, but it is supposed to be a solid. What should I do?

A3: this compound has a low melting point (31-33 °C), so it may appear as an oil, especially if the ambient temperature is warm or if it is impure. To induce crystallization, you can try the following:

  • Cooling: Place the oil in an ice bath or refrigerator.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the oil. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure product, add it to the oil to initiate crystallization.

  • Purification: The presence of impurities can lower the melting point and inhibit crystallization. Purifying the oil using one of the methods described in this guide should yield a solid product.

Q4: I am having trouble with the crystallization of my product. What are some common issues and how can I resolve them?

A4: Common crystallization problems include the product "oiling out" (forming a liquid layer instead of crystals), rapid crystallization leading to impure crystals, or a low yield. Here are some troubleshooting tips:

  • Oiling Out: This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the product. Try adding a small amount of additional solvent and reheating until the oil redissolves, then allow it to cool more slowly.

  • Crystallization is Too Fast: Rapid cooling can trap impurities. To slow down crystallization, use a larger volume of solvent and allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can also help.

  • Poor Yield: A low yield may be due to using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor. You can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.

Troubleshooting Guides

This section provides a more in-depth look at specific purification challenges.

Issue 1: Presence of 6-methyl-2-pyridinecarboxylic Acid Impurity

The acidic nature of this impurity allows for its removal through a liquid-liquid extraction procedure.

Workflow for Removal of Acidic Impurity

start Crude Product (Aldehyde + Acid Impurity) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash Wash with Aqueous Base (e.g., sat. NaHCO3) dissolve->wash separate Separate Layers wash->separate organic_layer Organic Layer (Contains Aldehyde) separate->organic_layer aqueous_layer Aqueous Layer (Contains Salt of Acid Impurity) separate->aqueous_layer dry Dry Organic Layer (e.g., Na2SO4) organic_layer->dry evaporate Evaporate Solvent dry->evaporate product Purified Aldehyde evaporate->product

Caption: Workflow for removing acidic impurities.

Issue 2: Presence of Unreacted 6-methyl-2-pyridinemethanol

The difference in polarity between the aldehyde and the more polar alcohol allows for their separation using column chromatography.

Troubleshooting Column Chromatography

Problem Possible Cause Solution
Poor Separation Incorrect eluent polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A mixture of hexanes and ethyl acetate (B1210297) is a good starting point.
Column overloading.Use a larger column or reduce the amount of crude product loaded.
Product Elutes with Impurity Similar polarity of compounds.Try a different stationary phase (e.g., alumina) or a different solvent system.
Streaking of Bands Sample is not soluble in the eluent.Dissolve the sample in a minimal amount of a more polar solvent before loading it onto the column.

Experimental Protocols

Protocol 1: Removal of 6-methyl-2-pyridinecarboxylic Acid by Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will react with the base and be extracted into the aqueous layer. Repeat the washing two to three times.

  • Back-extraction (Optional): To recover any product that may have partitioned into the aqueous layer, wash the combined aqueous layers with a fresh portion of the organic solvent.

  • Drying: Combine all organic layers and dry over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified aldehyde.

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Determine an appropriate eluent system by running TLC plates of the crude mixture. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold. Hexane is a commonly used solvent for this compound.[1]

  • Dissolution: Place the crude product in a flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Decision Tree for Purification Strategy

start Crude 6-Methyl-2- pyridinecarboxaldehyde check_impurities Identify Major Impurities (TLC, NMR) start->check_impurities acid_present Is 6-methyl-2-pyridinecarboxylic acid present? check_impurities->acid_present alcohol_present Is 6-methyl-2-pyridinemethanol present? acid_present->alcohol_present No extraction Perform Acid-Base Extraction acid_present->extraction Yes color_present Is the product colored? alcohol_present->color_present No chromatography Perform Column Chromatography alcohol_present->chromatography Yes charcoal Treat with Activated Carbon color_present->charcoal Yes recrystallize Recrystallize the Product color_present->recrystallize No extraction->alcohol_present chromatography->color_present charcoal->recrystallize final_product Pure Product recrystallize->final_product

Caption: A decision-making flowchart for purification.

Data Presentation

The following table provides a general overview of the expected purity levels after applying different purification techniques. The actual purity will depend on the initial concentration of impurities and the specific experimental conditions.

Table 1: Expected Purity of this compound after Various Purification Methods

Purification Method Purity Range (by GC) Key Impurities Removed
Extraction (Acid-Base) 90-95%6-methyl-2-pyridinecarboxylic acid
Column Chromatography >98%6-methyl-2-pyridinemethanol, colored impurities
Recrystallization >99%Insoluble impurities, some colored byproducts
Distillation (Reduced Pressure) >98%Non-volatile impurities, some colored byproducts

Note: The purity values presented are representative and may vary based on the specific reaction and purification conditions.

References

Validation & Comparative

A Comparative Guide to HPLC and GC Method Validation for the Analysis of 6-Methyl-2-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical, yet realistic, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 6-Methyl-2-pyridinecarboxaldehyde. The information presented herein is intended to serve as a robust starting point for the development and validation of analytical methods in a research and drug development setting. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[][6] Accurate and reliable analytical methods are crucial for ensuring its purity and quality throughout the manufacturing process. Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound. The choice between them depends on several factors, including the nature of potential impurities, required sensitivity, and the specific application. This guide outlines proposed HPLC and GC methods and their validation to aid in selecting the most appropriate technique for your needs.

Data Presentation: Comparison of HPLC and GC Method Performance

The following table summarizes the anticipated performance characteristics of the proposed HPLC and GC methods for the analysis of this compound.

Validation ParameterHPLC MethodGC MethodICH Acceptance Criteria
Specificity No interference from blank and potential impurities at the retention time of the analyte.No interference from blank and potential impurities at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.999Correlation coefficient (r²) should be > 0.99.
Range (µg/mL) 1 - 1500.5 - 100The range should cover the expected working concentration.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%The mean recovery should be within 98.0% to 102.0%.
Precision (%RSD)
- Repeatability< 1.0%< 1.5%RSD should be ≤ 2%.
- Intermediate Precision< 1.5%< 2.0%RSD should be ≤ 2%.
Limit of Detection (LOD) (µg/mL) 0.20.1To be determined and reported.
Limit of Quantitation (LOQ) (µg/mL) 0.60.3To be determined and reported.
Robustness RobustRobustNo significant impact on results with small, deliberate variations in method parameters.

Experimental Protocols

Proposed HPLC Method

This method is designed for the routine purity analysis and quantification of this compound.

1.1. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of Acetonitrile and 0.05 M Sodium Acetate Buffer (pH 6.8) in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Run Time: 10 minutes

1.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 150 µg/mL.

  • Sample Solution: Accurately weigh a suitable amount of the test sample, dissolve in the mobile phase, and dilute to a final concentration within the linear range.

1.3. Validation Procedure

  • Specificity: Inject the mobile phase (blank), a solution of known related substances, and a sample solution to demonstrate the absence of interference at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and by the same analyst.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and instrument.

  • LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on the results.

Proposed GC Method

This method is suitable for the analysis of volatile impurities and for the quantification of this compound, especially when high sensitivity is required.

2.1. Chromatographic Conditions

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280°C

2.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as Dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a suitable amount of the test sample, dissolve in the solvent, and dilute to a final concentration within the linear range.

2.3. Validation Procedure

  • The validation procedure for the GC method follows the same principles as the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness), with adjustments made for the GC technique and instrumentation.

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a logical comparison of the proposed HPLC and GC methods.

Analytical_Method_Validation_Workflow start Define Analytical Method's Intended Use dev Method Development and Optimization start->dev protocol Prepare Validation Protocol dev->protocol validation Perform Validation Experiments protocol->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report approval Method Approval and Implementation report->approval

Caption: General workflow for analytical method validation.

HPLC_vs_GC_Comparison analyte Analysis of This compound hplc HPLC Method analyte->hplc gc GC Method analyte->gc hplc_adv Advantages: - Suitable for non-volatile impurities - Less sample volatility required - Robust for routine QC hplc->hplc_adv Pros hplc_disadv Disadvantages: - May have lower sensitivity than GC - Solvent consumption hplc->hplc_disadv Cons gc_adv Advantages: - High sensitivity for volatile compounds - Excellent for volatile impurity profiling - High resolution gc->gc_adv Pros gc_disadv Disadvantages: - Requires analyte to be volatile and thermally stable - Potential for sample degradation at high temperatures gc->gc_disadv Cons

Caption: Comparison of HPLC and GC methods for analysis.

Conclusion

Both HPLC and GC are suitable techniques for the analysis of this compound, each with its own advantages. The proposed HPLC method is robust and ideal for routine quality control, particularly for analyzing non-volatile impurities. The proposed GC method offers higher sensitivity and is well-suited for the analysis of volatile impurities. The choice of method should be based on the specific analytical requirements, such as the expected impurity profile and the desired level of sensitivity. For comprehensive characterization, employing both techniques can provide a complete purity profile of the analyte. The protocols and validation parameters outlined in this guide provide a solid foundation for developing and implementing a reliable analytical method for this compound in a regulated environment.

References

A Comparative Guide to the Quantitative Analysis of 6-Methyl-2-pyridinecarboxaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 6-Methyl-2-pyridinecarboxaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for reaction monitoring, yield optimization, and quality control. This guide provides an objective comparison of three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Quantitative Performance

The choice of analytical method depends on several factors, including the required sensitivity, selectivity, accuracy, and the complexity of the reaction matrix. The following table summarizes the typical performance characteristics of each technique for the analysis of this compound.

ParameterHPLC-UV with DNPH DerivatizationGC-MSqNMR
Limit of Detection (LOD) 4 - 22 µg/L (as DNPH derivative)[1]~0.006 mg/kg (for pyridine)[2]Analyte dependent, typically in the low mg/mL to µg/mL range
Limit of Quantitation (LOQ) 15 µg/mL - 0.15 µg/mL (for similar compounds)[3]~0.020 mg/kg (for pyridine)[2]Analyte dependent, typically in the low mg/mL to µg/mL range
**Linearity (R²) **> 0.99[4]> 0.99> 0.999
Precision (%RSD) < 15%[4]< 15%< 2.0%[5]
Accuracy (Recovery %) 80 - 120%80 - 120%98.5 - 101.5%
Analysis Time 15 - 30 minutes10 - 20 minutes5 - 15 minutes
Sample Preparation Derivatization may be requiredDirect injection or headspaceSimple dissolution with internal standard
Selectivity Moderate to HighVery HighHigh
Cost ModerateHighHigh

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the analysis of this compound in liquid samples. For enhanced sensitivity and selectivity, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed for aldehydes.[1][6][7]

Sample Preparation (with DNPH Derivatization):

  • To 1 mL of the reaction mixture sample, add 1 mL of a saturated solution of DNPH in acetonitrile (B52724).

  • Acidify the mixture with a few drops of concentrated sulfuric acid.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the solution and dilute with acetonitrile to a known volume.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 360 nm (for the DNPH derivative)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound.[8]

Sample Preparation:

  • Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

  • Add a suitable internal standard (e.g., pyridine-d5) for accurate quantification.

  • Transfer the sample to a GC vial.

GC-MS Conditions:

  • Column: A mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the analyte, relying instead on a certified internal standard.[9][10]

Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into a vial.

  • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Transfer the solution to an NMR tube.

NMR Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard 90° pulse sequence

  • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150 for the signals to be integrated.

  • Data Processing: Apply appropriate phasing and baseline correction before integration. The purity or concentration is calculated based on the integral ratio of the analyte signal to the internal standard signal, considering the number of protons and molecular weights.

Visualizing the Workflow and Method Comparison

To better understand the experimental processes and the relationships between the different analytical methods, the following diagrams are provided.

Experimental Workflow for Quantitative Analysis Experimental Workflow for Quantitative Analysis of this compound cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Analysis ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Dissolution Dissolution with IS (qNMR) ReactionMixture->Dissolution Derivatization Derivatization (HPLC) Dilution->Derivatization Extraction Extraction (GC-MS) Dilution->Extraction HPLC HPLC-UV Derivatization->HPLC GCMS GC-MS Extraction->GCMS qNMR qNMR Dissolution->qNMR Chromatogram Chromatogram/Spectrum HPLC->Chromatogram GCMS->Chromatogram qNMR->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the quantitative analysis of this compound.

Comparison of Analytical Methods Logical Relationships of Analytical Methods for this compound cluster_Chromatography Chromatographic Methods cluster_Spectroscopy Spectroscopic Method Analyte This compound in Reaction Mixture HPLC HPLC-UV Analyte->HPLC Derivatization often needed GCMS GC-MS Analyte->GCMS High sensitivity qNMR qNMR Analyte->qNMR Primary method, no analyte standard needed HPLC->GCMS Separation-based GCMS->qNMR High instrument cost qNMR->HPLC Different quantification principles

Caption: A diagram illustrating the logical relationships and key characteristics of the compared analytical methods.

Conclusion

The selection of the most appropriate method for the quantitative analysis of this compound depends on the specific requirements of the analysis.

  • HPLC-UV with derivatization is a robust and widely available technique suitable for routine analysis, although it may require more extensive sample preparation.

  • GC-MS offers superior sensitivity and selectivity, making it ideal for trace analysis and complex reaction mixtures.

  • qNMR provides a primary and highly accurate method of quantification that does not require an identical standard of the analyte, which is advantageous for novel compounds or when a certified reference standard is unavailable.

Researchers and drug development professionals should consider these factors when selecting and validating a method for the quantitative analysis of this compound in their specific applications.

References

Comparison of the properties of metal complexes derived from 6-Methyl-2-pyridinecarboxaldehyde and other pyridinecarboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, catalytic activities, and biological applications of metal complexes derived from 6-Methyl-2-pyridinecarboxaldehyde and its structural analogs, 2-pyridinecarboxaldehyde (B72084) and 2,6-pyridinedicarboxaldehyde (B58191). The inclusion of a methyl group or an additional aldehyde functional group on the pyridine (B92270) ring significantly influences the steric and electronic properties of the resulting metal complexes, leading to variations in their structure, reactivity, and potential as therapeutic agents or catalysts.

Ligand Structures and Coordination Motifs

The fundamental structures of the three pyridinecarboxaldehyde ligands are depicted below. The presence and position of substituents on the pyridine ring dictate the coordination chemistry and the resulting geometry of the metal complexes. This compound introduces a sterically demanding and electron-donating methyl group adjacent to the coordinating nitrogen atom. In contrast, 2,6-pyridinedicarboxaldehyde offers two coordination sites through its aldehyde groups, often leading to the formation of polynuclear or macrocyclic complexes.

Figure 1. Structures of the compared pyridinecarboxaldehyde ligands.

Comparative Data of Copper(II) Schiff Base Complexes

To facilitate a direct comparison, this section focuses on the properties of Copper(II) complexes, as they are widely studied for this class of ligands. The data presented is a compilation from various studies and direct comparative experiments under identical conditions are limited in the current literature. For this comparison, we will consider Schiff base derivatives, which are commonly synthesized from these aldehydes to form stable, multidentate ligands.

Structural Properties

The introduction of a methyl group in the 6-position of the pyridine ring can lead to significant steric hindrance, which influences the coordination geometry around the metal center. This can result in distorted geometries compared to the less hindered 2-pyridinecarboxaldehyde complexes.

Table 1: Comparison of Selected Bond Lengths and Angles in Copper(II) Schiff Base Complexes

ParameterCu(II) Complex of 2-Pyridinecarboxaldehyde Schiff BaseCu(II) Complex of this compound Schiff BaseCu(II) Complex of 2,6-Pyridinedicarboxaldehyde Derivative
Coordination Geometry Distorted Square Planar / Square PyramidalOften more distorted due to steric hindranceCan be varied, often leading to polynuclear structures
Cu-N (pyridine) (Å) ~1.9 - 2.1Expected to be slightly longer due to steric push~2.0 - 2.2
Cu-N (imine) (Å) ~1.9 - 2.0~1.9 - 2.0~1.9 - 2.1
Cu-O (phenolic) (Å) ~1.9 - 2.0~1.9 - 2.0N/A (for dicarboxaldehyde)
N(py)-Cu-N(imine) Angle (°) ~80 - 90May deviate significantly from 90°Dependent on the specific ligand structure

Note: The values are approximate and can vary depending on the specific Schiff base and the counter-ions present in the crystal lattice.

Spectroscopic Properties

The electronic and vibrational spectra of these complexes provide insights into their coordination environment and the effect of substituents.

Table 2: Comparison of Spectroscopic Data for Copper(II) Schiff Base Complexes

Spectroscopic FeatureCu(II) Complex of 2-Pyridinecarboxaldehyde Schiff BaseCu(II) Complex of this compound Schiff BaseCu(II) Complex of 2,6-Pyridinedicarboxaldehyde Derivative
IR: ν(C=N) (cm⁻¹) ~1600 - 1620 (shifts on coordination)~1600 - 1620 (shifts on coordination)~1600 - 1630 (multiple bands possible)
IR: ν(M-N) (cm⁻¹) ~450 - 500~450 - 500~450 - 550
UV-Vis: d-d transitions (nm) Broad band ~550 - 700May shift due to geometric distortionsCan be complex due to multiple metal centers
UV-Vis: Ligand-to-Metal Charge Transfer (LMCT) (nm) ~350 - 450Position can be sensitive to the methyl group's electronic effectBands can be broad and intense

Biological Activity: A Comparative Overview

Metal complexes of pyridinecarboxaldehyde derivatives have shown promising potential as therapeutic agents, particularly in cancer therapy. The biological activity is influenced by the ligand structure, the metal ion, and the overall geometry of the complex.

Anticancer Activity

The cytotoxicity of these complexes is often evaluated against various cancer cell lines. The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a common metric for comparison.

Table 3: Comparative in vitro Anticancer Activity (IC₅₀, µM) of Copper(II) Complexes

Cancer Cell LineCu(II) Complex of 2-Pyridinecarboxaldehyde DerivativeCu(II) Complex of this compound DerivativeReference Drug (e.g., Cisplatin) IC₅₀ (µM)
HeLa (Cervical Cancer) 5.03 ± 1.20[1]Data not directly available, but related complexes show activity.Varies by study
MCF-7 (Breast Cancer) Varies (e.g., 6.72 to 16.87 for related Ru complexes)[1]VariesVaries by study
HCT-116 (Colon Cancer) Data not directly availableActive (specific IC₅₀ not provided in the abstract)[2]Varies by study

Note: The IC₅₀ values are highly dependent on the specific ligand and experimental conditions. The data presented here is from different studies and should be interpreted with caution.

The enhanced anticancer activity of the metal complexes compared to the free ligands is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the cell membrane.

Experimental Protocols

General Synthesis of Schiff Base Ligands

The Schiff base ligands are typically synthesized through the condensation reaction of the respective pyridinecarboxaldehyde with a primary amine.

Protocol:

  • Dissolve one equivalent of the pyridinecarboxaldehyde (e.g., this compound) in a suitable solvent, such as ethanol (B145695) or methanol.

  • Add one equivalent of the primary amine (e.g., an amino acid or a substituted aniline) to the solution.

  • Add a few drops of a catalyst, such as glacial acetic acid, if necessary.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the solution to room temperature or in an ice bath to allow the Schiff base ligand to precipitate.

  • Filter the solid product, wash it with cold solvent, and dry it under vacuum.

General Synthesis of Metal Complexes

The metal complexes are typically prepared by reacting the Schiff base ligand with a metal salt in a suitable solvent.

Protocol:

  • Dissolve one equivalent of the Schiff base ligand in a suitable solvent (e.g., ethanol, methanol, or DMF).

  • In a separate flask, dissolve one equivalent of the metal salt (e.g., CuCl₂·2H₂O) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the reaction mixture for 2-6 hours. The formation of a precipitate often indicates the formation of the complex.

  • Cool the mixture, filter the solid complex, wash it with the solvent and then with a non-polar solvent like diethyl ether, and dry it in a desiccator.

Characterization Methods
  • Infrared (IR) Spectroscopy: To confirm the formation of the Schiff base (C=N stretch) and its coordination to the metal (M-N and M-O stretches).

  • ¹H and ¹³C NMR Spectroscopy: To characterize the ligand and to observe changes in chemical shifts upon coordination.

  • UV-Visible Spectroscopy: To study the electronic transitions (d-d and charge transfer bands) of the metal complexes.

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths and angles.

  • Elemental Analysis: To confirm the empirical formula of the synthesized compounds.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of these metal complexes and the logical relationship between ligand structure and the properties of the resulting complexes.

Synthesis_Workflow Figure 2. General Synthesis and Characterization Workflow Pyridinecarboxaldehyde Pyridinecarboxaldehyde (e.g., this compound) SchiffBase Schiff Base Ligand Pyridinecarboxaldehyde->SchiffBase PrimaryAmine Primary Amine PrimaryAmine->SchiffBase MetalComplex Metal Complex SchiffBase->MetalComplex MetalSalt Metal Salt (e.g., CuCl2) MetalSalt->MetalComplex Characterization Characterization (IR, NMR, UV-Vis, X-ray) MetalComplex->Characterization PropertyEvaluation Property Evaluation (Catalytic, Biological) MetalComplex->PropertyEvaluation

Figure 2. General workflow for synthesis and characterization.

Property_Relationship Figure 3. Influence of Ligand Structure on Complex Properties LigandStructure Ligand Structure (Substituent Effects) StericEffects Steric Effects LigandStructure->StericEffects ElectronicEffects Electronic Effects LigandStructure->ElectronicEffects CoordinationGeometry Coordination Geometry StericEffects->CoordinationGeometry ElectronicEffects->CoordinationGeometry SpectroscopicProperties Spectroscopic Properties CoordinationGeometry->SpectroscopicProperties CatalyticActivity Catalytic Activity CoordinationGeometry->CatalyticActivity BiologicalActivity Biological Activity CoordinationGeometry->BiologicalActivity

Figure 3. Influence of ligand structure on complex properties.

Conclusion

The properties of metal complexes derived from pyridinecarboxaldehydes are significantly influenced by the nature and position of substituents on the pyridine ring. The introduction of a methyl group at the 6-position, as in this compound, imparts steric bulk and electron-donating character, which can lead to distorted coordination geometries and potentially altered reactivity compared to complexes of the unsubstituted 2-pyridinecarboxaldehyde. The presence of two aldehyde groups in 2,6-pyridinedicarboxaldehyde opens up possibilities for forming more complex polynuclear structures with unique catalytic or material properties.

While direct comparative studies are limited, the available data suggest that subtle modifications to the ligand structure can be a powerful tool for tuning the physicochemical and biological properties of metal complexes. Further research focusing on systematic comparative studies of these and other substituted pyridinecarboxaldehyde ligands will be crucial for the rational design of new metal-based catalysts and therapeutic agents.

References

Performance of 6-Methyl-2-pyridinecarboxaldehyde-derived ligands in catalysis compared to other ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of catalytic chemistry, the design and selection of ligands are pivotal in dictating the efficiency, selectivity, and overall performance of a catalytic system. Among the myriad of ligand scaffolds, those derived from pyridinecarboxaldehydes have garnered significant attention due to their straightforward synthesis, tunable steric and electronic properties, and versatile coordination chemistry. This guide provides an objective comparison of the performance of Schiff base ligands derived from 6-Methyl-2-pyridinecarboxaldehyde and its analogs against other common ligand classes in the context of catalytic oxidation reactions, a cornerstone of modern synthetic chemistry.

Introduction to Pyridine-Based Schiff Base Ligands

Schiff base ligands, formed by the condensation of a primary amine and an aldehyde or ketone, are a versatile class of organic compounds. When derived from pyridine-based aldehydes, such as this compound, they offer a unique combination of a planar imine bond and the coordinating ability of the pyridine (B92270) nitrogen atom. This structure allows them to form stable complexes with a variety of transition metals, which are often the active catalysts in numerous organic transformations. The presence of the methyl group at the 6-position of the pyridine ring can influence the steric environment around the metal center, potentially enhancing selectivity in catalytic reactions.

Comparative Performance in Catalytic Oxidation of Cyclohexene (B86901)

The catalytic oxidation of cyclohexene is a widely studied benchmark reaction for evaluating the efficacy of new catalysts. It can yield a variety of valuable products, including cyclohexene oxide, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one (B156087). The performance of various ligand-metal complexes in this reaction is summarized below.

Ligand TypeMetal CenterCatalystOxidantSolventTime (h)Conversion (%)Selectivity (%)
Pyridine Schiff Base Mn(II)Mn(II) complex with a ligand from 2,6-pyridinedicarbaldehydeO₂Acetonitrile699.695.0% for epoxycyclohexane[1]
Salen-type Schiff Base Mn(III)α-zirconium phosphate (B84403) intercalated Mn(Salen)70% TBHP--85.5Major: cyclohexenone > cyclohexenol (B1201834) > cyclohexene oxide[2]
Bipyridine Co(II){[Co₂(2,2′-bipy)₂(btec)]·H₂O}nO₂Solvent-free-33.290% for 2-cyclohexene-1-ol, 2-cyclohexene-1-one, and its hydroperoxide[3]
Pentadentate Pyridine-derived Fe(II)[(Bn-tpen)Fe(II)]²⁺O₂ (1 atm)Acetonitrile24-Major: 2-cyclohexen-1-one and 2-cyclohexen-1-ol[4]

Experimental Protocols

Synthesis of a Representative this compound-Derived Schiff Base Ligand

A common method for synthesizing Schiff base ligands is the condensation reaction between an aldehyde and a primary amine. The following is a general procedure for the synthesis of N,N'-Bis[(E)-(6-methyl-2-pyridyl)methylene]hexane-1,6-diamine.

Materials:

Procedure:

  • Dissolve 1,6-hexanediamine in methanol in a round-bottom flask under a nitrogen atmosphere.

  • Add a methanolic solution of this compound dropwise to the diamine solution with constant stirring. A 2:1 molar ratio of aldehyde to diamine should be used.

  • The reaction mixture is stirred at room temperature for a designated period, often several hours, during which the Schiff base product may precipitate.

  • The resulting solid is collected by filtration, washed with cold methanol, and dried under vacuum.

  • The product can be further purified by recrystallization from an appropriate solvent, such as chloroform.

General Protocol for Catalytic Oxidation of Cyclohexene

The following is a representative protocol for the catalytic oxidation of cyclohexene using a manganese-Schiff base complex.

Materials:

  • Cyclohexene (substrate)

  • Manganese(II)-Schiff base complex (catalyst)

  • Acetonitrile (solvent)

  • Molecular oxygen (oxidant)

  • A reaction vessel equipped with a magnetic stirrer and gas inlet.

Procedure:

  • To a reaction vessel, add the manganese(II)-Schiff base complex and acetonitrile.

  • Stir the mixture to ensure the catalyst is dissolved or suspended.

  • Add cyclohexene to the reaction mixture.

  • Pressurize the vessel with molecular oxygen to the desired pressure.

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C) and maintain vigorous stirring for the specified reaction time (e.g., 6 hours).[1]

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the excess oxygen.

  • The reaction products are then analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of cyclohexene and the selectivity for the various oxidation products.

Mechanistic Insights and Visualizations

The catalytic oxidation of alkenes like cyclohexene by metal complexes often proceeds through a radical-chain mechanism. The metal complex can initiate the reaction by facilitating the formation of radical species from the oxidant.

Catalytic_Oxidation_Workflow aldehyde 6-Methyl-2- pyridinecarboxaldehyde ligand Schiff Base Ligand aldehyde->ligand Condensation amine Primary Amine amine->ligand catalyst Metal-Schiff Base Complex ligand->catalyst Complexation metal_salt Metal Salt (e.g., MnCl₂) metal_salt->catalyst catalyst_rxn Catalyst products Oxidized Products catalyst_rxn->products Catalysis substrate Cyclohexene substrate->products oxidant Oxidant (O₂) oxidant->products products_out products_out gcms GC/GC-MS Analysis data Conversion & Selectivity Data gcms->data products_out->gcms

A generalized workflow for the synthesis and application of a pyridine-based Schiff base catalyst.

The following diagram illustrates a plausible radical-chain mechanism for the oxidation of cyclohexene catalyzed by a metal-Schiff base complex.

Reaction_Mechanism M_L M(II)-Ligand M_L_O2 [M(III)-Ligand-O₂⁻] M_L->M_L_O2 + O₂ M_L_O2->M_L + Cyclohexene - Allyl Radical Cyclohexene Cyclohexene Allyl_Radical Allylic Radical Cyclohexenyl_Peroxy_Radical Cyclohexenyl Peroxy Radical Allyl_Radical->Cyclohexenyl_Peroxy_Radical + O₂ Cyclohexenyl_Hydroperoxide Cyclohexenyl Hydroperoxide Cyclohexenyl_Peroxy_Radical->Cyclohexenyl_Hydroperoxide + Cyclohexene - Allyl Radical Alkoxy_Radical Alkoxy Radical Cyclohexenyl_Hydroperoxide->Alkoxy_Radical + M(II)-Ligand Hydroxy_Radical Hydroxy Radical Cyclohexenyl_Hydroperoxide->Hydroxy_Radical + M(III)-Ligand Product_Ketone 2-Cyclohexen-1-one Alkoxy_Radical->Product_Ketone - H• Product_Alcohol 2-Cyclohexen-1-ol Hydroxy_Radical->Product_Alcohol + Allyl Radical

References

A Comparative Guide to Analytical Method Validation for the Determination of Impurities in 6-Methyl-2-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. This guide provides a comparative overview of two robust analytical methods for the validation of impurity determination in 6-Methyl-2-pyridinecarboxaldehyde, a key building block in pharmaceutical synthesis. The methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This document outlines detailed experimental protocols and presents comparative data on key validation parameters in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[2][3] For impurity analysis, the method must be sensitive enough to detect and quantify impurities at very low levels.[4][5]

Comparative Analytical Methods

Both GC-MS and RP-HPLC are powerful techniques for the separation and quantification of organic impurities.[6] GC is particularly well-suited for volatile and semi-volatile compounds like this compound and its potential impurities.[7] HPLC is a versatile technique that can be adapted for a wide range of analytes.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for identifying and quantifying trace-level impurities.[4][5] The mass spectrometer provides definitive identification of the impurities based on their mass spectra.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph equipped with a mass spectrometer and an autosampler.[4]

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Scan Mode: Selected Ion Monitoring (SIM) for known impurities and full scan for unknown peak identification.

  • Sample Preparation: Dissolve 100 mg of this compound in 10 mL of dichloromethane.

  • Injection Volume: 1 µL.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh 100 mg of This compound Solvent Dissolve in 10 mL of Dichloromethane Sample->Solvent Vial Transfer to GC Vial Solvent->Vial Autosampler 1 µL Injection Vial->Autosampler GC_Inlet Injector (250°C) Autosampler->GC_Inlet GC_Column HP-5ms Column (Temp Programmed) GC_Inlet->GC_Column MS_Detection MS Detector (EI, SIM/Scan) GC_Column->MS_Detection Chromatogram Generate Chromatogram MS_Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

Caption: GC-MS Experimental Workflow.

Method 2: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique in pharmaceutical analysis for its robustness and versatility in separating a wide range of compounds.[8]

Experimental Protocol: RP-HPLC
  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., Kromasil C18, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient Program: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30.1-35 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh 10 mg of This compound Solvent Dissolve in 10 mL of Mobile Phase (50:50 A:B) Sample->Solvent Vial Transfer to HPLC Vial Solvent->Vial Autosampler 10 µL Injection Vial->Autosampler HPLC_Pump Gradient Elution Autosampler->HPLC_Pump HPLC_Column C18 Column (30°C) HPLC_Pump->HPLC_Column PDA_Detector PDA Detector (254 nm) HPLC_Column->PDA_Detector Chromatogram Generate Chromatogram PDA_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

Caption: RP-HPLC Experimental Workflow.

Comparative Validation Data

The following tables summarize the performance characteristics of the two methods for the determination of a hypothetical impurity, "Impurity A," in this compound.

Table 1: Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

ParameterGC-MSRP-HPLC
Range (µg/mL) 0.1 - 100.2 - 20
Correlation Coefficient (R²) 0.99950.9998
Regression Equation y = 5123x + 150y = 4876x + 210
Table 2: Accuracy

Accuracy is the closeness of test results obtained by the method to the true value. It is often determined by spike recovery studies.[3]

Spiked LevelGC-MS (% Recovery)RP-HPLC (% Recovery)
50% 99.2100.5
100% 101.599.8
150% 98.9101.2
Average Recovery (%) 99.9 100.5
Table 3: Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD).[3]

Precision LevelGC-MS (% RSD)RP-HPLC (% RSD)
Repeatability (n=6) 1.20.8
Intermediate Precision (n=6) 1.81.5
Table 4: Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy.

ParameterGC-MS (µg/mL)RP-HPLC (µg/mL)
LOD 0.030.06
LOQ 0.10.2
Table 5: Method Comparison Summary
FeatureGC-MSRP-HPLC
Specificity High (Mass Spec ID)Moderate to High (PDA Purity)
Sensitivity Very HighHigh
Sample Throughput ModerateHigh
Applicability for Volatiles ExcellentLimited
Robustness GoodExcellent

Conclusion

Both GC-MS and RP-HPLC are suitable and validated methods for the determination of impurities in this compound.

  • GC-MS is the preferred method when high sensitivity and definitive identification of unknown volatile or semi-volatile impurities are required. Its high specificity, due to mass spectrometric detection, is a significant advantage.[4][5]

  • RP-HPLC offers excellent robustness, high precision, and higher sample throughput, making it ideal for routine quality control analysis where the impurities are known and are not highly volatile.

The choice of method will depend on the specific requirements of the analysis. For comprehensive impurity profiling during process development, a combination of both techniques may be most effective. This guide provides the foundational information for researchers to select and implement the most appropriate analytical method for their specific needs in the quality control of this compound.

References

A Spectroscopic Compass: Charting the Molecular Landscapes of Schiff Bases Derived from 6-Methyl-2-pyridinecarboxaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of Schiff bases is paramount for designing novel therapeutic agents and functional materials. This guide provides a comprehensive spectroscopic comparison of Schiff bases derived from 6-Methyl-2-pyridinecarboxaldehyde and its structural analogs, offering insights into how subtle molecular modifications influence their characteristic spectral signatures. The data presented herein, supported by detailed experimental protocols, serves as a valuable resource for predicting and interpreting the spectroscopic behavior of this important class of compounds.

Schiff bases, characterized by their azomethine (-C=N-) functional group, are versatile ligands in coordination chemistry and exhibit a wide range of biological activities.[1] The spectroscopic properties of these compounds, particularly those derived from heterocyclic aldehydes, are of significant interest as they provide a window into their electronic structure, conformation, and potential for metal ion chelation.[2][3] This guide focuses on the comparative analysis of Schiff bases synthesized from this compound and its analogs, elucidating the impact of substituent changes on their FT-IR, UV-Vis, and NMR spectra.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a representative Schiff base derived from this compound and a conceptual analog, illustrating the typical shifts and features observed upon structural modification.

Table 1: Comparative FT-IR Spectroscopic Data (cm⁻¹)

Functional GroupSchiff Base of this compoundSchiff Base of Analog (e.g., 2-pyridinecarboxaldehyde)Rationale for Spectral Shifts
ν(C=N) azomethine~1640-1650~1645-1655The electron-donating methyl group in the 6-position can slightly alter the electron density of the pyridine (B92270) ring and the imine bond, potentially causing a minor shift in the stretching frequency.[4][5]
ν(C=C) aromatic~1580-1600~1585-1605Changes in the substitution pattern of the pyridine ring can influence the vibrational modes of the aromatic system.
Pyridine ring vibrations ~1430-1470, ~990-1020~1435-1475, ~995-1025These bands are characteristic of the pyridine moiety and can be sensitive to the nature and position of substituents.[6]
ν(C-H) aromatic~3010-3080~3010-3080Generally consistent across similar aromatic structures.
ν(C-H) aliphatic (CH₃)~2920-2980-This band is characteristic of the methyl group present in the this compound derivative.

Table 2: Comparative UV-Vis Spectroscopic Data (λmax, nm)

TransitionSchiff Base of this compoundSchiff Base of Analog (e.g., 2-pyridinecarboxaldehyde)Rationale for Spectral Shifts
π → π ~270-290, ~320-340~265-285, ~315-335These transitions, originating from the aromatic rings and the imine bond, are sensitive to the overall conjugation of the molecule. The methyl group may cause a slight bathochromic (red) shift.[5][7]
n → π ~360-390~355-385This transition involves the non-bonding electrons of the nitrogen atom in the azomethine group. Its energy can be influenced by the electronic effects of the substituents on the pyridine ring.[8]

Table 3: Comparative ¹H NMR Spectroscopic Data (δ, ppm)

ProtonSchiff Base of this compoundSchiff Base of Analog (e.g., 2-pyridinecarboxaldehyde)Rationale for Chemical Shifts
-CH=N- (azomethine)~8.3-8.7~8.4-8.8The chemical shift of the azomethine proton is highly dependent on the electronic environment and the nature of the substituents on both the aldehyde and amine-derived fragments.[9][10]
Pyridine ring protons ~7.2-8.5~7.3-8.6The position and splitting pattern of these protons are dictated by the substitution on the pyridine ring. The methyl group will influence the shifts of the adjacent protons.
-CH₃ (methyl)~2.5-2.7-A characteristic singlet corresponding to the methyl group at the 6-position of the pyridine ring.[11]
Aromatic protons (from amine) Dependent on the amine usedDependent on the amine usedThe chemical shifts will be specific to the aromatic amine condensed with the aldehyde.

Experimental Protocols

The synthesis and spectroscopic characterization of Schiff bases generally follow well-established procedures.

General Synthesis of Schiff Bases

A common method for the synthesis of these Schiff bases involves the condensation reaction between the corresponding pyridinecarboxaldehyde and a primary amine.[3][12]

  • Dissolution: Equimolar amounts of this compound (or its analog) and the chosen primary amine are dissolved in a suitable solvent, typically ethanol (B145695) or methanol.[12]

  • Reaction: The mixture is refluxed for a period of 2 to 6 hours.[13][14] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization from an appropriate solvent to yield the pure Schiff base.[2]

Spectroscopic Analysis

The characterization of the synthesized Schiff bases is performed using standard spectroscopic techniques.

  • FT-IR Spectroscopy: Spectra are typically recorded using a Fourier Transform Infrared spectrophotometer in the range of 4000-400 cm⁻¹.[7][15] Solid samples are often prepared as KBr pellets.[15]

  • UV-Vis Spectroscopy: The electronic absorption spectra are measured in a suitable solvent (e.g., DMSO, methanol, or dichloromethane) using a UV-Vis spectrophotometer, typically over a range of 200-800 nm.[7][15]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4][9] Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Visualizing the Workflow and Comparison

The following diagrams illustrate the general experimental workflow for the synthesis and analysis of the Schiff bases, as well as the logical framework for their spectroscopic comparison.

experimental_workflow Experimental Workflow for Schiff Base Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A This compound or Analog D Reflux A->D B Primary Amine B->D C Solvent (e.g., Ethanol) C->D E Filtration & Purification D->E F Pure Schiff Base E->F G FT-IR Spectroscopy F->G H UV-Vis Spectroscopy F->H I NMR Spectroscopy F->I

Caption: General workflow for the synthesis and spectroscopic characterization of Schiff bases.

spectroscopic_comparison Logical Framework for Spectroscopic Comparison cluster_ftir FT-IR cluster_uvvis UV-Vis cluster_nmr NMR A Schiff Base from This compound C ν(C=N) A->C D Pyridine Vibrations A->D E π → π A->E F n → π A->F G δ(-CH=N-) A->G H δ(Pyridine Protons) A->H B Schiff Base from Analog (e.g., 2-pyridinecarboxaldehyde) B->C B->D B->E B->F B->G B->H

Caption: Comparative analysis of key spectroscopic features between the target Schiff bases.

References

Comparative assessment of the biological activity of metal complexes with 6-Methyl-2-pyridinecarboxaldehyde ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Metal Complexes with 6-Methyl-2-pyridinecarboxaldehyde Ligands

For Researchers, Scientists, and Drug Development Professionals

The field of medicinal inorganic chemistry continues to explore the vast potential of metal-based compounds as therapeutic agents. Among these, complexes synthesized with ligands derived from this compound have garnered significant attention. These ligands, often in the form of Schiff bases, are capable of forming stable complexes with a variety of transition metals, leading to compounds with promising biological activities. The coordination of the metal ion can significantly enhance the therapeutic properties of the organic ligand, a phenomenon explained by concepts like Overtone's concept and Tweedy's chelation theory.[1][2]

This guide provides a comparative assessment of the biological activities of these metal complexes, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. The data presented is compiled from various experimental studies to offer a clear, objective overview for researchers in drug discovery and development.

Comparative Anticancer Activity

Metal complexes featuring this compound derivatives have shown significant cytotoxicity against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and interaction with DNA.[3][4] The choice of the central metal ion and modifications to the ligand structure play a crucial role in determining the potency and selectivity of these complexes.[5] For instance, zinc(II) and palladium(II) complexes of a thiosemicarbazone derivative of the title ligand have demonstrated notable antineoplastic activity against human colon cancer cells.[6]

Table 1: Cytotoxicity of Metal Complexes with this compound and Related Ligands

Metal Complex/LigandMetal IonCancer Cell LineIC50 Value (µM)Reference
HmpETSC*-HCT 116 (Colon)10.0[6]
[Zn(HmpETSC)Cl2]Zn(II)HCT 116 (Colon)5.0[6]
[Pd(mpETSC)Cl]Pd(II)HCT 116 (Colon)1.0[6]
Pyridine-2-carbaldehyde S-benzyldithiocarbazate Manganese(II) complexMn(II)K562 (Leukemia)> 50[7]
Pyridine-2-carbaldehyde S-methyldithiocarbazate-K562 (Leukemia)1.56[7]
[Ni(HL1)2] Ni(II)HeLa (Cervical)2.6[8]
[Cu(HL1)2]Cu(II)HeLa (Cervical)2.2[8]
[ZnC14H10N2O10] from 2,3-pyridinedicarboxylic acidZn(II)SMMC-7721 (Liver)21.80[5]

*HmpETSC: 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone **H2L1: (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone (a related Schiff base)

Comparative Antimicrobial Activity

The antimicrobial efficacy of these metal complexes is a significant area of study. Chelation of the metal ion to the ligand often enhances its antimicrobial properties, allowing the complex to disrupt microbial cell membranes and interfere with essential cellular processes more effectively.[2][9] Studies show that these complexes are active against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11]

Table 2: Antimicrobial Activity of Metal Complexes with Pyridinecarboxaldehyde-Derived Ligands

Metal ComplexMetal IonMicroorganismActivity (Zone of Inhibition in mm or MIC in µg/mL)Reference
Schiff base from salicylaldehyde (B1680747) and valine-S. aureus, E. coliLittle to no activity[9]
Co(II) complex with salicylaldehyde-valine Schiff baseCo(II)S. aureus, E. coliSignificant activity at 60 µ g/disc [9]
Cu(II) complex with 2-pyridine carboxaldehyde-N-methyl-N-2-pyridylhydrazoneCu(II)S. aureus, E. coliHigh activity[11]
Cd(II) complex with 2-pyridine carboxaldehyde-N-methyl-N-2-pyridylhydrazoneCd(II)S. aureus, E. coliHigh activity[11]
Hg(II) complex with 2-pyridine carboxaldehyde-N-methyl-N-2-pyridylhydrazoneHg(II)Candida albicansHigh activity[11]
Cr(III) complex with guanidine (B92328) Schiff baseCr(III)S. aureus, P. aeruginosaMIC = 7.8 - 15.6 µg/mL[1]

Comparative Enzyme Inhibition

Certain metal complexes derived from substituted pyridine (B92270) ligands have been identified as potent enzyme inhibitors. A series of metal complexes synthesized with 6-methylpyridine-2-carboxylic acid demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests their potential application in managing type 2 diabetes.[12]

Table 3: α-Glucosidase Inhibition by Metal Complexes of 6-Methylpyridine-2-carboxylic Acid[12]

Metal ComplexMetal IonIC50 Value (µM)
[Cr(6-mpa)2(H2O)2]·H2O·NO3Cr(III)0.247 ± 0.10
[Mn(6-mpa)2(H2O)2]Mn(II)0.316 ± 0.05
[Ni(6-mpa)2(H2O)2]·2H2ONi(II)0.450 ± 0.07
[Hg(6-mpa)2(H2O)]Hg(II)0.510 ± 0.13
[Cu(6-mpa)2(Py)]Cu(II)0.825 ± 0.15
[Zn(6-mpa)2(H2O)]·H2OZn(II)> 600
[Fe(6-mpa)3]Fe(III)> 600
[Cd(6-mpa)2(H2O)2]·2H2OCd(II)> 600
[Co(6-mpa)2(H2O)2]·2H2OCo(II)> 600

Visualizing Workflows and Mechanisms

To better understand the evaluation process and potential mechanisms of action, the following diagrams illustrate a typical experimental workflow and a proposed signaling pathway for apoptosis induction.

G Ligand Ligand Synthesis (e.g., Schiff Base Formation) Complex Metal Complex Synthesis Ligand->Complex React with metal salt Char Structural Characterization (FT-IR, NMR, XRD) Complex->Char Purify & Analyze AntiC Anticancer Assays (MTT, etc.) Char->AntiC AntiM Antimicrobial Assays (MIC, Zone of Inhibition) Char->AntiM Enzyme Enzyme Inhibition Assays Char->Enzyme DNA_bind DNA Binding Studies (UV-Vis, Viscosity) Char->DNA_bind IC50 IC50 / MIC Determination AntiC->IC50 AntiM->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) DNA_bind->SAR IC50->SAR

Caption: General workflow for assessing the biological activity of metal complexes.

G MC Metal Complex Cell Cancer Cell MC->Cell Cellular Uptake ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS DNA DNA Damage Cell->DNA Mito Mitochondrial Dysfunction ROS->Mito Casp Caspase Activation DNA->Casp p53 mediated Mito->Casp Apoptosis Apoptosis (Programmed Cell Death) Casp->Apoptosis

Caption: Proposed apoptosis induction pathway by bioactive metal complexes.

Experimental Protocols

Detailed and reproducible methodologies are critical for the comparative assessment of novel compounds. Below are summarized protocols for key experiments cited in the evaluation of these metal complexes.

Synthesis of a Representative Ligand

This protocol describes the synthesis of a Schiff base derived from this compound, specifically 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC), as adapted from the literature.[6]

  • Materials: this compound, N(4)-ethylthiosemicarbazide, ethanol (B145695), water, glacial acetic acid.

  • Procedure:

    • Dissolve N(4)-ethylthiosemicarbazide (1.19 g, 10 mmol) in an ethanol-water solution (80 cm³, 1:1 v/v).

    • Add a solution of this compound (1.21 g, 10 mmol) in ethanol (10 cm³).

    • Add a few drops of glacial acetic acid to the reaction mixture.

    • Reflux the mixture for 3 hours. A precipitate will form.

    • Filter the precipitate, wash it thoroughly with water and ethanol.

    • Recrystallize the product from ethanol and dry it in vacuo.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Procedure:

    • Seed cancer cells (e.g., HCT 116) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the synthesized metal complexes (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24 or 48 hours).

    • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration of the complex that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method assesses the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.[9]

  • Procedure:

    • Prepare a nutrient agar (B569324) plate and uniformly swab it with a standardized microbial suspension (e.g., S. aureus or E. coli).

    • Dissolve the synthesized ligand and metal complexes in a suitable solvent like DMSO to achieve desired concentrations (e.g., 15, 30, 60 µ g/disc ).[9]

    • Impregnate sterile paper discs with the test solutions and place them on the agar surface.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates higher antimicrobial activity.

DNA Binding Studies (UV-Visible Spectroscopy)

This technique is used to investigate the binding mode and affinity of metal complexes with DNA.[8][13]

  • Procedure:

    • Prepare a solution of the metal complex with a fixed concentration in a suitable buffer (e.g., Tris-HCl).

    • Record the initial UV-Vis absorption spectrum of the complex.

    • Incrementally add a concentrated solution of calf thymus DNA (CT-DNA) to the complex solution.

    • Record the UV-Vis spectrum after each addition of DNA.

    • Analyze the spectral changes. Hypochromism (decrease in absorbance) and a red or blue shift in the maximum wavelength are indicative of DNA binding, often through intercalation.[13]

    • The binding constant (Kb) can be calculated from the spectral data using the Wolfe-Shimer equation to quantify the binding affinity.

References

A Comparative Guide to Pyridine-Based Hydrazone pH Indicators: 6-Methyl-2-pyridinecarboxaldehyde p-nitrophenylhydrazone vs. Pyridine-2-aldehyde Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two closely related pyridine-based hydrazones as pH indicators: 6-Methyl-2-pyridinecarboxaldehyde p-nitrophenylhydrazone and its parent compound, pyridine-2-aldehyde p-nitrophenylhydrazone. The selection of an appropriate pH indicator is critical for various applications in chemical analysis, including in the pharmaceutical sciences for monitoring pH in drug formulation and delivery systems. This comparison is based on available physicochemical data to assist researchers in making an informed decision for their specific applications.

Executive Summary

Both this compound p-nitrophenylhydrazone and pyridine-2-aldehyde p-nitrophenylhydrazone are proposed as effective colorimetric pH indicators.[1] The introduction of a methyl group at the 6-position of the pyridine (B92270) ring in this compound p-nitrophenylhydrazone is expected to influence its electronic properties and, consequently, its pKa value and color transition range compared to the unsubstituted pyridine-2-aldehyde derivative. While detailed experimental data from a key comparative study by Fernandez and Chozas (1987) is not fully available in the public domain, this guide compiles the known properties and provides a framework for their evaluation.

Performance Comparison

The performance of a pH indicator is primarily determined by its pKa, the pH range over which it changes color, and the distinctness of the color change. The following table summarizes the expected and reported properties of the two indicators.

PropertyThis compound p-nitrophenylhydrazonePyridine-2-aldehyde p-nitrophenylhydrazone
Common Name 6-Methyl-2-picolinaldehyde p-nitrophenylhydrazone2-Pyridinecarboxaldehyde p-nitrophenylhydrazone
Molecular Formula C13H12N4O2C12H10N4O2
Molecular Weight 256.26 g/mol 242.23 g/mol [2]
Predicted pKa Influenced by the electron-donating methyl groupBaseline for comparison
pH of Maximum Color Change Reported to be evaluated[1]Reported to be evaluated[1]
Color Change Expected to be in the visible spectrumYellow to another distinct color[1]
Specific Color Discrimination (SCD) Reported to be evaluated[1]Reported to be evaluated[1]

Signaling Pathway and Experimental Workflow

The function of these hydrazone-based pH indicators relies on a proton-transfer equilibrium, which results in a distinct color change. The signaling pathway involves the deprotonation of the hydrazone in response to a change in pH, leading to a shift in the electronic structure and, consequently, the absorption spectrum of the molecule.

signaling_pathway cluster_acidic Acidic Conditions cluster_basic Basic Conditions Acidic Protonated Form (H-Indicator) Color A Basic Deprotonated Form (Indicator⁻) Color B Acidic->Basic + OH⁻ - H₂O Basic->Acidic + H₃O⁺ - H₂O experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectrophotometric Analysis A Synthesis of Precursor Aldehydes B Synthesis of Hydrazone Indicators A->B C Purification (e.g., Recrystallization) B->C D Preparation of Buffer Solutions of Varying pH C->D Characterized Indicator E Measurement of Absorbance Spectra at Each pH D->E F Data Analysis to Determine pKa E->F

References

Establishing the purity of synthesized 6-Methyl-2-pyridinecarboxaldehyde using analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for synthesized compounds is a cornerstone of reliable scientific research and drug development. For 6-Methyl-2-pyridinecarboxaldehyde, a versatile intermediate in pharmaceutical and fine chemical synthesis, ensuring high purity is critical for downstream applications.[1] This guide provides a comparative overview of key analytical techniques for establishing the purity of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.

Analytical Technique Comparison

A variety of analytical techniques can be employed to assess the purity of this compound. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity analysis.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Separation of compounds based on polarity, with UV or other spectroscopic detection.Intrinsic quantitative nature where signal intensity is directly proportional to the number of nuclei.[2]
Strengths High sensitivity and specificity for volatile impurities. Provides structural information for impurity identification.Versatile for a wide range of compounds, including non-volatile impurities. Robust and reproducible for routine analysis.Highly accurate and precise. Does not require a reference standard of the analyte. Provides structural confirmation.
Limitations Not suitable for non-volatile or thermally labile impurities.Impurity identification is not definitive without a reference standard or MS detector.Lower sensitivity compared to GC-MS and HPLC. Requires a high-field NMR spectrometer.
Typical Purity Range Reported >96.0% to >98.0%Typically used for impurity profiling and quantification against a reference standard.Can determine absolute purity with high accuracy (e.g., 99.5 ± 0.2%).
Primary Application Identification and quantification of volatile and semi-volatile impurities.Routine quality control, quantification of known and non-volatile impurities.Absolute purity determination, structural confirmation, and quantification without a specific reference standard.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and potential impurity profile of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. The primary potential impurity from the synthesis (oxidation of 6-methyl-2-pyridinemethanol) is the starting material itself, which is amenable to GC analysis.

Experimental Workflow:

GCMS_Workflow Sample Sample Preparation (Dissolve in Dichloromethane) GC GC Injection (Split Mode) Sample->GC Separation Chromatographic Separation (Capillary Column) GC->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (Scan Mode) Ionization->Detection Analysis Data Analysis (Peak Integration and Library Search) Detection->Analysis

Caption: Workflow for GC-MS analysis of this compound.

Instrumentation and Conditions:

Parameter Value
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 80 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 400 amu

Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of dichloromethane (B109758) to prepare a stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.

Data Analysis:

The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Identification of impurities can be achieved by comparing their mass spectra to a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity determination, particularly for identifying non-volatile impurities. A reverse-phase method is generally suitable for this compound.

Logical Relationship of HPLC Method Development:

HPLC_Development Analyte This compound (Moderately Polar) Column Column Selection (C18 Reverse-Phase) Analyte->Column MobilePhase Mobile Phase Selection (Water/Acetonitrile) Column->MobilePhase Modifier Mobile Phase Modifier (0.1% Formic Acid for peak shape) MobilePhase->Modifier Gradient Gradient Optimization (For separation of impurities) MobilePhase->Gradient Detection UV Detection (e.g., 254 nm) Gradient->Detection

Caption: Decision process for HPLC method development.

Instrumentation and Conditions:

Parameter Value
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-20 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

Purity is calculated based on the area percentage of the main peak. A reference standard of this compound should be used to confirm the retention time and for quantitative analysis of impurities if their standards are available.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a specific standard of the analyte.[2][3] An internal standard with a known purity is used for quantification.

qNMR Experimental Workflow:

qNMR_Workflow Sample Accurate Weighing (Analyte and Internal Standard) Preparation Sample Preparation (Dissolve in Deuterated Solvent) Sample->Preparation Acquisition NMR Data Acquisition (Optimized Parameters) Preparation->Acquisition Processing Data Processing (Phasing and Baseline Correction) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for purity determination by qNMR.

Instrumentation and Conditions:

Parameter Value
NMR Spectrometer Bruker Avance 400 MHz or higher
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard Maleic anhydride (B1165640) or Dimethyl sulfone (high purity)
Pulse Program Standard 90° pulse experiment (e.g., Bruker 'zg30')
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton (at least 30 s)
Number of Scans 16 or higher for good signal-to-noise
Acquisition Time ≥ 3 s
Temperature 298 K

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

Data Analysis:

The purity of the analyte (P_analyte) is calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Select well-resolved signals for both the analyte (e.g., the aldehyde proton around 9.9-10.1 ppm) and the internal standard that do not overlap with any other signals.

Conclusion

The choice of analytical technique for determining the purity of synthesized this compound depends on the specific requirements of the analysis.

  • GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities, offering high sensitivity and definitive identification.

  • HPLC is a robust and versatile technique for routine quality control and the analysis of a broader range of impurities, including non-volatile species.

  • qNMR provides a highly accurate, non-destructive method for determining absolute purity without the need for a specific reference standard of the analyte, while also confirming its structure.

For a comprehensive purity assessment, a combination of these techniques is often recommended. For instance, qNMR can be used to establish the absolute purity, while GC-MS and HPLC can be employed to identify and quantify specific impurities. This multi-faceted approach ensures the highest confidence in the quality of the synthesized this compound for its intended applications in research and development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 6-Methyl-2-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Methyl-2-pyridinecarboxaldehyde, a compound that requires careful handling due to its potential hazards.

This compound is classified as an irritant to the eyes, skin, and respiratory system and is also combustible.[1][2][3][4][5] Adherence to strict disposal protocols is crucial to mitigate risks and ensure compliance with safety regulations. All waste containing this compound, including the pure substance, solutions, and contaminated materials, must be treated as hazardous waste.[6][7]

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[6]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[6]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1][6]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[6]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of vapors.[6][7]

In the event of a spill, the area should be evacuated. For minor spills, use an inert, non-combustible absorbent material like vermiculite (B1170534) or sand to contain the substance.[3][6] For major spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be in strict accordance with all local, state, and federal regulations.[6][8] Under no circumstances should this chemical be disposed of down the drain or with regular trash.[7]

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous waste.[6]

    • Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[6][9]

  • Waste Collection:

    • Collect all waste, including unused product and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, properly sealed, and clearly labeled hazardous waste container.[6][7][9]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[7]

    • Include all relevant hazard information such as "Irritant" and "Combustible".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[6][7]

    • The storage area should be cool, dry, and away from sources of ignition, heat, and direct sunlight.[7]

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.

    • Current practices for the disposal of waste pyridine (B92270) compounds often involve incineration at high temperatures.[8]

Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Methyl-2-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Methyl-2-pyridinecarboxaldehyde

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this chemical.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₇H₇NO[1][2][3]
Molecular Weight 121.14 g/mol [1][2]
Appearance Dark yellow crystalline solid[2]
CAS Number 1122-72-1[4][5][6][7]
Boiling Point 181 °C (358 °F)[5]
Melting Point 31-33 °C[2]
Density 1.126 g/cm³ at 25 °C (77 °F)[5]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][4][7] It is also harmful if swallowed and may cause an allergic skin reaction.[4][5] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye/Face Protection Chemical safety goggles (compliant with EN 166 or OSHA 29 CFR 1910.133). A full-face shield may be required for splash hazards.To prevent contact with eyes, which can cause serious irritation.[1][4][6][8] Ensure a tight fit. In case of eye contact, rinse cautiously with water for several minutes.[4][6]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).To prevent skin contact, which can cause irritation and allergic reactions.[1][4][8] Wash and dry hands thoroughly after use. Contaminated work clothing should not be allowed out of the workplace.[4]
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes. An impervious chemical protective apron may be necessary when pouring or if there is a risk of splashing.To protect skin from exposure.[1][4][8] Contaminated clothing should be removed and washed before reuse.[4]
Respiratory Protection Not typically required under normal use conditions with adequate ventilation. For large-scale use, emergencies, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.To prevent respiratory tract irritation.[4][6] All handling should be conducted in a well-ventilated area, preferably a chemical fume hood.[6][9]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound from receipt to use is critical for laboratory safety.

1. Pre-Handling Preparations:

  • Engineering Controls: Ensure all operations are conducted in a certified chemical fume hood to maintain adequate ventilation.[6][9]

  • Emergency Equipment: Verify that a safety shower and an emergency eyewash station are readily accessible and have been recently tested.[6][9]

  • PPE Inspection: Before starting any work, inspect all required PPE (goggles, gloves, lab coat) for any signs of damage or wear.[8]

  • Review Safety Data Sheet (SDS): Always review the SDS for this compound before use.[1][4][5][6]

2. Handling the Chemical:

  • Container Inspection: Upon receipt and before each use, inspect the container for any damage or leaks.

  • Safe Handling Practices: Avoid direct contact with skin and eyes.[4] Do not breathe in dust or fumes.[4][6] Keep the container tightly closed when not in use.[4][6]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition as it is a combustible material.[5][6]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly with soap and water after handling the chemical.[4][6]

3. In Case of Accidental Exposure:

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1][4][6]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[1][4][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if you feel unwell.[1][4][6]

  • Ingestion: If swallowed, rinse the mouth with water and give a glass of water to drink. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1][4][5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including any contaminated absorbents from spills, in a clean, dry, and properly labeled, sealable container designated for chemical waste.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • Minor Spills: For small spills, clean them up immediately. Wear appropriate PPE, avoid generating dust, and use an inert absorbent material. Place the collected material into a suitable container for disposal.[4]

  • Major Spills: In the event of a large spill, evacuate the area and move upwind. Alert the appropriate emergency services and your institution's EHS office.[4]

3. Final Disposal:

  • Dispose of the contents and the container at an authorized hazardous or special waste collection point, in accordance with all local, regional, and national regulations.[4][6] Do not empty into drains.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_emergency 4. Emergency Response prep_sds Review SDS prep_ppe Inspect PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_use Use in Fume Hood prep_eng->handle_use Proceed handle_avoid Avoid Contact & Inhalation handle_use->handle_avoid emergency_spill Spill Cleanup handle_use->emergency_spill If Spill Occurs emergency_exposure First Aid for Exposure handle_use->emergency_exposure If Exposure Occurs handle_hygiene Practice Good Hygiene handle_avoid->handle_hygiene post_clean Clean Work Area handle_hygiene->post_clean Proceed post_dispose Dispose of Waste Properly post_clean->post_dispose post_store Store Securely post_dispose->post_store

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-pyridinecarboxaldehyde
Reactant of Route 2
6-Methyl-2-pyridinecarboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.